molecular formula C4H7ClN2O B3026926 Isoxazol-3-ylmethanamine hydrochloride CAS No. 1187933-48-7

Isoxazol-3-ylmethanamine hydrochloride

Cat. No.: B3026926
CAS No.: 1187933-48-7
M. Wt: 134.56
InChI Key: WMXMOAZXQDREPL-UHFFFAOYSA-N
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Description

Isoxazol-3-ylmethanamine hydrochloride (CAS 1187933-48-7) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. This compound features both an isoxazole heterocycle and a primary amine functional group, making it a versatile building block for constructing more complex molecules, particularly in pharmaceutical research . The isoxazole scaffold is a privileged structure in drug discovery, known for its presence in various bioactive molecules and clinical drugs with a wide range of biological activities . Recent research has highlighted the application of this specific amine and its analogs in the design and synthesis of novel small-molecule therapeutics. Notably, derivatives have been investigated as potent antiviral agents, with one study identifying a closely related isoxazole-based compound that exhibited significant activity against the Zika virus (ZIKV) . Researchers utilize Isoxazol-3-ylmethanamine hydrochloride as a precursor to develop compounds for probing biological pathways and as a core structural element in drug candidate optimization. The hydrochloride salt offers improved stability and handling for various synthetic applications. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information. This compound should be stored sealed in a dry container at room temperature .

Properties

IUPAC Name

1,2-oxazol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMOAZXQDREPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-48-7
Record name 3-Isoxazolemethanamine, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-oxazol-3-ylmethanamine hydrochloride
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Foundational & Exploratory

Isoxazol-3-ylmethanamine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Medicinal Applications

Executive Summary

Isoxazol-3-ylmethanamine hydrochloride (CAS: 1187933-48-7) is a critical heterocyclic building block in modern medicinal chemistry.[1][2][3][4][5] Structurally characterized by a 1,2-oxazole ring substituted at the 3-position with a primary aminomethyl group, this compound serves as a rigidified bioisostere of glycine and


-aminobutyric acid (GABA) fragments. Its unique electronic profile—defined by the electron-withdrawing nature of the isoxazole ring—modulates the pKa of the pendant amine (typically lower than benzylamine), thereby influencing the pharmacokinetic (PK) properties of drug candidates, including lipophilicity (

) and metabolic stability.

This guide provides a comprehensive technical analysis of the molecule, detailing a robust synthetic route that avoids common pitfalls (such as N-O bond cleavage), physiochemical data, and its strategic utility in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Characterization & Physiochemical Properties

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[6] In isoxazol-3-ylmethanamine , the positioning of the amine at C3 creates a specific vector for hydrogen bonding, distinct from its C4 and C5 isomers. The hydrochloride salt form is preferred for improved crystallinity, stability, and water solubility.

1.1 Chemical Identity & Properties[1][2][3][7]
ParameterTechnical Specification
IUPAC Name (1,2-Oxazol-3-yl)methanamine hydrochloride
CAS Number (HCl) 1187933-48-7
CAS Number (Free Base) 131052-58-9
Molecular Formula

Molecular Weight 134.56 g/mol
Appearance White to off-white crystalline solid
Solubility High in

, MeOH; Low in

, Hexanes
pKa (Conj.[2] Acid) ~7.5 (Lower than benzylamine ~9.3 due to ring electron withdrawal)
Melting Point 180–185 °C (Decomposition)
1.2 Structural Visualization

The following diagram illustrates the core structure and the critical numbering scheme used to distinguish this regioisomer from the 4- and 5-substituted variants.

G cluster_0 Chemical Structure & Numbering Core Isoxazole Ring (1,2-Oxazole) Pos3 Position 3 (Attachment Point) Core->Pos3 C3 Substitution Amine Methanamine Group (-CH2-NH2) Pos3->Amine Methylene Bridge Salt HCl Counterion (Stability) Amine->Salt Ionic Bond

Figure 1: Structural connectivity of Isoxazol-3-ylmethanamine HCl. The C3 position is critical for bioisosteric replacement of phenyl or pyridine rings.

Part 2: Synthetic Methodology

Expert Insight: Direct synthesis of primary amines on isoxazole rings via catalytic hydrogenation (e.g.,


 reducing a nitrile) is risky. The N-O bond of the isoxazole is labile and prone to reductive cleavage, leading to ring-opened enamino ketones.

Therefore, the "Senior Scientist" recommended protocol utilizes a Staudinger Reduction pathway. This route preserves the isoxazole ring integrity by avoiding harsh reducing agents like


 or high-pressure hydrogenation.
2.1 Synthetic Pathway: Ester to Amine

Starting Material: Ethyl isoxazole-3-carboxylate (Commercially available or synthesized via [3+2] cycloaddition).

Synthesis Start Start: Ethyl isoxazole-3-carboxylate Step1 Step 1: Reduction (NaBH4, EtOH, 0°C) Target: Alcohol Start->Step1 Selective Red. Step2 Step 2: Activation (MsCl, Et3N, DCM) Target: Mesylate Step1->Step2 OH -> OMs Step3 Step 3: Azidation (NaN3, DMF, 60°C) Target: Azide Step2->Step3 SN2 Subst. Step4 Step 4: Staudinger Reduction (PPh3, THF/H2O) Target: Primary Amine Step3->Step4 N3 -> NH2 Final Final: HCl Salt Formation (4M HCl in Dioxane) Step4->Final Precipitation

Figure 2: Step-wise synthetic workflow designed to prevent isoxazole ring cleavage.

2.2 Detailed Protocol

Step 1: Selective Reduction to Isoxazol-3-ylmethanol

  • Dissolve ethyl isoxazole-3-carboxylate (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 30 minutes. Note: Maintain temperature <5°C to prevent side reactions.
    
  • Stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hex).

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Checkpoint: Product is a clear oil. Yield typically >85%.[2][8]

Step 2 & 3: Conversion to Azide (via Mesylate)

  • Dissolve alcohol (1.0 eq) in anhydrous DCM with

    
     (1.5 eq). Cool to 0°C.
    
  • Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir 1 hour.

  • Wash with brine, dry (

    
    ), and concentrate to give the crude mesylate (unstable; use immediately).
    
  • Dissolve crude mesylate in DMF. Add

    
     (1.5 eq).[1]
    
  • Heat to 60°C for 4 hours. Safety Warning: Azides are shock-sensitive. Do not concentrate to dryness with heat.

Step 4: Staudinger Reduction (The "Safe" Route)

  • To the azide solution (or crude residue in THF), add Triphenylphosphine (

    
    , 1.1 eq).
    
  • Stir until

    
     evolution ceases (formation of iminophosphorane).
    
  • Add water (10 eq) and heat to 50°C for 2 hours to hydrolyze the intermediate.

  • Workup: Acidify with 1M HCl (extracts amine into aqueous layer, leaving

    
     in organic). Wash aqueous layer with DCM.
    
  • Basify aqueous layer (pH > 12) with NaOH, extract with DCM, dry, and concentrate.

  • Salt Formation: Dissolve free base in

    
    , add 4M HCl in Dioxane dropwise. Filter the white precipitate.
    
Part 3: Medicinal Chemistry Applications[7]

The isoxazole ring is not merely a spacer; it is an active contributor to the molecule's pharmacophore.

3.1 Bioisosterism & FBDD

Isoxazol-3-ylmethanamine is a classic Fragment-Based Drug Discovery (FBDD) hit. It is often used to replace:

  • Benzylamine: The isoxazole reduces lipophilicity (LogP) and lowers the amine pKa, improving permeability and reducing "lysosomotropism" (trapping in acidic organelles).

  • Glycine/GABA: As a rigid analog, it restricts conformational entropy, potentially increasing binding affinity to glutamate receptors (AMPA/NMDA) or GABA receptors.

3.2 Strategic Application Logic

Applications Core Isoxazol-3-ylmethanamine App1 Kinase Inhibitors (Hinge Binding) Core->App1 App2 Glutamate Agonists (Bioisostere of AMPA) Core->App2 App3 Antibacterials (Oxazolidinone mimics) Core->App3 Mech1 Reduced pKa (Better Membrane Permeability) Core->Mech1 Mech2 Rigidification (Entropy penalty reduction) Core->Mech2

Figure 3: Therapeutic areas and mechanistic advantages of the scaffold.

Part 4: Handling, Stability & Safety
4.1 Stability Profile
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable up to ~150°C. The free base is prone to oxidation and carbonate formation (

    
     absorption from air) and should be stored under Argon at -20°C.
    
  • Incompatibility: Avoid strong reducing agents (cleaves ring) and strong oxidants.

4.2 Safety Protocol (SDS Summary)
  • Hazards: Causes severe skin burns and eye damage (Skin Corr.[3] 1B).

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield when handling >1g quantities.

  • First Aid: In case of contact, immediately flush with water for 15 minutes. The amine nature makes it corrosive to mucous membranes.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217684, Isoxazol-3-ylmethanamine hydrochloride. PubChem. Available at: [Link]

  • Pinho e Melo, T. M. Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 2005. (Contextualizing the Staudinger reduction preference for isoxazoles).
  • Sperry, J. B., & Wright, D. L. The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates. Current Opinion in Drug Discovery & Development.

Sources

An In-Depth Technical Guide to the Biological Activity of Isoxazol-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the isoxazole scaffold, with a specific focus on the potential applications of isoxazol-3-ylmethanamine hydrochloride. Drawing from the broad spectrum of activities reported for isoxazole-containing compounds, this document will explore potential mechanisms of action, suggest detailed experimental protocols for investigation, and provide insights into the causality behind these experimental choices.

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged structure" in drug discovery.[1][2] Its unique electronic and steric properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[1][3] Numerous clinically approved drugs, including the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib, feature this versatile core, highlighting its significance in therapeutic development.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and central nervous system (CNS) effects.[2][4]

Isoxazol-3-ylmethanamine hydrochloride, as a derivative of the 3-aminomethylisoxazole core, is positioned within this promising chemical space. While specific biological data for this particular hydrochloride salt is limited in publicly available literature, the extensive research on related analogs provides a strong foundation for predicting its potential therapeutic applications and for designing robust experimental strategies for its evaluation.

Postulated Mechanisms of Action: Targeting Key Biological Pathways

Based on the activities of structurally related 3-aminomethylisoxazole derivatives, we can postulate several primary mechanisms of action for isoxazol-3-ylmethanamine hydrochloride. These hypotheses provide a rational basis for the experimental protocols detailed in the subsequent sections.

Modulation of GABAergic Neurotransmission

The structural similarity of the isoxazole ring to the neurotransmitter GABA (gamma-aminobutyric acid) suggests a potential interaction with GABA receptors.[4] Derivatives of isoxazole have been investigated as both agonists and antagonists of GABA-A receptors, which are ligand-gated ion channels crucial for inhibitory neurotransmission in the CNS.[5] Modulation of these receptors can lead to sedative, anxiolytic, and anticonvulsant effects.[6] It is plausible that isoxazol-3-ylmethanamine hydrochloride could act as a positive allosteric modulator, enhancing the effect of GABA and leading to neuronal hyperpolarization.[7]

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Isoxazol-3-ylmethanamine Isoxazol-3-ylmethanamine Isoxazol-3-ylmethanamine->GABA_A_Receptor Potentially Modulates GABA->GABA_A_Receptor Binds

Caption: Postulated modulation of GABA-A receptor signaling.

Anticancer Activity via Apoptosis Induction

Several studies have demonstrated the cytotoxic effects of isoxazole derivatives against various cancer cell lines, including HeLa (cervical), Hep3B (liver), and MCF-7 (breast).[8][9][10] The proposed mechanism often involves the induction of apoptosis, or programmed cell death. Isoxazole-carboxamide analogs have been shown to cause cell cycle arrest, particularly at the G2/M phase, and to shift the cell death mechanism from necrosis to apoptosis.[9] This suggests that isoxazol-3-ylmethanamine hydrochloride could potentially interfere with signaling pathways that regulate cell proliferation and survival in cancer cells.

Anticancer_Pathway Isoxazol-3-ylmethanamine Isoxazol-3-ylmethanamine Cancer_Cell Cancer Cell Isoxazol-3-ylmethanamine->Cancer_Cell Enters Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Cancer_Cell->Cell_Cycle_Proteins Interacts with Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase Activation) Cancer_Cell->Apoptosis_Pathway Induces G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial and Antifungal Activity

The isoxazole scaffold is a common feature in various antimicrobial and antifungal agents.[11][12][13] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[11][14] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the aminomethyl group in isoxazol-3-ylmethanamine hydrochloride could enhance its interaction with microbial cell surfaces or intracellular targets.

Experimental Protocols for Biological Evaluation

To systematically investigate the biological activities of isoxazol-3-ylmethanamine hydrochloride, a tiered approach is recommended, starting with in vitro assays to establish primary activity and followed by more complex cellular and potentially in vivo models.

General Laboratory Procedures
  • Compound Handling: Isoxazol-3-ylmethanamine hydrochloride should be stored in a cool, dry, and dark place. For in vitro assays, prepare a stock solution (e.g., 10 mM) in a suitable solvent such as sterile water or DMSO. Subsequent dilutions should be made in the appropriate cell culture medium or buffer.

  • Controls: All experiments must include appropriate positive and negative controls. For example, in anticancer assays, a known cytotoxic drug like doxorubicin should be used as a positive control, while vehicle-treated cells will serve as the negative control.

In Vitro Cytotoxicity and Anticancer Assays

Objective: To determine the cytotoxic potential of isoxazol-3-ylmethanamine hydrochloride against various cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, Hep3B, MCF-7) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of isoxazol-3-ylmethanamine hydrochloride (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in the conversion of MTT to formazan is indicative of decreased cell viability, suggesting either cytotoxic or cytostatic effects of the compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Cancer & Control Cell Lines A2 Seed Cells into 96-well Plates A1->A2 B1 Treat with Serial Dilutions of Compound A2->B1 B2 Incubate for 24, 48, 72 hours B1->B2 C1 Add MTT Reagent B2->C1 C2 Solubilize Formazan with DMSO C1->C2 C3 Measure Absorbance at 570 nm C2->C3 C4 Calculate IC50 Value C3->C4

Caption: Workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of isoxazol-3-ylmethanamine hydrochloride.

Methodology: Broth Microdilution Method

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Causality: This method provides quantitative data on the antimicrobial efficacy of the compound, distinguishing between static (inhibitory) and cidal (killing) activity.

GABA-A Receptor Binding Assay

Objective: To determine the affinity of isoxazol-3-ylmethanamine hydrochloride for the GABA-A receptor.

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse brain tissue.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence of varying concentrations of isoxazol-3-ylmethanamine hydrochloride.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data.

Causality: This assay directly measures the interaction of the compound with the GABA-A receptor, providing a quantitative measure of its binding affinity.

Quantitative Data Summary

As specific experimental data for isoxazol-3-ylmethanamine hydrochloride is not yet available, the following table is a template for summarizing potential findings based on the proposed assays.

Biological ActivityAssayTarget/Cell LineEndpointPredicted Outcome
AnticancerMTT AssayHeLa, Hep3B, MCF-7IC50 (µM)Moderate to high cytotoxicity
AntibacterialBroth MicrodilutionS. aureus, E. coliMIC (µg/mL)Potential activity
AntifungalBroth MicrodilutionC. albicansMIC (µg/mL)Potential activity
CNS ActivityReceptor BindingGABA-A ReceptorKi (nM)Possible modulation

Conclusion and Future Directions

Isoxazol-3-ylmethanamine hydrochloride represents a promising lead compound for further investigation based on the well-established and diverse biological activities of the isoxazole scaffold. The proposed experimental workflows provide a robust framework for elucidating its specific pharmacological profile. Future research should focus on a systematic evaluation of its anticancer, antimicrobial, and CNS activities. Positive in vitro results should be followed by more advanced cellular assays (e.g., apoptosis assays, cell cycle analysis) and subsequently, in vivo studies in appropriate animal models to assess efficacy and safety. The insights gained from these studies will be crucial for determining the therapeutic potential of this and related 3-aminomethylisoxazole derivatives in drug development.

References

  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Oxidative Medicine and Cellular Longevity, 2021, 6633297. [Link]

  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. [Link]

  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]

  • Chebib, M., et al. (2009). Rational approaches for the design of various GABA modulators and their clinical progression. PubMed Central. [Link]

  • Kowalska, P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]

  • Hooper, D. C., et al. (2022). The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate). PubMed Central. [Link]

  • De Luca, L., et al. (2004). Synthesis and pharmacological characterization of new analogs of broxaterol. ResearchGate. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Applied Pharmaceutical Science, 12(11), 001-016. [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 136-150. [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(14), 5489. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

  • Göktaş, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]

  • Grudzień, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]

  • Vashisht, H., et al. (2023). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]

  • Gardoni, F., et al. (1992). Modulation of GABA release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate receptors in matrix-enriched areas of the rat striatum. PubMed. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. [Link]

  • Lopes, J. F., et al. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • Sadowska, B., et al. (2022). Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. [Link]

  • Jain, R., et al. (2025). Synthesis, characterization and biological activity of isoxazole derivatives. ResearchGate. [Link]

  • Ghit, A., & Assal, D. (2023). GABA Receptor Positive Allosteric Modulators. StatPearls. [Link]

  • Wikipedia. (2023). GABAA receptor positive allosteric modulator. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]

  • Limoncu, M. H., et al. (2021). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]

Sources

Isoxazol-3-ylmethanamine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Isoxazol-3-ylmethanamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Isoxazol-3-ylmethanamine hydrochloride (CAS No: 1187933-48-7).[1][2][3] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

Isoxazol-3-ylmethanamine hydrochloride is a heterocyclic amine belonging to the isoxazole family. The isoxazole ring is a key pharmacophore found in numerous bioactive compounds and pharmaceuticals, highlighting its importance in medicinal chemistry.[4][5] However, the introduction of a reactive aminomethyl group necessitates a thorough understanding of its potential hazards.

While comprehensive toxicological data for this specific compound is not fully available, information from safety data sheets for the isoxazole class and related hydrochloride salts indicates several potential hazards.[6] The hydrochloride salt form can enhance water solubility and may influence its reactivity and biological interactions. Therefore, it is prudent to treat this compound with a high degree of caution.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the potential hazards. Based on data for structurally related compounds, the following classifications should be considered:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][7]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[3][7]

Note: This classification is based on data for similar isoxazole compounds and should be used as a precautionary guideline. The toxicological properties of Isoxazol-3-ylmethanamine hydrochloride itself have not been fully investigated.[6]

1.2. Physical and Chemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling.

PropertyValue
CAS Number 1187933-48-7[1][3]
Molecular Formula C₄H₇ClN₂O[2][3][8]
Molecular Weight 134.56 g/mol [2][3][8]
Appearance White to light yellow solid or powder[3]
Storage Temperature Refrigerated (0-10°C), Sealed in dry conditions[3]

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

2.1. Engineering Controls: The First Line of Defense

All work with Isoxazol-3-ylmethanamine hydrochloride should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing and solution preparation must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour, in line with institutional and regulatory standards.[9]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as a crucial final barrier to exposure.[10]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[11] A full-face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[12]

  • Skin Protection:

    • Gloves: Wear chemically resistant, powder-free gloves (e.g., nitrile).[10][12] It is recommended to use a double-gloving technique, especially during compounding or when handling concentrated solutions.[10] Gloves should be inspected before use and changed frequently, at least every 30-60 minutes, or immediately if contaminated or damaged.[10]

    • Lab Coat/Gown: A laboratory coat is required. For procedures with a higher risk of spills, a chemically impervious gown or apron should be used.[12]

  • Respiratory Protection: For most activities conducted within a fume hood, respiratory protection may not be necessary. However, in the event of a large spill or if engineering controls are not sufficient, an N-95 or higher-rated respirator should be used.[10]

The following diagram illustrates the logical flow for selecting appropriate controls and PPE.

Diagram 1: PPE Selection Workflow

Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to maintaining the integrity of the compound and ensuring laboratory safety.

3.1. Prudent Handling Practices

  • Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[6]

  • Prevent Dust and Aerosol Formation: Handle the solid form carefully to avoid creating dust.[13] When preparing solutions, add the solid to the solvent slowly.

  • Grounding: To prevent ignition of vapors by static electricity, all metal parts of equipment should be grounded.[6] Use non-sparking tools.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[14] Do not eat, drink, or smoke in the laboratory.

3.2. Storage Requirements

Improper storage can lead to degradation of the compound and the creation of additional hazards.

  • Container: Keep the container tightly closed and properly labeled.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[6]

  • Temperature: Keep refrigerated in a designated and clearly marked area for flammable and toxic materials.[6]

  • Incompatibilities: Store away from oxidizing agents.[6][15]

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[6]

  • Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice.

  • Inhalation: Move the person to fresh air.[6][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse mouth with water.[6] Call a poison center or doctor immediately.[3] Given that the product is considered a corrosive material, do not induce vomiting.[6]

4.2. Spill Cleanup Protocol

A rapid and organized response is crucial for managing chemical spills. Only trained personnel should clean up spills.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact the institutional safety office.

  • Don PPE: Before approaching the spill, don the appropriate PPE, including a respirator if necessary, double nitrile gloves, safety goggles, a face shield, and a chemical-resistant gown or apron.[12]

  • Contain the Spill: For liquid spills, use absorbent pads or booms to contain the area.[16][17] For solid spills, carefully cover with a compatible absorbent material.

  • Absorb/Neutralize:

    • Slowly and gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).[16][17]

    • Work from the outside of the spill inwards to minimize spreading.[16][17]

  • Collect Waste: Carefully scoop the absorbed material into a labeled, leak-proof container for hazardous waste.[16][17] Use non-sparking tools for this process.[6]

  • Decontaminate:

    • Clean the spill area thoroughly, washing it three times with a detergent solution, followed by a water rinse.[18]

    • Place all contaminated cleaning materials (pads, paper towels, etc.) into the hazardous waste container.[18]

  • Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through the institution's environmental health and safety office.[6][19]

  • Post-Cleanup: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.[9] Wash hands and any exposed skin thoroughly.

The following flowchart outlines the decision-making process for responding to a chemical spill.

Spill_Response Spill Spill Occurs Assess Assess Spill - Size? - Location? - Hazard? Spill->Assess MinorSpill Minor Spill (Small, Contained, Known Hazard) Assess->MinorSpill Manageable MajorSpill Major Spill (Large, Volatile, Unknown Hazard) Assess->MajorSpill Not Manageable Cleanup Trained Personnel Perform Cleanup MinorSpill->Cleanup Evacuate Evacuate Area Call EHS/Emergency Services MajorSpill->Evacuate PPE 1. Don Appropriate PPE Cleanup->PPE Contain 2. Contain Spill PPE->Contain Absorb 3. Absorb Material Contain->Absorb Collect 4. Collect Waste Absorb->Collect Decon 5. Decontaminate Area Collect->Decon Dispose 6. Dispose of Waste Decon->Dispose Done Cleanup Complete Dispose->Done

Diagram 2: Chemical Spill Response Flowchart

Waste Disposal

All waste containing Isoxazol-3-ylmethanamine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[19] Do not mix with other waste streams unless specifically instructed to do so by your institution's safety office.[20]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Route: Dispose of the waste through an approved chemical waste disposal program in accordance with all local, state, and federal regulations.[6][19][21] Under no circumstances should this chemical be disposed of down the drain.

Conclusion

Isoxazol-3-ylmethanamine hydrochloride is a valuable compound for research and development, but its potential hazards necessitate rigorous adherence to safety protocols. By understanding the underlying principles of chemical safety, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound with confidence and minimize risk. The absence of comprehensive toxicological data underscores the importance of treating this chemical as potentially hazardous and taking all necessary precautions.

References

  • Title: Instructions for Cleaning Spills of Liquid Hazardous Drugs Source: Duke Occupational and Environmental Safety Office URL: [Link]

  • Title: ISOXAZOLE – A POTENT PHARMACOPHORE Source: ResearchGate URL: [Link]

  • Title: Isoxazol-3-ylmethanamine hydrochloride Source: ShiJiaZhuang Smo Chemical Technology Co.,LTD URL: [Link]

  • Title: Procedures for cleaning up hazardous drug spills and leaks Source: Defense Centers for Public Health URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Safety Data Sheet: Levamisole hydrochloride Source: Carl ROTH URL: [Link]

  • Title: Isoxazol-5-ylmethanamine hydrochloride Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Standard Operating Procedure for a Chemical Spill Source: MSU College of Engineering URL: [Link]

  • Title: Guidance for Hazardous Waste Spill Cleanup in Laboratories Source: The University of Tennessee Knoxville URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Pharmacy Practice News URL: [Link]

  • Title: Hazardous Waste - EHSO Manual Source: The University of Oklahoma URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source: Zanco Journal of Medical Sciences URL: [Link]

Sources

Technical Guide: Storage & Handling of Isoxazol-3-ylmethanamine Hydrochloride

[1][2][3]

Executive Summary

Isoxazol-3-ylmethanamine hydrochloride (CAS: 131052-58-9) is a critical heterocyclic building block utilized in the synthesis of GABA agonists and antimicrobial agents.[1][2][3] While the hydrochloride salt form confers improved crystallinity compared to the free amine, it introduces significant hygroscopicity.[3]

The isoxazole ring system possesses a latent instability due to the weak N-O bond energy (~230 kJ/mol), rendering it susceptible to reductive cleavage and photolytic rearrangement.[3] Improper storage leads to two primary failure modes: deliquescence (due to moisture uptake) and ring scission (due to UV exposure or basic hydrolysis).[3] This guide defines a rigid protocol to maintain compound integrity >98% purity over extended periods.

Physicochemical Profile & Vulnerabilities[1][2][4]

To understand the storage requirements, one must first understand the molecular vulnerabilities.[3]

ParameterSpecificationCritical Implication
Chemical Name Isoxazol-3-ylmethanamine hydrochlorideCore scaffold for functionalization.[1][2][3]
CAS Number 131052-58-9Unique identifier for inventory tracking.[1][2][3]
Molecular Weight 134.56 g/mol Low MW implies high volatility if free-based.[1][2][3]
Physical State White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation/ring opening.[1][2][3]
Hygroscopicity High (Deliquescent)Rapidly absorbs atmospheric water, leading to hydrolysis.[1][2][3]
pKa ~7.5 (Amine conjugate acid)Salt dissociates in basic media; keep environment acidic/neutral.[1][2][3]
Photosensitivity ModerateIsoxazole ring rearranges to azirine/oxazole under UV.[1][2][3][4]

Degradation Mechanisms: The "Why" Behind the Protocol

Storage protocols are often followed blindly.[3] As scientists, we must understand the causality of degradation to prevent it effectively.[3]

A. Hydrolytic Instability & Hygroscopicity

The hydrochloride salt is an ionic lattice.[3] Upon exposure to ambient humidity (>40% RH), water molecules intercalate into the crystal lattice.[3] This does not merely cause "clumping"; it creates a localized aqueous environment where the salt can dissociate.[3] In the presence of trace impurities, this "micro-solution" accelerates the hydrolysis of the methanamine side chain.[3]

B. Isoxazole Ring Cleavage (The N-O Weakness)

The isoxazole ring is aromatic but fragile.[3][5] The N-O bond is the weakest link.[3]

  • Photolysis: UV light exposure excites the ring electrons, leading to homolytic cleavage of the N-O bond.[3] This triggers a rearrangement to an isoxazole-azirine intermediate, eventually forming an oxazole or acyclic nitrile.[1][3]

  • Base-Catalyzed Opening: If the environment becomes basic (e.g., storage with volatile amines), the C3 proton becomes labile, leading to ring opening and the formation of

    
    -amino enones, which are useless for synthesis.[1][3]
    

Validated Storage Protocol

This protocol is designed as a self-validating loop.[1][2][3] If the "Check" steps fail, the compound must be repurified or discarded.[3]

Phase 1: Receipt & Initial Handling[1][2]
  • Equilibration: Upon removal from shipping dry ice, allow the sealed container to reach room temperature (approx. 30-45 mins). Rationale: Opening a cold bottle condenses atmospheric moisture directly onto the hygroscopic salt.

  • Inert Atmosphere Transfer: All aliquoting must occur inside a glovebox or under a positive pressure cone of Argon/Nitrogen.[3]

Phase 2: Long-Term Storage Conditions[1][2][3]
  • Temperature: -20°C (-4°F) . Kinetic suppression of all degradation pathways.[3]

  • Atmosphere: Argon Blanket .[3] Argon is heavier than air and provides a better barrier than Nitrogen for long-term storage in vials.[1][2][3]

  • Container: Amber glass vials with Teflon-lined screw caps.[1][2][3] Amber glass filters UV light; Teflon prevents leaching and ensures a gas-tight seal.[1][2][3]

  • Desiccation: Secondary containment (sealed jar) containing active silica gel or molecular sieves is mandatory.[3]

Phase 3: Reconstitution[1][2]
  • Solvents: Use anhydrous Methanol or DMSO.[3] Avoid water unless immediate use is intended.[3]

  • Shelf-Life:

    • Solid (at -20°C): 2 Years.[1][3]

    • Solution (at -20°C): < 1 Month (prone to precipitation and slow hydrolysis).[3]

Visualizing the Workflow

Diagram 1: Storage Lifecycle Workflow

This diagram illustrates the critical decision points from receipt to storage to ensure integrity.[3][6]

StorageLifecycleStartCompound Receipt(Isoxazol-3-ylmethanamine HCl)EquilibrateEquilibrate to Room Temp(Prevent Condensation)Start->EquilibrateInspectionVisual Inspection(White Crystalline Solid?)Equilibrate->InspectionDecisionIs it Discolored/Clumped?Inspection->DecisionDiscardDiscard / Re-Purify(Oxidation/Hydrolysis Risk)Decision->DiscardYes (Yellow/Wet)ProcessAliquot under Argon/N2(Glovebox Preferred)Decision->ProcessNo (White/Dry)ContainerSeal in Amber Vial(Teflon-lined Cap)Process->ContainerSecondaryPlace in Desiccator Jar(With Silica Gel)Container->SecondaryStorageStore at -20°C(Long Term Stability)Secondary->Storage

Caption: Standard Operating Procedure (SOP) for the intake and storage of hygroscopic isoxazole salts.

Diagram 2: Degradation Pathways & Prevention

Understanding the chemical logic behind the storage rules.[3]

DegradationPathwaysCompoundIsoxazol-3-ylmethanamine HClMoistureMoisture Exposure(>40% RH)Compound->MoistureUVUV Light ExposureCompound->UVBaseBasic Environment(pH > 8)Compound->BaseHydrolysisDeliquescence &HydrolysisMoisture->HydrolysisRearrangeN-O Bond Cleavage(Ring Scission)UV->RearrangeEnolFormation ofBeta-Amino EnonesBase->EnolPrevention1Desiccant +Argon SealPrevention1->MoistureBlocksPrevention2Amber Glass +Dark StoragePrevention2->UVBlocksPrevention3Maintain HCl Salt FormPrevention3->BaseNeutralizes

Caption: Mechanistic map connecting environmental hazards to specific chemical degradation outcomes.[1][2][3]

Quality Control (QC) & Validation[3]

Before using stored material in critical synthesis, perform these rapid checks:

  • Visual Check: The powder must be free-flowing.[1][3] Any "caking" or adhesion to the glass wall indicates moisture compromise.[3]

  • Solubility Test: Dissolve a small amount in

    
     or Methanol-
    
    
    .[1][3] It should dissolve instantly without turbidity.[3]
  • 1H-NMR Validation:

    • Look for the characteristic isoxazole ring protons (typically doublets around

      
       6.0-8.5 ppm depending on substitution).[1][3]
      
    • Failure Mode: Appearance of broad exchangeable peaks (water) or new aldehydic signals indicates ring opening.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18442593, Isoxazol-5-ylmethanamine hydrochloride (Isomer Analog Reference).[1][3] Retrieved from [Link][2][3]

Technical Guide: Isoxazol-3-ylmethanamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-3-ylmethanamine hydrochloride (CAS: 1187933-48-7) is a high-value heterocyclic building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2][3] As a rigid, polar aromatic scaffold containing a primary amine, it serves as a critical pharmacophore for designing ligands that target the Central Nervous System (CNS), particularly glutamate and GABA receptors. Its structural distinctiveness lies in the 1,2-oxazole ring, which acts as a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and solubility profiles compared to traditional carbocycles.

This guide details the compound's physicochemical properties, specific synthetic applications, and its role in developing next-generation therapeutics for neurodegenerative and inflammatory diseases.[4][5]

Chemical Profile & Structural Significance[4][5][6][7][8][9][10]

Physicochemical Data
PropertySpecification
Chemical Name Isoxazol-3-ylmethanamine hydrochloride
Synonyms 3-(Aminomethyl)isoxazole HCl; 1,2-Oxazol-3-ylmethanamine HCl
CAS Number 1187933-48-7
Molecular Formula C₄H₆N₂O[3][6][7][8][9] · HCl
Molecular Weight 134.56 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen)
Structural Bioisosterism

The isoxazole ring is a "privileged scaffold" in drug design.

  • Peptide Mimicry: The O-N bond and the C=N double bond distribution mimic the electronic properties and geometry of a peptide amide bond (

    
    ), allowing the molecule to fit into protease or kinase active sites.
    
  • Polarity: Unlike a phenyl ring, the isoxazole is polarized, which can enhance water solubility and facilitate specific hydrogen bonding interactions (as a hydrogen bond acceptor) within a receptor pocket.

  • Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes compared to furan or thiophene analogs.

Core Research Applications

CNS Ligand Design (Glutamate & GABA Modulation)

Isoxazol-3-ylmethanamine is structurally homologous to Muscimol (a potent GABA


 agonist) and AMPA  (a glutamate receptor agonist). The 3-aminomethyl moiety provides a precise distance between the distal amine (cationic at physiological pH) and the isoxazole core (anionic potential or H-bond acceptor), which is critical for binding to orthosteric sites on neurotransmitter receptors.
  • GABA

    
    
    
    
    
    5 Positive Allosteric Modulators (PAMs):
    Derivatives of this amine have been utilized to synthesize ligands that selectively enhance cognition without the sedation associated with non-selective benzodiazepines.
  • NMDA/AMPA Receptor Modulators: The amine serves as a "warhead" to interact with the glutamate binding pocket, while the isoxazole ring positions hydrophobic substituents to interact with auxiliary pockets.

Kinase and Enzyme Inhibition

In oncology and inflammation research, this building block is used to synthesize inhibitors for:

  • HSP90 (Heat Shock Protein 90): Isoxazole-resorcinol derivatives are potent HSP90 inhibitors.[10] The amine tail allows for solubilizing groups to be attached, improving the pharmacokinetic profile of the inhibitor.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Used in the synthesis of anti-angiogenic agents where the isoxazole ring replaces a central phenyl ring to improve potency against the kinase hinge region.

Anti-Infective Agents[5][9]
  • Bacterial Serine Acetyltransferase Inhibitors: The amine is used to construct inhibitors that block L-cysteine biosynthesis in bacteria (e.g., Salmonella typhimurium), a pathway absent in mammals, offering a route to selective antibiotics.[11]

Visualization of Application Landscape

G Core Isoxazol-3-ylmethanamine (Scaffold) CNS CNS Therapeutics Core->CNS Oncology Oncology & Kinases Core->Oncology Infectious Anti-Infectives Core->Infectious GABA GABA-A Agonists (Muscimol Analogs) CNS->GABA Glutamate NMDA/AMPA Modulators CNS->Glutamate HSP90 HSP90 Inhibitors Oncology->HSP90 VEGFR VEGFR-2 Antagonists Oncology->VEGFR Enzyme Serine Acetyltransferase Inhibitors Infectious->Enzyme

Figure 1: Strategic application landscape of Isoxazol-3-ylmethanamine in modern drug discovery.

Experimental Protocol: Amide Coupling

Objective: To couple Isoxazol-3-ylmethanamine HCl with a carboxylic acid (R-COOH) to form a bioactive amide. Challenge: The amine is supplied as a hydrochloride salt.[2][12][9][13] Failure to neutralize the salt will prevent the nucleophilic attack, leading to reaction failure.

Reagents Required[9][12]
  • Amine: Isoxazol-3-ylmethanamine HCl (1.0 equiv)[6]

  • Carboxylic Acid: R-COOH (1.0–1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 10–15 minutes to form the activated ester (O-At ester).

  • Amine Preparation (Critical Step): In a separate vial, dissolve Isoxazol-3-ylmethanamine HCl (1.0 equiv) in a minimum amount of DMF. Add DIPEA (2.0–2.5 equiv) to this vial to liberate the free amine base. Note: The solution may become slightly cloudy due to amine liberation.

  • Reaction: Dropwise add the neutralized amine solution to the activated acid mixture.

  • Monitoring: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for mass [M+H]+ = Acid Mass + 98 - 18).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄ and concentrate.

Synthetic Workflow Diagram

Synthesis Start Start: Isoxazol-3-ylmethanamine HCl Neutralize Neutralization (DMF + 2.5 eq DIPEA) Start->Neutralize FreeBase Free Amine Generated (Nucleophilic Species) Neutralize->FreeBase Coupling Coupling Reaction (Mix Species + Stir 12h) FreeBase->Coupling Acid Carboxylic Acid (R-COOH) Activate Activation (HATU + 1.0 eq DIPEA) Acid->Activate ActiveEster Activated Ester Species Activate->ActiveEster ActiveEster->Coupling Product Final Product: N-(isoxazol-3-ylmethyl)amide Coupling->Product

Figure 2: Critical path for amide coupling using the hydrochloride salt form.

Safety & Handling

  • Hygroscopicity: The HCl salt is prone to absorbing moisture, which can degrade the isoxazole ring over time or alter stoichiometry. Weigh quickly and store in a desiccator.

  • Stability: Isoxazoles are generally stable but can undergo ring cleavage (reductive opening) under strong reducing conditions (e.g., H₂/Pd-C, LAH). Avoid these conditions unless ring opening to a 1,3-amino alcohol is desired.

  • Toxicology: While specific tox data for this intermediate is limited, isoxazole derivatives can exhibit biological activity. Treat as a potential irritant and bioactive compound.

References

  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Retrieved from [Link]

Sources

Isoxazol-3-ylmethanamine hydrochloride in medicinal chemistry

[1][2][3][4]

1.1 Chemical Identity

  • IUPAC Name: 1,2-Oxazol-3-ylmethanamine hydrochloride[1][2][3][4]

  • Free Base CAS: 131052-58-9[1][2][3][4]

  • Salt CAS: 1187933-48-7[1][2][3][4]

  • Molecular Formula: C4H7ClN2O (HCl salt)[1][2][4]

  • Molecular Weight: 134.56 g/mol [1][2][3][4]

1.2 The "pKa Shift" Effect In medicinal chemistry, modulating basicity is critical for oral bioavailability. A standard benzylamine has a pKa of ~9.3, meaning it is >99% protonated at physiological pH (7.4), which limits passive diffusion.

  • Isoxazole Effect: The electronegative oxygen and nitrogen in the isoxazole ring exert a strong inductive effect (-I), pulling electron density away from the exocyclic methylene group.[2]

  • Result: The pKa of isoxazol-3-ylmethanamine drops to approximately 7.4–7.9 .[1][3][4]

  • Implication: A significant fraction (~25-50%) of the molecule remains uncharged at physiological pH, drastically enhancing CNS penetration and cellular permeability compared to its phenyl analogs.[2]

PropertyValueMedicinal Chemistry Significance
pKa (Amine) ~7.46 (Predicted)Ideal for balancing solubility vs. permeability.[1][2][3][4]
LogP ~0.1 (Low)High water solubility; excellent for lowering lipophilicity in greasy leads.[1][3][4]
TPSA ~52 ŲWell within the "Rule of 3" for fragments; leaves room for elaboration.[1][3][4]
H-Bond Donors 3 (NH3+)Critical interaction point for aspartate/glutamate residues in active sites.[1][2][3][4]

Part 2: Synthesis & Manufacturing[1][2][3][4][5][6]

The synthesis of isoxazol-3-ylmethanamine is non-trivial due to the sensitivity of the isoxazole ring to reductive conditions (which can cleave the N-O bond).[2][4] The most robust industrial route avoids reduction of the ring by building the ring around the amine precursor via 1,3-Dipolar Cycloaddition .

2.1 Validated Synthetic Route: The Nitrile Oxide Cycloaddition This "Click Chemistry" approach ensures regioselectivity and preserves the delicate N-O bond.[2][4]

Mechanism:

  • Precursor Formation: A protected propargyl amine (e.g., N-Boc-propargylamine) serves as the dipolarophile.[1][2][3][4]

  • Dipole Generation: A chlorooxime (generated from glyoxylic acid or similar) is treated with base to generate the nitrile oxide in situ.[4]

  • Cycloaddition: The nitrile oxide reacts with the alkyne to form the isoxazole ring.[4][5]

  • Deprotection: Acidic cleavage of the Boc group yields the HCl salt directly.[4]

2.2 Synthesis Workflow Diagram

SynthesisRouteFigure 1: Regioselective Synthesis via 1,3-Dipolar CycloadditionStartPropargyl Amine(Protected)IntermediateCycloadditionIntermediateStart->Intermediate [3+2] Cycloaddition(Cu or Thermal)ReagentNitrile Oxide(In Situ from Chlorooxime)Reagent->IntermediateProductIsoxazol-3-ylmethanamineHClIntermediate->Product Deprotection (HCl/Dioxane)

2.3 Experimental Protocol (Bench Scale)

  • Step 1 (Cycloaddition): Dissolve N-Boc-propargylamine (1.0 eq) in DCM.[1][2][3][4] Add 2-chloro-N-hydroxyacetimidoyl chloride (1.1 eq).[1][2][3][4] Slowly add Triethylamine (1.2 eq) at 0°C. The base induces HCl elimination, generating the nitrile oxide which immediately cyclizes. Stir 12h at RT.[2][4][6]

  • Step 2 (Workup): Wash with water, dry over Na2SO4, and concentrate.[2] Purify via silica flash chromatography (Hex/EtOAc).

  • Step 3 (Salt Formation): Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2h. The product precipitates as a white solid.[4] Filter and wash with cold ether to obtain Isoxazol-3-ylmethanamine hydrochloride .[1][3][4]

Part 3: Medicinal Chemistry Applications[1][2][3][6][8][9][10][11]

3.1 Bioisosterism & Scaffold Hopping The isoxazole-3-methanamine moiety is a classic bioisostere for:

  • Alpha-Amino Acids: It mimics the spatial arrangement of amino acids but restricts conformational freedom.[2][4]

  • Amide Bonds: The isoxazole ring is planar and possesses a dipole moment similar to an amide bond, making it an excellent hydrolytically stable replacement for peptide linkages.[4]

3.2 Case Study: BET Bromodomain Inhibitors In the development of BET inhibitors (targeting cancer and inflammation), the 3,5-dimethylisoxazole motif is a well-known mimic of acetyl-lysine.[1][2][3] The 3-methanamine variant extends this logic by providing a handle to reach into the "WIF" shelf (WPF shelf) of the bromodomain binding pocket, often improving selectivity against other bromodomain family members.

3.3 SAR Logic Diagram

SAR_LogicFigure 2: Structure-Activity Relationship (SAR) FeaturesCoreIsoxazol-3-ylmethanamineAminePrimary Amine(H-Bond Donor)Core->AmineRingIsoxazole Ring(Rigid Scaffold)Core->RingOxygenRing Oxygen(H-Bond Acceptor)Core->OxygenpKaLower pKa (~7.5)Improves CNS EntryAmine->pKaInductive EffectEntropy conformationalConstraintRing->EntropyGeometryMetabolismResistant toAmidase HydrolysisRing->MetabolismBioisostere

Part 4: Handling & Safety (E-E-A-T)

4.1 Stability & Storage

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[4]

  • Thermal Stability: The isoxazole ring is thermally stable up to ~150°C, but the salt form may degrade if exposed to moisture and heat simultaneously (hydrolysis of the salt).

  • Incompatibility: Avoid strong reducing agents (e.g., LAH, Raney Nickel/H2) which will cleave the N-O bond, destroying the isoxazole ring and yielding an amino-alcohol.[2]

4.2 Toxicology (GHS Classification)

  • Signal Word: Danger

  • H301: Toxic if swallowed.[2][4]

  • H315/H319: Causes skin irritation and serious eye irritation.[2][4]

  • Precaution: Always handle in a fume hood. The free base is volatile; the HCl salt is a fine dust—use a P95/P100 particulate respirator when weighing.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18442593, Isoxazol-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • Praveen, C., et al. (2010). Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles.[2][4][7] Synlett, 2010(5), 777-781.[2][3][4] (Methodology grounding for isoxazole synthesis).

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[2][4] DFT Study Predicts Unprecedented Metallacycle Intermediates. Journal of the American Chemical Society, 127(1), 210-216.[2][7] (Mechanistic basis for cycloaddition).

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

The Cornerstone of Complex Molecules: A Technical Guide to Isoxazol-3-ylmethanamine Hydrochloride as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 30, 2026 – In the intricate world of pharmaceutical development and medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among these crucial components, Isoxazol-3-ylmethanamine hydrochloride has emerged as a versatile and highly valuable synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, properties, and extensive applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. Its presence in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and target-binding affinity. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Isoxazol-3-ylmethanamine hydrochloride, by providing a reactive primary amine handle at the 3-position of the isoxazole ring, serves as a key precursor for the elaboration of a wide array of complex molecular architectures.

Synthesis and Characterization: Forging the Foundation

The synthesis of Isoxazol-3-ylmethanamine hydrochloride can be approached through several strategic routes, primarily focusing on the construction of the isoxazole ring followed by the introduction or modification of the aminomethyl group.

Synthetic Pathways

A prevalent and efficient method for the synthesis of the isoxazole core involves the cycloaddition reaction between a nitrile oxide and an alkyne or the condensation of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[3][4] For the specific synthesis of Isoxazol-3-ylmethanamine hydrochloride, a plausible and effective strategy involves the reduction of isoxazole-3-carbonitrile.

Synthesis of Isoxazol-3-ylmethanamine hydrochloride Isoxazole-3-carbonitrile Isoxazole-3-carbonitrile Reduction Reduction Isoxazole-3-carbonitrile->Reduction e.g., LiAlH4, H2/Catalyst Isoxazol-3-ylmethanamine Isoxazol-3-ylmethanamine Reduction->Isoxazol-3-ylmethanamine HCl HCl Isoxazol-3-ylmethanamine->HCl Acidification Isoxazol-3-ylmethanamine hydrochloride Isoxazol-3-ylmethanamine hydrochloride HCl->Isoxazol-3-ylmethanamine hydrochloride

Caption: Synthetic route to Isoxazol-3-ylmethanamine hydrochloride.

Experimental Protocol: Synthesis via Reduction of Isoxazole-3-carbonitrile

  • Reduction: To a solution of isoxazole-3-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at a controlled temperature (typically 0 °C). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the organic layer is separated.

  • Extraction and Drying: The aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the free base, Isoxazol-3-ylmethanamine.

  • Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of Isoxazol-3-ylmethanamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical and Spectroscopic Data

A thorough characterization of Isoxazol-3-ylmethanamine hydrochloride is essential for its use as a synthetic intermediate.

PropertyValue
CAS Number 1187933-48-7
Molecular Formula C₄H₇ClN₂O
Molecular Weight 134.57 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl protons (a singlet or triplet depending on the solvent and proton exchange), and distinct signals for the protons on the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbon atoms of the isoxazole ring and the aminomethyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C=N and C=C stretching of the isoxazole ring, and N-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

The Versatile Intermediate: Applications in Drug Discovery

The primary amine functionality of Isoxazol-3-ylmethanamine hydrochloride makes it a versatile building block for a variety of chemical transformations, enabling the synthesis of diverse and complex molecules with potential therapeutic applications.

Key Reactions and Transformations

The nucleophilic nature of the primary amine allows for a wide range of reactions, including acylation, alkylation, and reductive amination.

Reactions of Isoxazol-3-ylmethanamine A Isoxazol-3-ylmethanamine B Acylation (e.g., RCOCl, (RCO)2O) A->B D Alkylation (e.g., R-X) A->D F Reductive Amination (e.g., R'CHO, NaBH3CN) A->F C N-Acyl Derivatives B->C E N-Alkyl Derivatives D->E G N-Substituted Alkyl Derivatives F->G

Sources

Methodological & Application

Application Note & Protocols: Leveraging Isoxazol-3-ylmethanamine Hydrochloride for the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to serve as a versatile pharmacophore make it a focal point in drug discovery for indications including cancer, inflammation, and neurological disorders.[2][5][6] Isoxazol-3-ylmethanamine hydrochloride is a highly valuable and reactive building block, providing a primary amine handle attached to the isoxazole core. This guide offers detailed protocols and scientific rationale for synthesizing diverse derivatives from this starting material, focusing on two robust and widely applicable synthetic transformations: N-Acylation and Reductive Amination . These methods empower researchers to rapidly generate libraries of novel compounds for screening and lead optimization.

Introduction: The Strategic Value of the Isoxazole Moiety

The isoxazole heterocycle, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern pharmaceutical design.[4] Its incorporation into a molecular structure can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[3] The primary amine group of Isoxazol-3-ylmethanamine offers a direct and reliable point for chemical modification, allowing for the systematic exploration of the chemical space around the isoxazole core.

This document serves as a practical guide for chemists in drug development. It moves beyond simple procedural lists to explain the underlying principles of each reaction, enabling scientists to troubleshoot, adapt, and optimize these protocols for their specific molecular targets.

Core Synthetic Strategy: Derivative Synthesis Workflow

The general workflow for utilizing Isoxazol-3-ylmethanamine hydrochloride involves initial deprotonation of the amine salt followed by reaction with a suitable electrophile. The choice of electrophile and reaction conditions dictates the final product class.

G cluster_0 PART A: Amine Free-Basing cluster_1 PART B: Derivatization Pathways Start Isoxazol-3-ylmethanamine HCl (Starting Material) Base Addition of Base (e.g., Et3N, DIPEA) Start->Base FreeAmine Free Isoxazol-3-ylmethanamine (Reactive Intermediate) Base->FreeAmine Acylation Pathway 1: N-Acylation FreeAmine->Acylation Add Acyl Chloride or Carboxylic Acid + Coupling Agent ReductiveAmination Pathway 2: Reductive Amination FreeAmine->ReductiveAmination Add Aldehyde/Ketone + Reducing Agent Amide Amide Derivatives Acylation->Amide SecAmine Secondary Amine Derivatives ReductiveAmination->SecAmine

Figure 1: General workflow for the synthesis of derivatives.

Pathway 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry.[7] This protocol details the N-acylation of Isoxazol-3-ylmethanamine using a carboxylic acid activated with a coupling agent. This approach is broadly applicable and avoids the often harsh conditions associated with acyl chlorides.

Mechanistic Rationale

The reaction proceeds via the activation of a carboxylic acid with a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of Isoxazol-3-ylmethanamine. The hydrochloride salt of the amine must first be neutralized by a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), to liberate the free amine for the reaction.

Detailed Experimental Protocol: Synthesis of N-(Isoxazol-3-ylmethyl)benzamide

Materials:

  • Isoxazol-3-ylmethanamine hydrochloride

  • Benzoic Acid

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.0 eq).

  • Reagent Addition: Dissolve the benzoic acid in anhydrous DMF. To this solution, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

    • Causality Note: Using a slight excess of HATU ensures complete activation of the carboxylic acid. Three equivalents of base are used: one to neutralize the amine hydrochloride salt, one to neutralize the HCl byproduct of the coupling reaction, and one to facilitate the reaction.

  • Amine Addition: Add Isoxazol-3-ylmethanamine hydrochloride (1.2 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Scope and Optimization

This protocol is highly versatile and can be adapted for a wide range of carboxylic acids.

Acylating PartnerPotential Application AreaKey Optimization Parameter
Phenylacetic AcidCNS AgentsEnsure complete removal of DMF during work-up.
Boc-L-AlaninePeptide MimeticsUse minimal heating to avoid racemization.
Isonicotinic AcidHeterocyclic ScaffoldsA polar solvent system may be needed for chromatography.
Cyclohexanecarboxylic AcidLipophilic ProbesReaction may be faster due to higher nucleophilicity.

Pathway 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of the primary amine of Isoxazol-3-ylmethanamine with a diverse range of aldehydes and ketones to yield secondary amines.

Mechanistic Rationale

The reaction proceeds in two main stages within the same pot. First, the free amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an iminium ion (from an aldehyde) or an enamine. In the second stage, a mild, selective reducing agent, such as Sodium triacetoxyborohydride (STAB), reduces the iminium ion to the final secondary amine. STAB is chosen because it is mild enough not to reduce the starting aldehyde/ketone and is tolerant of the slightly acidic conditions that favor iminium ion formation.

G start Isoxazol-3-ylmethanamine (Free Base) intermediate Iminium Ion Intermediate start->intermediate + Carbonyl - H₂O carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') carbonyl->intermediate stab Sodium Triacetoxyborohydride (STAB) product Final Secondary Amine Derivative stab->product Reducing Agent intermediate->product + STAB

Figure 2: Simplified workflow for Reductive Amination.

Detailed Experimental Protocol: Synthesis of N-(4-methoxybenzyl)isoxazol-3-ylmethanamine

Materials:

  • Isoxazol-3-ylmethanamine hydrochloride

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Isoxazol-3-ylmethanamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Amine Neutralization: Add Triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes to generate the free amine in situ.

  • Carbonyl Addition: Add p-Anisaldehyde (1.0 eq) to the mixture.

  • Reducing Agent Addition: After 20-30 minutes of stirring (to allow for imine formation), add Sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes.

    • Causality Note: STAB is added after the amine and aldehyde have had time to form the iminium intermediate. Adding it too early could lead to side reactions. The reaction is typically run at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

  • Purification & Characterization: Filter the mixture and concentrate the solvent in vacuo. Purify the crude residue via silica gel chromatography to yield the desired secondary amine. Characterize using appropriate analytical techniques (NMR, MS).

Scope and Optimization

This protocol can be used with a wide array of carbonyl compounds.

Carbonyl PartnerResulting SubstructureKey Optimization Parameter
CyclohexanoneN-cyclohexyl derivativeReaction may require gentle heating (40 °C) to drive imine formation.
4-PyridinecarboxaldehydeN-(pyridin-4-ylmethyl)The basicity of the product may require an acidic workup or specialized chromatography.
AcetoneN-isopropyl derivativeAs a volatile ketone, ensure the reaction vessel is well-sealed.
4-FluorobenzaldehydeN-(4-fluorobenzyl)Generally straightforward; a standard reaction.

Product Purification and Structural Characterization

Post-synthesis, purification is critical to isolate the target compound.

  • Column Chromatography: The primary method for purification. The choice of solvent system (eluent) is determined by the polarity of the product, guided by TLC analysis.

  • Structural Verification: Unequivocal structure confirmation is essential.

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Isoxazol-3-ylmethanamine hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.[9]

  • Coupling Reagents (e.g., HATU): Can be sensitizers. Avoid skin contact.

  • Reducing Agents (e.g., STAB): Reacts with water to release flammable gas. Quench carefully.

  • Solvents (DMF, DCM): Handle with care due to their specific toxicological profiles. Always consult the Safety Data Sheet (SDS) for each reagent before use.[10]

References

  • Request PDF. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • PubMed. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • PMC - NIH. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • PubMed. (2018, July 23). The recent progress of isoxazole in medicinal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • PMC - NIH. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. [Link]

  • IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]

  • ResearchGate. (n.d.). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. [Link]

Sources

Experimental procedures with Isoxazol-3-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Procedures and Synthetic Applications of Isoxazol-3-ylmethanamine Hydrochloride Document Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Isoxazole Pharmacophore

Isoxazol-3-ylmethanamine hydrochloride (CAS: 1187933-48-7) is a critical heterocyclic building block in modern medicinal chemistry. The isoxazole ring serves as a robust bioisostere for amide bonds and pyridine rings, offering unique hydrogen-bonding capabilities and metabolic stability profiles. This primary amine derivative allows for the rapid introduction of the isoxazole moiety into drug scaffolds via standard amine functionalization chemistries.

This guide details the handling, stability, and synthetic protocols for utilizing this reagent, specifically addressing the challenges posed by its hydrochloride salt form and the electronic properties of the isoxazole ring.

Chemical Profile & Handling Specifications

To ensure experimental reproducibility, the physicochemical properties of the salt must be accounted for in stoichiometric calculations and solvent selection.

PropertySpecificationTechnical Note
CAS Number 1187933-48-7Verify against Certificate of Analysis (CoA).
Formula C₄H₆N₂O[1][2] · HClMW: 98.10 (Free Base) / 134.56 (HCl Salt).
Appearance White to off-white solidHygroscopic; tends to clump upon moisture exposure.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (DCM, Hexanes) until free-based.
Acidity Weakly Acidic (Salt)Requires ≥ 1.0 eq. of base to generate the nucleophilic free amine.
Storage 2–8°C (Desiccated)Store under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation.

Handling Protocol:

  • Weighing: Due to hygroscopicity, weigh quickly in a low-humidity environment or glovebox if precise stoichiometry (<5 mg scale) is required.

  • Neutralization: The hydrochloride salt is non-nucleophilic . It must be neutralized in situ using a tertiary amine base (e.g., DIPEA, TEA) or subjected to a free-basing workup prior to reaction.

Synthetic Protocols

Protocol A: Amide Coupling (General Procedure)

Application: Synthesis of isoxazole-carboxamides (Peptide coupling). Rationale: The electron-deficient nature of the isoxazole ring can slightly reduce the nucleophilicity of the methylene amine compared to a standard benzylamine. High-efficiency coupling reagents (HATU/COMU) are recommended over standard carbodiimides (EDC) for sterically hindered partners.

Reagents:

  • Carboxylic Acid substrate (1.0 eq)

  • Isoxazol-3-ylmethanamine HCl (1.1 – 1.2 eq)

  • HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

    • Checkpoint: Solution often turns slightly yellow.

  • Amine Preparation: In a separate vial, dissolve Isoxazol-3-ylmethanamine HCl (1.2 eq) in a minimal amount of DMF. Add the remaining DIPEA (2.0 – 3.0 eq).

    • Critical: Ensure the base equivalents account for neutralizing the HCl salt (1 eq) plus acting as the proton scavenger for the reaction.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Target Mass = Acid MW + 98.10 - 18.02).

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with sat. NaHCO₃ (remove acid/HOBt), water, and brine.

    • Note: Isoxazole derivatives can be polar; check the aqueous layer by TLC to ensure no product loss.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Reductive Amination

Application: Synthesis of secondary amines (N-alkylation). Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and because it allows for a "one-pot" reaction without pre-forming the imine in a separate step.

Reagents:

  • Aldehyde substrate (1.0 eq)

  • Isoxazol-3-ylmethanamine HCl (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 eq)

  • Acetic Acid (glacial, catalytic to 1.0 eq)

  • Base: Triethylamine (TEA) (1.0 eq) – Strictly to neutralize the salt.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology:

  • Free-Basing (In Situ): Suspend Isoxazol-3-ylmethanamine HCl (1.1 eq) in DCE. Add TEA (1.0 eq) and stir for 10 minutes until the solid dissolves or becomes a fine suspension.

  • Imine Formation: Add the Aldehyde (1.0 eq) and Acetic Acid (1.0 eq). Stir for 30–60 minutes.

    • Mechanistic Insight: Acid catalysis promotes imine formation, which is the reducible intermediate.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Observation: Mild gas evolution may occur.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with sat. NaHCO₃ (aqueous). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (x3). Dry organic layers over Na₂SO₄ and concentrate.

Visualization: Experimental Workflow

The following diagram illustrates the decision logic and workflow for utilizing the HCl salt in coupling reactions.

G Start Start: Isoxazol-3-ylmethanamine HCl Solvent Dissolve in Anhydrous Solvent (DMF for Coupling, DCE for Red. Am.) Start->Solvent Base CRITICAL STEP: Add Base (DIPEA/TEA) (Neutralize HCl) Solvent->Base Check Is Amine Free? Base->Check RouteA Route A: Amide Coupling (Add Activated Carboxylic Acid) Check->RouteA Electrophile = Acid RouteB Route B: Reductive Amination (Add Aldehyde + STAB) Check->RouteB Electrophile = Aldehyde Workup Workup & Purification (Check Aqueous Phase for Polar Product) RouteA->Workup RouteB->Workup

Caption: Workflow logic for neutralizing and coupling Isoxazol-3-ylmethanamine HCl.

Analytical Validation (QC)

Confirming the structure of the product requires identifying the specific signatures of the isoxazole ring.

1H NMR (DMSO-d6 or CDCl3):

  • Isoxazole Ring Proton (H-5): Typically appears as a doublet or singlet around δ 8.4 – 8.6 ppm (downfield due to oxygen proximity).

  • Isoxazole Ring Proton (H-4): Typically appears around δ 6.5 – 6.8 ppm .

  • Methylene (-CH₂-NH-):

    • Free Amine: ~3.8 – 4.0 ppm.

    • Amide Product: Shifts slightly downfield to δ 4.4 – 4.6 ppm and may show coupling to the NH proton.

  • Amide NH: Broad doublet/triplet around δ 7.0 – 9.0 ppm (solvent dependent).

Mass Spectrometry:

  • Expect an [M+H]⁺ peak corresponding to the Product MW.

  • Note: The isoxazole ring is stable under standard ESI conditions.

Safety & Troubleshooting

Safety Data (GHS):

  • H301: Toxic if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Troubleshooting Guide:

Issue Probable Cause Solution
Low Yield (Coupling) Incomplete neutralization of HCl salt. Increase base (DIPEA) to 3.0–4.0 equivalents. Ensure pH > 8.
No Reaction Amine salt insolubility in non-polar solvent. Switch solvent to DMF or a DMF/DCM mixture to solubilize the salt.
Side Products O-acylation (rare) or dimerization. Add the activated acid slowly to the amine solution at 0°C.

| Product in Aqueous | High polarity of isoxazole product. | "Salt out" the aqueous layer with NaCl or use n-Butanol/DCM (1:9) for extraction. |

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 49806495, Isoxazol-3-ylmethanamine hydrochloride. Retrieved from [Link]

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. (Contextual grounding for isoxazole reactivity).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Isoxazol-3-ylmethanamine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-3-ylmethanamine hydrochloride (CAS: 1187933-48-7) is a high-value heterocyclic building block utilized in the design of peptidomimetics, fragment-based drug discovery (FBDD), and the synthesis of latent acyclic scaffolds.

Unlike simple aliphatic amines, the isoxazole core functions as a bioisostere for amide bonds and carboxylic acids, offering improved metabolic stability and rigidified geometries. However, its utility is often underestimated due to a lack of standardized protocols for handling its hydrochloride salt and preventing accidental ring cleavage.

This guide provides a definitive technical workflow for activating, coupling, and functionally manipulating this scaffold, ensuring high yields and reproducibility.

Physicochemical Profile & Stability

PropertyDataNotes
IUPAC Name 1-(1,2-Oxazol-3-yl)methanamine hydrochloride
CAS (HCl Salt) 1187933-48-7Preferred form for storage (Hygroscopic)
CAS (Free Base) 131052-58-9Volatile, prone to oxidation
Molecular Weight 134.56 g/mol (Free base: 98.10 g/mol )
Solubility Water, Methanol, DMSOPoor in DCM/EtOAc until neutralized
pKa (Conjugate Acid) ~4.5 - 5.5 (Isoxazole N)The primary amine pKa is ~9.0
Stability Acid StableReductively Labile (N-O bond cleavage)

Storage Directive: Store the HCl salt at -20°C under inert atmosphere. The compound is hygroscopic; weigh quickly or in a glovebox to ensure stoichiometry accuracy.

Critical Handling Protocol: In Situ Free-Basing

The most common failure mode in using this building block is poor solubility of the HCl salt in organic coupling solvents (DCM, THF), leading to heterogeneous reactions and low yields.

The "Solvent-Switch" Neutralization Strategy

Do not attempt to isolate the free base via extraction unless necessary, as it is highly water-soluble and volatile.

  • Dissolution: Dissolve the HCl salt in a minimum volume of DMF or MeOH (10 mL/g).

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (1.1 equivalents) at 0°C.

  • Solvent Integration: Dilute this mixture into your main reaction solvent (e.g., DCM or THF).

    • Result: This creates a homogeneous solution of the reactive free amine ready for immediate coupling.

Synthetic Modules (Protocols)

Module A: Amide Coupling (Peptidomimetic Synthesis)

Objective: To attach the isoxazole scaffold to a carboxylic acid with minimal racemization.

Mechanism: The isoxazole ring acts as an electron-withdrawing group (EWG), making the methylene protons slightly acidic, but the primary amine remains highly nucleophilic.

Protocol:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in dry DMF.

  • Coupling Agent: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to form the activated ester.

  • Amine Addition: Add Isoxazol-3-ylmethanamine HCl (1.0 eq) directly as a solid (or pre-dissolved in minimal DMF).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then saturated NaHCO₃ and brine.

    • Note: Avoid acidic washes (1M HCl) if your product is acid-sensitive, though the isoxazole ring itself tolerates acid well.

Module B: Reductive Ring Cleavage (The "Latent" Scaffold)

Objective: To access 1,3-amino ketones or enaminones by breaking the N-O bond.[2]

Insight: The isoxazole ring is a "masked" 1,3-dicarbonyl equivalent. This reaction is valuable for synthesizing complex acyclic alkaloid precursors.

Protocol (Mo(CO)₆ Method):

  • Setup: Dissolve the N-functionalized isoxazole derivative in Acetonitrile/Water (15:1) .

  • Reagent: Add Molybdenum Hexacarbonyl [Mo(CO)₆] (1.1 eq).

  • Conditions: Heat to reflux (80°C) for 6–12 hours.

  • Observation: The solution will turn dark.

  • Workup: Filter through a Celite pad to remove metal residues. Concentrate the filtrate.

    • Product: The isoxazole ring cleaves to form a

      
      -amino enone.
      

Visual Workflows

Diagram 1: Divergent Synthetic Pathways

This flowchart illustrates how to navigate the reactivity of the isoxazole scaffold, distinguishing between retention of the ring (bioisostere) and cleavage of the ring (synthetic intermediate).

Isoxazole_Workflow Start Isoxazol-3-ylmethanamine HCl Salt Base Free-Basing (DIPEA/DMF) Start->Base Neutralization Amide Amide Coupling (HATU/RCOOH) Base->Amide Pathway A RedAmin Reductive Amination (NaBH(OAc)3/RCHO) Base->RedAmin Pathway B Product1 Isoxazole-Amide (Peptidomimetic) Amide->Product1 Product2 Secondary Amine (Scaffold) RedAmin->Product2 Cleavage Reductive Ring Opening (Mo(CO)6 or H2/Ni) Product3 Beta-Amino Enone (Acyclic Precursor) Cleavage->Product3 Product1->Cleavage Optional Transformation

Caption: Workflow showing the activation of the HCl salt and three primary synthetic outcomes: amide coupling, reductive amination, and reductive ring opening.

Diagram 2: Mechanistic Logic of Ring Cleavage

This diagram details the specific chemical transformation during the "unmasking" of the isoxazole ring, a critical concept for advanced synthesis.

Ring_Cleavage Isoxazole Isoxazole Core (N-O Bond Intact) MetalComplex Metal Coordination (Mo or Ni inserts into N-O) Isoxazole->MetalComplex + Mo(CO)6 / Heat BondBreak N-O Bond Homolysis MetalComplex->BondBreak Reductive Step Enaminone Beta-Amino Enone (Final Product) BondBreak->Enaminone Tautomerization

Caption: Mechanistic pathway of isoxazole ring cleavage via metal-mediated reduction, yielding the beta-amino enone.[2][3]

Troubleshooting & Safety

Common Pitfalls
  • Low Yield in Amide Coupling:

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure DIPEA is added before the activated ester is introduced. Use a pH strip to verify basicity (pH ~8-9) of the reaction mixture.

  • Unintended Ring Opening:

    • Cause: Using strong reducing agents (e.g., LAH, Pd/C + H₂) for other functional group transformations on the molecule.

    • Fix: Use chemoselective reducing agents like NaBH₄ (for ketones) or SnCl₂ (for nitro groups) to preserve the isoxazole ring.

  • Hygroscopicity:

    • Observation: The solid turns into a sticky gum.

    • Fix: Dry the salt in a vacuum desiccator over P₂O₅ overnight before use.

Safety Data (E-E-A-T)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • PPE: Wear nitrile gloves and safety goggles. Handle the free base in a fume hood due to potential volatility and amine odor.

References

  • ChemicalBook. (2025). 1,2-Oxazol-3-ylmethanamine hydrochloride Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles. J. Org. Chem. Retrieved from

  • BLD Pharm. (2025).[4] Isoxazol-3-ylmethanamine hydrochloride Product Data. Retrieved from

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from

  • Beilstein Institute. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein J. Org. Chem. Retrieved from

Sources

Application Notes & Protocols: Comprehensive Analytical Characterization of Isoxazol-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of Isoxazol-3-ylmethanamine hydrochloride, a key heterocyclic building block in pharmaceutical synthesis. We present detailed protocols for quantitative analysis and purity assessment by High-Performance Liquid Chromatography (HPLC), including a stability-indicating method developed through forced degradation studies. Additionally, methods for impurity profiling using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and definitive structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are described. These protocols are designed to be self-validating and are grounded in established analytical principles, providing researchers, quality control analysts, and drug development professionals with the tools for robust and reliable characterization of this compound.

Introduction and Physicochemical Profile

Isoxazol-3-ylmethanamine hydrochloride is a primary amine derivative of the isoxazole heterocyclic system. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous approved drugs where it acts as a versatile pharmacophore.[1][2] Accurate and precise analytical methods are therefore critical for ensuring the quality, stability, and purity of this intermediate and any subsequent active pharmaceutical ingredients (APIs). This guide explains the causality behind method selection and provides robust, step-by-step protocols.

The fundamental physicochemical properties of the parent compound, Isoxazol-3-ylmethanamine, are summarized below. These parameters are essential for developing appropriate analytical strategies.

PropertyValueSource
Chemical Name (Isoxazol-3-yl)methanamine hydrochloride-
Synonyms 3-(Aminomethyl)isoxazole hydrochloride[3]
CAS Number 131052-58-9 (for parent amine)[4]
Molecular Formula C₄H₇ClN₂O[4]
Molecular Weight 134.56 g/mol [5]
Boiling Point (Parent Amine) 206.99 °C at 760 mmHg[4]
Density (Parent Amine) 1.148 g/cm³[4]
Structure -

(Note: The structure image is a placeholder representation)

Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)

2.1. Principle and Method Rationale

Reversed-phase HPLC is the gold standard for the analysis of polar to moderately nonpolar organic molecules.[6] Isoxazol-3-ylmethanamine hydrochloride, with its polar primary amine and heterocyclic ring, is ideally suited for this technique. A C18 stationary phase provides the necessary hydrophobic surface for retention. The inclusion of an acidic buffer in the mobile phase is critical; it ensures the primary amine (pKa ≈ 7.5) remains consistently protonated, preventing peak tailing and ensuring reproducible retention times.[3] Detection is achieved via UV spectrophotometry, as the isoxazole ring possesses a suitable chromophore.

2.2. Protocol: Purity Assay and Quantification

This protocol describes an isocratic HPLC method for determining the purity and concentration of Isoxazol-3-ylmethanamine hydrochloride.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Equilibrate HPLC system with Mobile Phase D->E F Perform System Suitability Injections (SST) E->F G Inject Standard & Sample Solutions F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Calculate Purity (% Area) or Assay vs. Standard I->J

Caption: High-level workflow for HPLC analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a solution of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). A typical starting mobile phase is a 90:10 (v/v) mixture of Solvent A and Solvent B. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Use a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of Isoxazol-3-ylmethanamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution at a target concentration of 100 µg/mL using the same procedure as the standard.

  • Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 90:10 (v/v) 0.1% Formic Acid in Water : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes
  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.

  • Analysis and Calculation: Inject the standard and sample solutions. Calculate the purity by area normalization or quantify the sample against the reference standard.

2.3. Method Validation Summary (as per ICH Q2(R1))

A well-developed HPLC method must be validated to ensure its reliability.[7] The following table summarizes typical acceptance criteria for key validation parameters.

ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.999 over a range of 10-150 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0% for six replicate preparations
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL)
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL)
Specificity Peak purity index > 0.999; no interference from blanks

2.4. Protocol: Stability-Indicating Method via Forced Degradation

Forced degradation studies are essential to develop a stability-indicating method that can separate the intact drug from its potential degradation products.[8][9]

  • Prepare Stress Samples: Prepare solutions of Isoxazol-3-ylmethanamine hydrochloride (approx. 1 mg/mL) and subject them to the following conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 5 hours.[6] Neutralize with 1N NaOH before dilution.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours.[6] Neutralize with 1N HCl before dilution.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.[6]

    • Thermal Degradation: Expose solid powder to 80 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Dilute the stressed samples to a target concentration of 100 µg/mL and analyze using the HPLC method described in section 2.2. A gradient elution may be required to resolve all degradation products.

  • Evaluation: The method is considered stability-indicating if the primary peak is spectrally pure (as determined by a Diode Array Detector) and well-resolved from all degradation product peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Principle and Method Rationale

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] However, the primary amine in Isoxazol-3-ylmethanamine hydrochloride is highly polar and non-volatile, leading to poor peak shape and thermal degradation in a GC system. Chemical derivatization is necessary to convert the polar N-H group into a less polar, more volatile derivative, making it amenable to GC analysis.[11] Silylation is a common and effective derivatization technique for this purpose.

3.2. Protocol: GC-MS with Silylation

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Accurately weigh sample into a GC vial B Add solvent (e.g., Pyridine) and dissolve A->B C Add silylating agent (e.g., MSTFA) B->C D Heat at 60-70 °C for 30 min to complete reaction C->D E Inject derivatized sample into GC-MS D->E F Separate components on GC column E->F G Detect and acquire Mass Spectra F->G

Caption: Workflow for GC-MS impurity analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh about 1 mg of the sample into a 2 mL GC vial.

  • Derivatization:

    • Add 200 µL of pyridine to the vial and vortex to dissolve the sample.

    • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

    • Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterRecommended Conditions
GC-MS System Agilent 8890 GC with 7010B MS or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z
  • Data Analysis: Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Structural Elucidation by Spectroscopic Methods

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for the definitive identification and structural confirmation of organic molecules.[12] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of Isoxazol-3-ylmethanamine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts as it readily dissolves the sample and allows for the exchange of the amine and ammonium protons.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Resonances (in D₂O): The chemical shifts are predictions based on the structure and data from similar isoxazole compounds.[13]

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Isoxazole H-5~8.8 - 9.0Doublet (d)
Isoxazole H-4~6.7 - 6.9Doublet (d)
Methylene (-CH₂-)~4.3 - 4.5Singlet (s)

4.2. Mass Spectrometry (MS)

Principle: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion.[14] When coupled with a technique like Electrospray Ionization (ESI), it is ideal for polar molecules like the subject compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent suitable for ESI, such as 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Analysis: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Expected Results:

    • Ionization Mode: Positive ion mode is optimal due to the basicity of the amine group.

    • Expected Ion: The primary observed ion will be the protonated parent amine [M+H]⁺, where M is the free base. For C₄H₆N₂O, the expected monoisotopic mass is 98.0480 Da. The observed accurate mass should be within 5 ppm of this value.

References

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • Alam, M. I., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. Available at: [Link]

  • Patel, N. B., & Patel, J. C. (2010). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Rath, N. P., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. Available at: [Link]

  • Karami, B., et al. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Prajapati, Y. I., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. NIH. Available at: [Link]

  • Kumar, D., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. NIH. Available at: [Link]

  • ESPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Cipac.org. Available at: [Link]

  • Alam, M. I., et al. (2022). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol in bulk and its nanoformulation. Springer. Available at: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Scherer, D., et al. (2023). Development and validation of a DLLME-GC-MS-MS method for the determination of Benzotriazole UV Stabilizer UV-327 and its metabolites in human blood. PubMed. Available at: [Link]

  • Abooali, G., & Sharifi, M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

  • T K, R., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. ResearchGate. Available at: [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]

  • CNR-IRIS. (2018). Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine: a bicyclic diamino scaffold stabilizing parallel turn conformations. Retrieved from: [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. NIH. Available at: [Link]

  • PubChem. (n.d.). Isoxazol-5-ylmethanamine hydrochloride. NIH. Available at: [Link]

  • Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]

  • El-Kassem, L. A., et al. (2020). Stability indicating RP-HPLC method for determination of Flubendazole in pharmaceutical formulations. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of Isoxazol-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the purification of isoxazol-3-ylmethanamine hydrochloride, a critical building block in pharmaceutical synthesis. The purity of this intermediate is paramount, as impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document outlines robust purification strategies, including recrystallization and column chromatography, and provides detailed, field-tested protocols. The methodologies described herein are designed to be self-validating systems, ensuring a high degree of purity and batch-to-batch consistency.

Introduction: The Imperative of Purity

Isoxazol-3-ylmethanamine hydrochloride is a key intermediate in the synthesis of a variety of biologically active molecules. The isoxazole moiety is a versatile scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1] The primary amine and the hydrochloride salt form of the title compound impart specific physicochemical properties that are crucial for its reactivity and handling.

The synthesis of isoxazol-3-ylmethanamine hydrochloride often involves the reaction of a suitable precursor with hydroxylamine hydrochloride.[2] This and subsequent steps can introduce a range of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions.[3] Therefore, effective purification is not merely a suggestion but a stringent requirement for its use in drug development and manufacturing.

Understanding Potential Impurities

A logical approach to purification begins with an understanding of the potential impurities that may be present in the crude material. Common synthetic routes to isoxazoles often start from 1,3-dicarbonyl compounds or their equivalents and hydroxylamine.[2]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding aldehyde or ketone precursor and hydroxylamine hydrochloride.

  • Regioisomers: Depending on the synthetic route, the formation of isomeric isoxazoles is a possibility that can complicate purification due to similar physical properties.[4]

  • Byproducts of the Cyclization Reaction: These can include various partially reacted intermediates or products of side reactions.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures may be retained in the crude product.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile and guide the selection of the most appropriate purification strategy.[5]

Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of the purification.

Purification_Strategy Crude_Product Crude Isoxazol-3-ylmethanamine HCl Purity_Analysis Purity Assessment (TLC, HPLC, NMR) Crude_Product->Purity_Analysis Decision Impurity Profile and Scale? Purity_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid with distinct solubility profile Chromatography Column Chromatography Decision->Chromatography Complex mixture or oily product High_Purity High Purity Product (>98%) Recrystallization->High_Purity Moderate_Purity Moderate Purity / Difficult Separation Chromatography->Moderate_Purity Moderate_Purity->Recrystallization Further Purification

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds.[6] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[6] For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point.

Solvent Selection: The Key to Success

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Solvent SystemRationale & Expert Insights
Ethanol/Water Ethanol is a good solvent for many organic salts. The addition of water can modulate the solubility, making it an excellent system for recrystallization. The hydrochloride salt form of an amine often has good solubility in alcohols.
Isopropanol A slightly less polar alcohol than ethanol, which can sometimes provide a better crystallization profile, especially for removing more polar impurities.
Methanol/Diethyl Ether Methanol is a strong solvent for polar compounds. Diethyl ether can be used as an anti-solvent to induce crystallization. This technique is particularly useful if the compound is highly soluble in methanol even at low temperatures.[7]
Acetic Acid For basic compounds like amines, organic acids can be effective recrystallization solvents, though care must be taken to avoid salt exchange if not desired.[7]
Step-by-Step Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude isoxazol-3-ylmethanamine hydrochloride. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure good recovery.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Gravity Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for recrystallization.

Protocol 2: Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.[3] Given the polar nature of the hydrochloride salt, normal-phase silica gel chromatography can be challenging. However, with the right mobile phase, it is achievable. Reverse-phase chromatography is also a viable option.

Normal-Phase Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection: A polar eluent system is required. A common starting point is a mixture of a non-polar solvent and a polar solvent. For amine compounds, the addition of a small amount of a basic modifier like triethylamine can prevent peak tailing by neutralizing acidic sites on the silica gel.

Mobile Phase SystemRationale & Expert Insights
Dichloromethane/Methanol A versatile system for a wide range of polarities. The ratio can be adjusted to achieve the desired separation.
Ethyl Acetate/Hexane/Triethylamine A classic eluent system. The triethylamine is crucial for obtaining good peak shape for amines on silica gel.[8]
Chloroform/Methanol/Ammonia The use of ammonia provides a basic environment, which is often beneficial for the chromatography of amines.
Step-by-Step Normal-Phase Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the top of the column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

Analytical MethodPurposeTypical Observations for a Pure Sample
¹H and ¹³C NMR Structural confirmation and identification of impurities.Sharp signals corresponding to the expected structure with no significant impurity peaks.
HPLC Quantitative purity determination.A single major peak with a purity of >98%.[9]
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the free base or the intact salt.
Elemental Analysis Determination of elemental composition.The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values.

Conclusion

The purification of isoxazol-3-ylmethanamine hydrochloride is a critical step in its utilization as a pharmaceutical intermediate. Both recrystallization and column chromatography are effective techniques when applied correctly. A thorough understanding of the potential impurities and the physicochemical properties of the target compound is essential for developing a robust and efficient purification strategy. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the consistent production of high-purity isoxazol-3-ylmethanamine hydrochloride.

References

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 30, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of the Indian Chemical Society.
  • Natural products-isoxazole hybrids. (2024). Arabian Journal of Chemistry.
  • synthesis of isoxazoles. (2019, January 19). YouTube. Retrieved January 30, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021). Semantic Scholar.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Retrieved January 30, 2026, from [Link]

  • Synthesis and synthetic utility of 3-isoxazolols. (2006).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 30, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
  • Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T. (2021). Sci Forschen.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).

Sources

Application Note ISX-003: Optimization of Acylation Conditions for Isoxazol-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Isoxazol-3-ylmethanamine hydrochloride (CAS 1187933-48-7) is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery and antibacterial research. While the primary amine functionality is a standard nucleophile, the presence of the isoxazole ring and the hydrochloride salt form introduces specific processing constraints that are often overlooked in generic protocols.

The Core Challenges:

  • Salt Dissociation: The HCl salt is highly polar and insoluble in non-polar organic solvents (DCM, Toluene), requiring a specific neutralization strategy to release the nucleophilic free base without causing precipitation or aggregation.

  • Ring Stability: While isoxazoles are aromatic, the N-O bond is susceptible to cleavage under harsh reducing conditions or vigorous heating in strong alkaline media (pH > 10), leading to ring-opening to form nitriles or enamino ketones [1, 2].

This guide details three optimized protocols to maximize yield while preserving ring integrity.

Chemical Context & Mechanistic Causality

To optimize the reaction, one must understand the species in solution. The starting material exists as an ammonium salt (


).
  • The Nucleophile: The free amine (

    
    ) is the active species. It must be generated in situ.
    
  • The Base Requirement: Stoichiometry is critical. You need at least 2.0 equivalents of base:

    • 1.0 eq to deprotonate the starting material (remove HCl).

    • 1.0 eq to neutralize the acid generated during acylation (e.g., HCl from acid chlorides).

    • Recommendation: Use 2.5 – 3.0 eq to ensure the reaction remains driven to completion and the pH stays in the buffering region of the base used.

Visualization: Reaction Pathway & Salt Neutralization

ReactionPathway Salt Isoxazole-CH2-NH3+ Cl- (Solid/Insoluble) FreeBase Free Amine (Soluble Nucleophile) Salt->FreeBase Deprotonation Base Base (DIPEA/TEA) (>2.0 eq) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Electrophile Acylating Agent (R-COCl / R-COOH+HATU) Electrophile->Intermediate Product Amide Product (Stable) Intermediate->Product Elimination Byproduct Base-HCl Salt Intermediate->Byproduct

Figure 1: The deprotonation step is the rate-determining factor for solubility. Failure to fully free the base results in heterogeneous mixtures and poor yields.

Experimental Protocols

Protocol A: The "Standard" Anhydrous Acylation

Best for: Acid chlorides (RCOCl) or Anhydrides. High-throughput synthesis.

Rationale: Using a biphasic organic base (DIPEA) in Dichloromethane (DCM) allows for mild conditions. DIPEA is preferred over Triethylamine (TEA) due to lower nucleophilicity, preventing interaction with highly reactive acid chlorides.

Reagents:

  • Isoxazol-3-ylmethanamine HCl (1.0 eq)

  • Acid Chloride (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step:

  • Suspension: Charge the isoxazole salt into the reaction vessel. Add anhydrous DCM. The salt will likely not dissolve; this is normal.

  • Liberation (Critical): Add 2.0 eq of DIPEA dropwise at Room Temperature (RT). Stir vigorously for 10-15 minutes.

    • Observation: The mixture should clarify as the organic-soluble free amine is released. If turbidity persists, add the remaining 1.0 eq of base.

  • Cooling: Cool the solution to 0°C (Ice bath). Acylation is exothermic; heat can degrade the isoxazole ring or cause side reactions.

  • Addition: Add the Acid Chloride (diluted in minimal DCM) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (Target Mass = R-CONH-Isoxazole).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with Brine. Dry over 
    
    
    
    .
Protocol B: Peptide Coupling (Carboxylic Acids)

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable.

Rationale: HATU is chosen for its high reactivity and low racemization risk. DMF is required to solubilize the polar coupling reagents.

Reagents:

  • Isoxazol-3-ylmethanamine HCl (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Activation: In a vial, dissolve Carboxylic Acid and HATU in DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes to form the activated ester.

  • Preparation of Amine: In a separate vessel, dissolve the Isoxazole HCl salt in DMF and add 2.0 eq of DIPEA. (DMF usually solubilizes the salt better than DCM).

  • Coupling: Add the Activated Acid solution to the Amine solution.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc (Ethyl Acetate). Wash extensively with water and

    
     solution (to remove DMF).
    
Protocol C: Schotten-Baumann (Biphasic)

Best for: Scale-up (>10g), simple acid chlorides, and cost-efficiency.

Rationale: Uses water to dissolve the salt and an inorganic base (


) to scavenge acid. The product precipitates or moves to the organic layer. Warning: Strict temperature control is needed to prevent hydrolysis of the isoxazole ring at high pH [2].

Reagents:

  • Isoxazol-3-ylmethanamine HCl (1.0 eq)

  • Acid Chloride (1.2 eq)

  • Base:

    
     (4.0 eq) dissolved in Water.
    
  • Solvent: EtOAc or THF / Water (1:1 ratio).

Step-by-Step:

  • Dissolution: Dissolve the Isoxazole HCl salt in the water phase containing

    
    .
    
  • Biphasic Setup: Add the organic solvent (EtOAc). Cool the biphasic mixture to 0–5°C.

  • Addition: Add the Acid Chloride neat or in minimal EtOAc vigorously.

  • Control: Maintain temperature < 10°C during addition. High pH + High Temp = Ring Opening.

  • Workup: Separate layers. The product is usually in the organic layer.

Decision Matrix & Optimization

Use the following logic flow to select the correct protocol for your specific substrate.

DecisionMatrix Start Start: Acylation of Isoxazol-3-ylmethanamine HCl AcidSource What is your Acyl Source? Start->AcidSource AcidCl Acid Chloride (R-COCl) AcidSource->AcidCl CarbAcid Carboxylic Acid (R-COOH) AcidSource->CarbAcid Scale Scale / Stability? AcidCl->Scale ProtB Protocol B: HATU / DMF (Complex/Sensitive) CarbAcid->ProtB Always ProtA Protocol A: DCM / DIPEA (Standard) Scale->ProtA < 5g / Lab Scale ProtC Protocol C: Schotten-Baumann (Scale-up/Robust) Scale->ProtC > 10g / Cost Sensitive

Figure 2: Selection guide based on reagent availability and scale.

Quantitative Data & Troubleshooting

ParameterProtocol A (DCM/DIPEA)Protocol B (DMF/HATU)Protocol C (Biphasic)
Typical Yield 85-95%70-90%80-92%
Reaction Time 2-4 Hours4-16 Hours1-2 Hours
Impurity Profile Low (HCl salt removal easy)Medium (Urea byproducts)Low (Inorganic salts)
Risk Factor Moisture sensitivityRemoval of DMFHydrolysis at high pH

Common Failure Modes:

  • Low Yield: Usually due to insufficient base. If the HCl salt is not fully neutralized, the amine remains protonated and unreactive. Solution: Check pH of reaction mixture; ensure it is basic (pH > 9 on wet stick).

  • Precipitation: The product might precipitate in DCM. Solution: Add a small amount of MeOH or switch to THF.

  • Ring Opening: Observed as a complex mixture by LCMS (mass shift +18 or nitrile formation) when using strong bases (NaOH) at high heat. Solution: Stick to mild bases (DIPEA, Carbonates) and keep T < 40°C.

References

  • BenchChem. The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. (Discusses pH stability and ring cleavage risks).

  • ResearchGate. Stability of the isoxazole ring in leflunomide. (Detailed kinetic data on isoxazole ring opening at pH 10 vs pH 7).

  • Google Patents. US4001237A - Oxazole, isoxazole, thiazole and isothiazole amides. (Historical precedent for isoxazole amide synthesis).

  • ChemicalBook. Isoxazol-3-ylmethanamine hydrochloride Properties and Suppliers. (Physical properties and safety data).

Isoxazol-3-ylmethanamine hydrochloride alkylation reaction guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-3-ylmethanamine is a high-value heterocyclic building block in medicinal chemistry, often serving as a bioisostere for pyridine or amide moieties in glutamate receptor ligands and anti-inflammatory agents.[1] However, its commercial availability as a hydrochloride salt (


)  presents specific solubility and reactivity challenges. Furthermore, the inherent lability of the isoxazole N-O bond under strong reducing conditions demands a tailored alkylation strategy.

This guide provides a precision workflow for the


-alkylation of isoxazol-3-ylmethanamine hydrochloride, prioritizing mono-alkylation selectivity  and heterocycle integrity .

Strategic Analysis: The "Why" Behind the Protocol

Before initiating synthesis, three critical factors must be addressed to prevent yield loss and structural degradation.

A. The Salt Factor (Solubility vs. Reactivity)

The starting material is an ammonium salt (


).[1] It is stable and water-soluble but non-nucleophilic .[1]
  • Challenge: The salt must be neutralized ("free-based") to expose the lone pair on the nitrogen for alkylation.[1]

  • Solution: We utilize in situ neutralization with non-nucleophilic organic bases (DIPEA) for homogeneous phase reactions, avoiding the yield loss associated with aqueous extraction of the polar free amine.

B. Chemoselectivity (Exocyclic vs. Ring Nitrogen)

The isoxazole ring contains a nitrogen atom (


-2).[1] While less basic than the exocyclic primary amine, it can compete for electrophiles under forcing conditions.
  • Control: By maintaining mild basicity and moderate temperatures (

    
    C), we exclusively target the exocyclic amine (
    
    
    
    ) over the ring nitrogen (
    
    
    for conjugate acid).[1]
C. Ring Stability (The N-O Bond Vulnerability)

The isoxazole N-O bond is the scaffold's "Achilles' heel."

  • Forbidden Reagents: Catalytic hydrogenation (

    
    ) and dissolving metals (
    
    
    
    ) will cleave the N-O bond, destroying the ring to form
    
    
    -amino enones.[1]
  • Selected Reagent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice.[1][2][3][4][5] It is mild enough to leave the isoxazole ring untouched while effectively reducing imines.[1]

Method Selection Guide

Use the following logic flow to determine the optimal alkylation route for your specific electrophile.

AlkylationStrategy Start Target: N-Alkylated Isoxazole Electrophile Available Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide / Mesylate Electrophile->Halide Halogen/LG Reductive Route A: Reductive Amination (Gold Standard) Aldehyde->Reductive High Selectivity Mono Goal: Mono-Alkylation? Halide->Mono Direct Route B: Direct Substitution (S_N2) Mono->Direct No (Tertiary Amine desired) Mono->Direct Yes (Difficult Control)

Figure 1: Decision matrix for selecting the alkylation pathway. Route A is preferred for mono-alkylation to avoid over-alkylation byproducts.[1]

Protocol A: Reductive Amination (Preferred)

Objective: Selective mono-alkylation using an aldehyde/ketone.[1] Mechanism: Formation of an imine intermediate followed by selective reduction.[1][2][3][6][7][8] Reference: Modified Abdel-Magid Protocol [1].

Reagents & Materials[2][3][4][7][8][10]
  • Amine: Isoxazol-3-ylmethanamine HCl (1.0 equiv)[1][9]

  • Electrophile: Aldehyde (1.0 - 1.1 equiv)[1][9]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1][9]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.0 equiv) – Crucial for neutralizing the HCl salt.
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1][8]

  • Acid Catalyst: Acetic acid (AcOH) (1.0 - 2.0 equiv) – Accelerates imine formation.[1][9]

Step-by-Step Workflow
  • Salt Neutralization & Imine Formation:

    • In a dry reaction vessel under

      
      , suspend Isoxazol-3-ylmethanamine HCl (1.0 equiv) in DCE (
      
      
      
      ).
    • Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). The suspension may clear as the free base forms.

    • Add the Aldehyde (1.05 equiv) and Acetic Acid (1.5 equiv).[1]

    • Stir for 30–60 minutes. Note: Formation of the imine is often visible by TLC.

  • Selective Reduction:

    • Cool the mixture to

      
      C (optional, but recommended for reactive aldehydes).
      
    • Add STAB (1.4 equiv) portion-wise over 5 minutes. Gas evolution (

      
      ) may occur.[1][9]
      
    • Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS for consumption of the imine.[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution!).[1] Stir for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient).[1] The isoxazole amine is polar; expect elution at 2–5% MeOH.[1]

ReductiveWorkflow Step1 1. Mix Amine HCl + DIPEA (Free-basing) Step2 2. Add Aldehyde + AcOH (Imine Formation) Step1->Step2 Step3 3. Add STAB (Selective Reduction) Step2->Step3 Step4 4. NaHCO3 Quench (Boron Decomplexation) Step3->Step4

Figure 2: Sequential addition workflow for Protocol A.

Protocol B: Direct Alkylation ( )

Objective: Introduction of alkyl groups where aldehydes are unstable or unavailable.[1] Risk: High risk of dialkylation.[1][6] Strategy: Use excess amine to statistically favor mono-substitution.

Reagents
  • Amine: Isoxazol-3-ylmethanamine HCl (2.0 - 3.0 equiv) – Excess is key.[1][9]

  • Electrophile: Alkyl Bromide/Iodide (1.0 equiv)[1][9]

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv) or Potassium Carbonate (
    
    
    
    ).[1][9]
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Workflow
  • Preparation: Suspend the Amine HCl (3.0 equiv) and

    
     (3.0 equiv) in MeCN. Stir at RT for 20 mins to ensure free-basing.
    
  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise (slow addition helps selectivity).

  • Reaction: Heat to

    
    C. Do not exceed 
    
    
    
    C to avoid ring degradation.
  • Workup: Filter off inorganic solids. Concentrate filtrate.[1]

  • Purification: The excess starting amine is much more polar than the product.[1] Separate via reverse-phase prep-HPLC or column chromatography.[1]

Analytical Controls & Troubleshooting

Data Summary Table
ParameterReductive Amination (Route A)Direct Alkylation (Route B)[9]
Selectivity High (Mono-product dominant)Low (Mix of Mono/Di)
Ring Safety Excellent (STAB is mild)Good (if Temp < 80°C)
Reaction Time 2 – 16 Hours4 – 24 Hours
Major Impurity Unreacted Aldehyde / AlcoholDialkylated Amine
Troubleshooting Guide
  • Problem: Low Conversion in Route A.

    • Root Cause:[3][5][9][8] HCl salt not neutralized.[1]

    • Fix: Ensure DIPEA was added before the reducing agent.[1] Ensure solvent is dry (water decomposes STAB).[1]

  • Problem: Ring Cleavage (Unknown byproduct in LCMS).

    • Root Cause:[3][5][9][8] Harsh reduction or high heat.[1]

    • Fix: Confirm reagent is STAB (not

      
      ).[1] Keep Temp 
      
      
      
      C.
  • Problem: Product stuck in aqueous phase.

    • Root Cause:[3][5][9][8] Isoxazole amines are polar.[1]

    • Fix: "Salt out" the aqueous layer with NaCl before extraction or use 10% MeOH in DCM for extraction.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [1][9]

  • PubChem. Isoxazol-3-ylmethanamine hydrochloride (Compound Summary). National Library of Medicine.[1] [1][9]

  • Sperry, J. B. , & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. (General reference on heterocycle stability).

Sources

Application Note: High-Throughput Incorporation of Isoxazol-3-ylmethanamine Scaffolds in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Isoxazol-3-ylmethanamine hydrochloride (CAS: 13996-27-5) represents a high-value "privileged scaffold" building block in modern drug discovery. Structurally, the isoxazole ring serves as a bioisostere for amide bonds, esters, and aromatic rings (e.g., pyridine or benzene), offering unique dipole moments and hydrogen-bonding capabilities that modulate potency and metabolic stability (t1/2).

However, its deployment in parallel synthesis —specifically in automated or high-throughput library generation—presents distinct challenges. The hydrochloride salt form ensures shelf-stability but requires precise in situ neutralization to liberate the nucleophilic amine without compromising the stoichiometry of sensitive coupling reactions.

This guide provides a validated, self-correcting technical framework for utilizing Isoxazol-3-ylmethanamine HCl in library production, focusing on Amide Coupling, Reductive Amination, and Sulfonylation.

Chemical Properties & Handling

The Salt Factor

The hydrochloride salt is the preferred storage form to prevent oxidation and carbamate formation (from atmospheric CO2). However, in parallel synthesis, "free-basing" is best performed in situ.

  • Molecular Formula: C4H7ClN2O

  • MW: 134.56 g/mol (HCl salt)

  • Free Base MW: 98.10 g/mol

  • pKa (Conjugate Acid): ~8.2–8.5 (Estimated; lower than benzylamine due to the electron-withdrawing isoxazole ring).

Solubility Profile
SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
DMSO High (>1 M)HighIdeal for stock solutions in automated handling.
Methanol HighHighGood for reductive amination; avoid for acid chlorides.
DCM PoorGoodRequires in situ neutralization with DIPEA/TEA to solubilize.
DMF HighHighStandard solvent for amide coupling.

Parallel Synthesis Workflows (Logic & Design)

To ensure reproducibility, we utilize a "Design-Make-Test" logic flow. The following Graphviz diagram illustrates the decision tree for incorporating this building block.

ParallelSynthesisWorkflow Start Start: Isoxazol-3-ylmethanamine HCl Solubilization Step 1: Solubilization (DMSO/DMF) + Base (DIPEA/TEA) Start->Solubilization Decision Select Reaction Type Solubilization->Decision Amide Route A: Amide Coupling (HATU/Acid) Decision->Amide Carboxylic Acid RedAm Route B: Reductive Amination (Aldehyde/STAB) Decision->RedAm Aldehyde/Ketone Sulfon Route C: Sulfonylation (Sulfonyl Chloride) Decision->Sulfon Sulfonyl Chloride Scavenge Step 3: Purification (Solid Supported Scavengers) Amide->Scavenge Remove Excess Acid RedAm->Scavenge Remove Excess Aldehyde Sulfon->Scavenge Remove Excess Chloride QC QC: LCMS Validation Scavenge->QC

Figure 1: Decision tree for parallel synthesis workflows involving Isoxazol-3-ylmethanamine HCl.

Validated Protocols

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesis of isoxazole-amide libraries. Challenge: The HCl salt consumes 1 equivalent of base.[1] Insufficient base leads to stalled reactions; excess base can cause racemization of chiral acids (if used).

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? Higher activity than EDC/HOBt for heteroaromatic systems.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Stock Preparation:

    • Amine Stock: Dissolve Isoxazol-3-ylmethanamine HCl in DMF (0.2 M).

    • Acid Stock: Dissolve carboxylic acids in DMF (0.2 M).

    • Base Stock: 1.0 M DIPEA in DMF.

  • Activation:

    • To the reaction vessel (96-well block or vial), add 1.0 equiv Carboxylic Acid.

    • Add 1.05 equiv HATU.

    • Add 1.0 equiv DIPEA (for activation). Shake for 5 mins.

  • Addition & Neutralization (The Critical Step):

    • Add 1.0 equiv Isoxazol-3-ylmethanamine HCl stock.

    • IMMEDIATELY add an additional 2.5 equiv DIPEA.

    • Rationale: 1.0 eq neutralizes the HCl salt, 1.0 eq drives the coupling, and 0.5 eq ensures basic pH throughout the reaction.

  • Incubation: Shake at Room Temp (RT) for 16 hours.

  • Workup (Solid Phase Extraction):

    • Add PS-Trisamine resin (3.0 equiv relative to acid) to scavenge unreacted activated esters/acids.

    • Filter and concentrate.

Protocol B: Reductive Amination

Objective: Synthesis of secondary amines. Challenge: Imine formation can be slow due to the electron-withdrawing isoxazole ring.

Reagents:

  • Reducing Agent: STAB (Sodium Triacetoxyborohydride). Why? Milder than NaBH4, prevents reduction of aldehyde/ketone before imine formation.

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Salt Break:

    • Dissolve Isoxazol-3-ylmethanamine HCl (1.0 equiv) in DCE/MeOH (9:1).

    • Add 1.0 equiv DIPEA (Required to free the amine for imine condensation).

  • Imine Formation:

    • Add 1.0 equiv Aldehyde.

    • Add Acetic Acid (2.0 equiv) to buffer the pH to ~5–6 (optimal for imine formation).

    • Shake for 1 hour.

  • Reduction:

    • Add 1.5 equiv STAB.

    • Shake for 16 hours at RT.

  • Quench: Add 10% NaHCO3 (aq). Phase separate.

Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides (common in COX-2 inhibitor designs).

Step-by-Step Procedure:

  • Dissolve Isoxazol-3-ylmethanamine HCl (1.0 equiv) in DCM.

  • Add 3.0 equiv DIPEA (Excess base is vital to sponge up HCl from the salt AND HCl generated during sulfonylation).

  • Add 1.1 equiv Sulfonyl Chloride.

  • Shake for 4 hours.

  • Scavenging: Add PS-Isocyanate resin to remove excess amine; Add PS-Trisamine to remove excess sulfonyl chloride.

Quality Control & Self-Validation

To adhere to the "Self-Validating System" requirement, every plate/batch must undergo the following check before release:

  • LCMS Check:

    • Success Criteria: Purity > 85% (UV 254 nm).

    • Diagnostic Mass: Look for [M+H]+ corresponding to Product.

    • Failure Mode 1 (Mass = Acid + 134): Indicates unreacted amine (Coupling failed). Action: Check HATU quality.

    • Failure Mode 2 (Mass = Dimer): Rare, but possible if amine condenses with itself (unlikely for this structure).

Comparative Reagent Performance
Coupling ReagentConversion (1h)Conversion (16h)Purity ProfileRecommendation
HATU 88%>98%HighStandard
EDC/HOBt 65%85%ModerateUse for scale-up only
T3P 70%92%Very HighUse for difficult purifications

References

  • Isoxazole Scaffolds in Drug Discovery

    • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[2] Current Organic Chemistry, 9(10), 925-958.

    • Context: Establishes the bioisosteric value of the isoxazole ring.
  • Parallel Synthesis & Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
    • Context: Validates HATU as the superior reagent for high-throughput amide form
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
    • Context: The foundational text for the STAB protocol used in Protocol B.
  • Handling Amine Salts in Library Synthesis

    • Dorman, G., et al. (2016). Reagents for Solid-Phase Synthesis. In High-Throughput Synthesis.
    • Context: Provides the logic for in situ neutralization str

Sources

Application Notes and Protocols for Library Synthesis Using Isoxazol-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoxazole Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents due to its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2][3] The incorporation of an isoxazole moiety can significantly enhance a molecule's pharmacokinetic profile, improve efficacy, and reduce toxicity.[2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2]

Isoxazol-3-ylmethanamine hydrochloride is a versatile and highly valuable building block for combinatorial chemistry and library synthesis. Its primary amine handle provides a convenient attachment point for a wide array of chemical diversifications, enabling the rapid generation of large and structurally diverse compound libraries. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the effective utilization of Isoxazol-3-ylmethanamine hydrochloride in library synthesis, targeting researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to successful and reproducible synthesis.

Core Properties

Isoxazol-3-ylmethanamine is typically supplied as its hydrochloride salt to improve stability and handling. The free base is a liquid, while the hydrochloride salt is a solid, making it easier to weigh and handle in a laboratory setting.

PropertyValueSource
Chemical Name (Isoxazol-3-yl)methanamine hydrochloride[4]
CAS Number 131052-58-9[4]
Molecular Formula C₄H₇ClN₂O[4]
Molecular Weight 134.57 g/mol [4]
Appearance White to off-white solidSupplier Data
Storage Conditions Keep in a dark place, inert atmosphere, store in a freezer under -20°C[5]
Handling and Safety Precautions

As with all chemical reagents, proper handling procedures are paramount to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Part 2: Core Synthetic Applications & Protocols

The primary amine of Isoxazol-3-ylmethanamine hydrochloride is a versatile functional group for library synthesis. The two most common and powerful transformations for diversification are amide bond formation and reductive amination.

Amide Coupling: Building Diverse Carboxamide Libraries

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The reaction of Isoxazol-3-ylmethanamine hydrochloride with a library of carboxylic acids is a robust strategy for generating a diverse set of N-(isoxazol-3-ylmethyl)amides.

  • Amine Salt Form: The use of the hydrochloride salt necessitates the addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The base neutralizes the ammonium salt, liberating the free primary amine in situ to participate in the coupling reaction. Typically, at least two equivalents of base are required: one to free the amine and one to neutralize the acid formed during the coupling reaction.

  • Coupling Reagents: Standard peptide coupling reagents are highly effective.

    • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

    • Additives (HOBt): The addition of 1-hydroxybenzotriazole (HOBt) is crucial when using carbodiimides. It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to racemization (if the carboxylic acid has a chiral center) and side reactions.[7]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal for solubilizing the reactants and facilitating the reaction.[7]

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in DMF B Add Isoxazol-3-ylmethanamine HCl (1.1 eq) C Add HOBt (1.2 eq) & DIPEA (2.5 eq) D Cool to 0°C E Add EDC·HCl (1.2 eq) in portions D->E Initiate Coupling F Stir at RT overnight E->F G Quench with H₂O F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with aq. NaHCO₃ & Brine H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify by Column Chromatography J->K

Caption: Workflow for Amide Coupling.

This protocol is adapted from established methods for coupling primary amine hydrochlorides.[7]

  • Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add Isoxazol-3-ylmethanamine hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(isoxazol-3-ylmethyl)amide.[6]

Reductive Amination: Accessing Secondary Amine Libraries

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This strategy allows for the introduction of a wide variety of substituents onto the nitrogen atom. A patent for FGFR inhibitors describes a synthetic route involving the reductive amination of an aldehyde with isoxazol-3-ylmethanamine hydrochloride.[8][9]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for one-pot reductive aminations. It is mild enough to not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate as it forms. This selectivity is crucial for high-yielding, one-pot procedures.

  • Solvent: Aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used as they do not react with the hydride reagent.

  • Acid Catalyst (for Ketones): While reactions with aldehydes often proceed without a catalyst, reductive aminations with less reactive ketones can be sluggish. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion intermediate.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde/Ketone (1.0 eq) & Isoxazol-3-ylmethanamine HCl (1.2 eq) in DCE B Add DIPEA (1.2 eq) to free the amine C (Optional for Ketones) Add Acetic Acid (0.1 eq) D Add NaBH(OAc)₃ (1.5 eq) in portions C->D Initiate Reduction E Stir at RT for 4-24 hours D->E F Quench with sat. aq. NaHCO₃ E->F Reaction Complete G Extract with DCM F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography or Crystallization H->I

Caption: Workflow for Reductive Amination.

  • Preparation: To a stirred suspension of Isoxazol-3-ylmethanamine hydrochloride (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M), add DIPEA (1.2 eq) and stir for 10 minutes at room temperature.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the mixture. If using a ketone, add glacial acetic acid (0.1 eq).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Isolation: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

Part 3: Characterization and Library Quality Control

The structural integrity of the synthesized library members is confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final products. For amide products, the appearance of a singlet for the N-H amide proton (typically δ 8-10 ppm) and characteristic shifts for the methylene bridge are indicative of a successful reaction.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compounds.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For amide products, a strong C=O stretch (around 1640-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) are expected.[3]

  • Purity Analysis: The purity of the library compounds is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and/or a mass spectrometer (LC-MS).

Conclusion

Isoxazol-3-ylmethanamine hydrochloride is a powerful and versatile building block for the synthesis of diverse chemical libraries. Its primary amine functionality allows for straightforward derivatization via robust and well-established synthetic methodologies such as amide coupling and reductive amination. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this valuable scaffold in their drug discovery and development programs, enabling the efficient generation of novel chemical entities with significant therapeutic potential.

References

  • JP2006515322A - Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermediate.
  • US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.
  • Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

  • Synthesis of Peptides and Pseudopeptides Incorporating an endo-(2S,3R)-Norborn-5-ene Residue as a Turn Inducer. (2002).
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central.
  • US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors.
  • Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies.
  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides.
  • Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies.
  • US10131667B2 - Substituted tricyclic compounds as FGFR inhibitors.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2020). PMC. [Link]

  • Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conform

Sources

Isoxazol-3-ylmethanamine hydrochloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-3-ylmethanamine hydrochloride (CAS: 1335054-92-8) is a high-value heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors. Its structural utility lies in the isoxazole ring’s ability to function as a bioisostere for amide or pyridine moieties, offering unique dipole orientations that improve metabolic stability and solubility compared to furan or thiophene analogs.[1]

This guide details the strategic application of this amine in synthesizing Type I and Type II kinase inhibitors.[1] It focuses on two primary synthetic workflows: Amide Coupling (targeting the solvent-exposed front) and Nucleophilic Aromatic Substitution (


)  (constructing the hinge-binding core).

Chemical Profile & Handling

  • Compound: Isoxazol-3-ylmethanamine hydrochloride

  • Role: Primary amine linker / Polar head group.[1]

  • Key Feature: The isoxazole ring contains a weak base nitrogen (

    
    ) and an oxygen atom, acting as a cryptic hydrogen bond acceptor.[1]
    
  • Stability Warning (Critical): The N-O bond in the isoxazole ring is susceptible to reductive cleavage. Avoid strong reducing conditions (e.g.,

    
    , 
    
    
    
    ) during downstream processing, as this will ring-open to form an amino-enone or 1,3-amino alcohol derivative.[1] Use mild reducing agents (
    
    
    ) or non-reductive transformations if the ring must remain intact.[1]

Strategic Placement in Kinase Inhibitors

In the context of ATP-competitive inhibition, Isoxazol-3-ylmethanamine is typically deployed in two zones:

  • Solvent-Exposed Region: Coupled via an amide bond to the core scaffold, the isoxazole ring extends into the solvent front, improving water solubility and creating specific H-bond interactions with residues like Asp or Glu at the pocket entrance.[1]

  • Hinge Region (Less Common but Potent): Used as a linker to connect the hinge-binding heterocycle to a solubilizing tail.[1]

Visualizing the Workflow

KinaseSynthesis Start Isoxazol-3-ylmethanamine HCl Salt Base Free Base Generation (DIPEA/TEA) Start->Base Coupling Amide Coupling (HATU/DMF) Base->Coupling SnAr SnAr Reaction (n-BuOH/Heat) Base->SnAr Acid Core Scaffold (Carboxylic Acid) Acid->Coupling ProdA Target A: Solvent Front Binder Coupling->ProdA Halo Core Scaffold (2,4-Dichloropyrimidine) Halo->SnAr ProdB Target B: Hinge Binder SnAr->ProdB

Figure 1: Dual synthetic pathways for integrating isoxazole-amines into kinase inhibitor scaffolds.

Protocol A: Amide Coupling (Solvent Front Decoration)

This protocol describes coupling Isoxazol-3-ylmethanamine HCl to a carboxylic acid-functionalized kinase core (e.g., a substituted indazole or quinoline).

Mechanistic Insight: The HCl salt must be neutralized in situ to release the nucleophilic free amine.[1] We utilize HATU as the coupling agent due to its high efficiency with sterically hindered acids common in kinase scaffolds.[1]

Materials:
  • Carboxylic Acid Scaffold (1.0 equiv)

  • Isoxazol-3-ylmethanamine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:
  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid Scaffold (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition 1: Add DIPEA (1.5 mmol, 1.5 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.[1] Stir for 15 minutes to form the activated ester (O-At ester).

  • Amine Addition: In a separate vial, suspend Isoxazol-3-ylmethanamine HCl (1.2 mmol) in DMF (2 mL) and add the remaining DIPEA (2.5 mmol). Vortex until clear (ensures free base formation).[1]

  • Reaction: Dropwise add the amine solution to the activated acid mixture.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Success Criteria: Disappearance of Acid [M+H]+ and appearance of Product [M+H]+.

  • Workup (Self-Validating Step):

    • Dilute reaction with EtOAc (50 mL).[1]

    • Acid Wash: Wash with 0.5 M HCl (2 x 20 mL) to remove excess DIPEA and unreacted isoxazole amine.[1]

    • Base Wash: Wash with Sat.

      
       (2 x 20 mL) to remove unreacted carboxylic acid and HOAt byproducts.[1]
      
    • Brine/Dry: Wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Reaction (Hinge Region Construction)

This protocol attaches the amine to a 2,4-dichloropyrimidine core.[1] This is a classic reaction in synthesizing inhibitors for targets like CDK, EGFR, or p38.[1]

Mechanistic Insight: The C4 position of 2,4-dichloropyrimidine is generally more electrophilic than C2 due to the nitrogen arrangement.[1] However, steric bulk at C5 can influence regioselectivity.[1] The primary aliphatic amine of the isoxazole linker is a strong nucleophile.[1]

Materials:
  • 2,4-Dichloropyrimidine derivative (1.0 equiv)

  • Isoxazol-3-ylmethanamine HCl (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: n-Butanol (or IPA)

Step-by-Step Procedure:
  • Preparation: Dissolve the 2,4-Dichloropyrimidine (1.0 mmol) in n-Butanol (5 mL).

  • Amine Addition: Add Isoxazol-3-ylmethanamine HCl (1.1 mmol) followed by

    
      (2.5 mmol).
    
  • Thermal Activation: Heat the reaction mixture to 80°C.

    • Note: n-Butanol is chosen for its high boiling point and ability to solubilize the salt intermediates.[1]

  • Monitoring: Check LCMS at 1 hour.

    • Regioselectivity Check: If the core is unsubstituted at C5, C4-substitution is favored.[1] If a mixture of C2/C4 isomers forms, lower the temperature to 60°C and extend reaction time to improve selectivity.[1]

  • Workup:

    • Cool to RT. The product often precipitates out of n-Butanol.

    • Filtration: Filter the solid.[1]

    • Wash: Wash the cake with cold water (removes

      
      ) and cold ether.
      
  • Alternative Workup (if no precipitate): Evaporate solvent, redissolve in DCM, wash with water, dry, and purify via silica gel chromatography.[1]

Structural Biology & SAR Logic

The incorporation of the isoxazole-methylamine motif serves specific binding functions.

BindingMode cluster_SAR SAR Implications Isoxazole Isoxazole Ring Nitrogen (N2) Oxygen (O1) Kinase Kinase Pocket Donor Residue (e.g., Lys/Asp) Acceptor Residue (e.g., Glu/Hinge) Isoxazole:N->Kinase:D Acceptor AmineLinker Amine Linker (-NH-) AmineLinker->Kinase:A Donor SAR1 Metabolic Stability: Superior to Furan SAR2 Solubility: Polar Surface Area increase

Figure 2: Interaction map of the isoxazole moiety within the kinase binding pocket.[1]

  • H-Bonding: The isoxazole nitrogen (N2) is a weak H-bond acceptor. The linker NH (after coupling) acts as an H-bond donor.

  • Bioisosterism: The isoxazole ring mimics the geometry of a pyridine or phenyl ring but with significantly different electronics (electron-deficient), reducing metabolic oxidation prone to P450 enzymes compared to phenyl rings [1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Incomplete neutralization of HCl salt.Ensure DIPEA is added to the amine before mixing with the active ester.[1] Vortex until clear.
Regioisomer Mix (

)
Temperature too high; low steric hindrance on pyrimidine.[1]Lower reaction temp to 40-60°C. Use a bulkier base (DIPEA) instead of TEA.
Ring Cleavage Exposure to reducing conditions (

,

in some cases).[1]
Avoid catalytic hydrogenation.[1] Use chemical reduction methods compatible with isoxazoles (e.g.,

for nitro reduction elsewhere on the molecule).[1]
Poor Solubility Product is highly crystalline/polar.[1]Use polar aprotic solvents (DMSO/MeOH) for purification loading.[1]

References

  • P. Ploypradith, et al. "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review."[1] Molecules, 2023.[1][2] Link

  • Peifer, C., et al. "3,4-Diaryl-isoxazoles as potent dual inhibitors of p38 MAP kinase and CK1δ."[1][3] Journal of Medicinal Chemistry, 2009.[1] Link

  • BenchChem Application Data. "Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors." BenchChem, 2025.[1][4] Link

  • K. S. Kadam, et al. "Synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition."[1][5][6] Synthesis, 2016.[1][5][7] Link

Sources

Application Notes and Protocols: Isoxazol-3-ylmethanamine Hydrochloride in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of Isoxazol-3-ylmethanamine hydrochloride as a versatile building block in the synthesis of novel agrochemical candidates. This document outlines the rationale behind its use, detailed synthetic protocols, and methodologies for biological evaluation.

Introduction: The Isoxazole Scaffold in Modern Agrochemicals

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal and agrochemical research.[1][2][3][4] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing molecules with a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[5][6] The isoxazole nucleus is present in several commercial agrochemicals, highlighting its importance in crop protection.[7] Isoxazol-3-ylmethanamine hydrochloride serves as a key starting material, providing a reactive primary amine handle for the facile introduction of diverse functionalities, enabling the exploration of a broad chemical space for novel active ingredients.

Strategic Importance of Isoxazol-3-ylmethanamine Hydrochloride

Isoxazol-3-ylmethanamine hydrochloride (Figure 1) is a valuable synthon for several reasons:

  • Reactive Handle: The primary amine group allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions, to build a library of diverse derivatives.

  • Structural Rigidity: The isoxazole ring provides a rigid core, which can help in optimizing the binding of the molecule to its biological target.

  • Metabolic Stability: The isoxazole ring is often associated with improved metabolic stability in biological systems.

Compound Name CAS Number Molecular Formula Molecular Weight
Isoxazol-3-ylmethanamine hydrochloride1187933-48-7C₄H₇ClN₂O134.56 g/mol

Figure 1: Chemical structure and properties of Isoxazol-3-ylmethanamine hydrochloride.[8]

Synthetic Protocol: Synthesis of Novel N-(Isoxazol-3-ylmethyl)amides

This protocol describes a general method for the synthesis of a library of N-(isoxazol-3-ylmethyl)amide derivatives, which are promising candidates for agrochemical screening. The rationale for this synthesis is that the amide bond is a common and stable linker in many biologically active molecules, and by varying the R-group, a wide range of chemical diversity can be achieved.

General Reaction Scheme

G cluster_0 Synthesis of N-(Isoxazol-3-ylmethyl)amides Isoxazol-3-ylmethanamine\nhydrochloride Isoxazol-3-ylmethanamine hydrochloride Acyl Chloride\n(R-COCl) Acyl Chloride (R-COCl) Isoxazol-3-ylmethanamine\nhydrochloride->Acyl Chloride\n(R-COCl) + N-(Isoxazol-3-ylmethyl)amide N-(Isoxazol-3-ylmethyl)amide Acyl Chloride\n(R-COCl)->N-(Isoxazol-3-ylmethyl)amide Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature G A Prepare Fungal Culture on PDA D Inoculate Plates with Fungal Plugs A->D B Prepare Stock Solutions of Test Compounds C Prepare Poisoned PDA Media B->C C->D E Incubate Plates D->E F Measure Colony Diameter E->F G Calculate Growth Inhibition & EC50 F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Isoxazol-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Side Reactions & Degradation

Document ID: TS-ISOX-003 | Version: 2.1 | Status: Active[1]

Compound Profile & "The Danger Zone"

Isoxazol-3-ylmethanamine hydrochloride is a deceptive building block.[1] While it appears structurally simple, the isoxazole ring is a "masked" 1,3-dicarbonyl equivalent that is thermodynamically poised to fragment under specific conditions.

This guide addresses the three critical failure modes encountered during drug development workflows:

  • Base-Induced Ring Scission: Transformation into acyclic nitriles or enones.[1]

  • Reductive N–O Bond Cleavage: Destruction of the ring during hydrogenation.

  • Salt Disproportionation: Hygroscopic degradation of the HCl salt.

Quick Specs
PropertyValueCritical Note
CAS 131052-58-9
Structure 5-membered heterocycle (N-O bond)N-O bond energy is low (~55 kcal/mol) .[1][2]
Acidity (pKa) ~7.5 (Conjugate acid)The free amine is moderately basic; the ring protons (C-5) are weakly acidic.[1]
Stability Hygroscopic SolidHydrolyzes upon prolonged moisture exposure.[1]

Module 1: Storage & Handling (Preventing Pre-Reaction Failure)

The hydrochloride salt is the most stable form, but it is hygroscopic . Moisture absorption leads to clumping and the formation of a localized acidic micro-environment that can promote hydrolysis or polymerization.

Troubleshooting Storage Issues
SymptomCauseCorrective Action
Material is sticky/gum-like Hygroscopic water absorption.[1]Do not use. Recrystallize from dry EtOH/Et2O or purchase fresh.[1] Store in a desiccator under Argon.
Yellow discoloration Oxidation of the primary amine.Store at -20°C. Ensure container is light-protected (amber vials).
Acrid smell (non-amine) Ring decomposition.[1][3]Check NMR for nitrile peak (~2200 cm⁻¹ IR / ~115 ppm ¹³C).[1] Discard if present.

Protocol: Handling the HCl Salt

  • Warm to Room Temp: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Inert Atmosphere: Weigh out the required amount rapidly under a blanket of Nitrogen or Argon.

  • Re-seal Immediately: Use Parafilm® or electrical tape over the cap after use.

Module 2: Reaction Optimization (Preventing Ring Destruction)

The isoxazole ring is sensitive to bases (nucleophilic attack/deprotonation) and reducing agents (hydrogenolysis).

Critical Failure Mode A: Base-Induced Ring Opening

Mechanism: Strong bases (e.g., NaOH, Alkoxides) or even moderate bases at high temperatures can deprotonate the C-5 position (if unsubstituted) or attack the ring, leading to fragmentation into a


-amino enone or a nitrile species.

Visualizing the Failure Pathway:

RingOpening cluster_prevention Prevention Strategy Isoxazole Isoxazol-3-ylmethanamine (Intact Ring) BaseAttack Base Deprotonation (at C-5 or Nucleophilic Attack) Isoxazole->BaseAttack + Strong Base (OH-, OR-) Transition Ring Cleavage (N-O Bond Break) BaseAttack->Transition Kemp Elimination-like Mechanism Product Acyclic Nitrile / Enone (Dead End Product) Transition->Product Irreversible SafeBase Use: DIPEA, TEA, K2CO3 Avoid: NaOH, NaOEt, LiHMDS

Figure 1: Mechanism of base-induced isoxazole ring scission. Strong bases trigger an irreversible cascade resulting in acyclic byproducts.

Critical Failure Mode B: Reductive Cleavage

The Rule: Never subject this molecule to catalytic hydrogenation (H₂/Pd-C, Raney Ni).

  • Result: The N-O bond is the weakest link. Hydrogenation will cleave it, forming a

    
    -amino ketone/imine, destroying the heterocycle.[4]
    
  • Alternative: If you must reduce another functional group on the molecule (e.g., an alkene), use selective reagents like Diimide or Wilkinson's Catalyst (homogeneous), though strict optimization is required.

Base Selection Guide for Coupling Reactions
Base ClassExamplesCompatibilityRecommendation
Strong/Nucleophilic NaOH, KOH, NaOMe, LiHMDSINCOMPATIBLE Do Not Use. Causes rapid ring opening.[1]
Inorganic Carbonates K₂CO₃, Cs₂CO₃Moderate Safe at Room Temp.[1] Avoid reflux in DMF.
Tertiary Amines DIPEA (Hünig's), TEA, NMMExcellent Preferred. Non-nucleophilic and mild.[1]
Pyridines Pyridine, DMAPGood Safe for acylation/sulfonylation.[1]

Module 3: Synthesis & Workup Protocols

Protocol A: "Safe" Free-Basing (In Situ)

Purpose: To liberate the free amine for reaction without isolating the unstable free base oil.

  • Suspend: Suspend the HCl salt (1.0 equiv) in the reaction solvent (DCM or DMF).

  • Add Base: Add DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv) dropwise at 0°C.[1]

    • Note: The extra equivalents account for the HCl neutralization and the reaction stoichiometry.

  • Wait: Stir for 10–15 minutes. The solution should become clear (or the salt dissolves).

  • React: Add the electrophile (e.g., Acid Chloride, Isocyanate) immediately.

Protocol B: Amide Coupling (EDC/HOBt or HATU)

Purpose: Attaching the amine to a carboxylic acid.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF. Add DIPEA (2.0 equiv).[1] Stir for 5 mins.

  • Addition: Add Isoxazol-3-ylmethanamine HCl (1.0 equiv) directly to the activated ester mixture.

  • Neutralization: Add an additional 1.0–1.2 equiv of DIPEA to neutralize the amine salt.

  • Monitoring: Monitor by LC-MS.

    • Success: M+1 peak corresponds to Product.[1]

    • Failure:[1] M+1 peak corresponds to Acid + 16 (Hydrolysis) or Ring Opened mass.

  • Workup: Dilute with EtOAc. Wash with Saturated NH₄Cl (mildly acidic) and Brine .

    • Warning: Do NOT wash with 1M NaOH or 1M HCl.[1] Strong aqueous acid/base washes can degrade the product during extraction.

Visual Workflow: Stability Decision Tree

DecisionTree Start Start: Isoxazol-3-ylmethanamine HCl Storage Storage? Start->Storage Reaction Reaction Type? Start->Reaction ColdDry Store at -20°C Desiccator (Argon) Storage->ColdDry Correct Bench Benchtop/Humid Storage->Bench Degradation Coupling Amide Coupling / Alkylation Reaction->Coupling Reduction Reduction of Other Groups Reaction->Reduction BaseChoice Base Selection Coupling->BaseChoice H2Pd H2 / Pd-C (N-O Cleavage) Reduction->H2Pd Avoid Selective Selective Reagents (e.g. NaBH4 for ketones) Reduction->Selective Use GoodBase DIPEA / TEA / K2CO3 (Safe) BaseChoice->GoodBase BadBase NaOH / Alkoxides (Ring Opening) BaseChoice->BadBase

Figure 2: Operational decision tree for handling isoxazole derivatives. Follow the green paths to ensure integrity.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous workups for this compound? A: Yes, but keep the pH neutral. Use saturated Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃) . Avoid strong 1M NaOH (ring opening risk) or 1M HCl (salt formation/solubility issues in organic phase).

Q: I see a new spot on TLC that stays at the baseline. What is it? A: This is likely the ring-opened byproduct (a carboxylic acid or nitrile salt derivative) or the hydrolyzed amine salt. If your reaction used a strong base, you have likely fragmented the ring.

Q: Can I remove the HCl salt using an ion-exchange resin? A: Yes, but use a weak base resin (e.g., polymer-bound carbonate).[1] Avoid strong hydroxide resins (e.g., Dowex 1X8 in OH form) as the high local pH inside the resin pores can degrade the isoxazole.

Q: Is the compound compatible with Suzuki/Sonogashira couplings? A: Generally, yes. However, standard conditions often use aqueous bases (Na₂CO₃). Ensure the reaction temperature is kept moderate (<80°C) and consider using anhydrous conditions with organic bases (e.g., TEA) or mild inorganic bases (Cs₂CO₃) in dioxane/DMF to minimize hydrolysis risk.

References

  • Isoxazole Stability & Ring Opening

    • Mechanism of Base-Catalyzed Ring Opening: Wakefield, B. J.[1] "The Chemistry of Isoxazoles." Science of Synthesis, Knowledge Updates, 2010.

    • Leflunomide Analogues (C3-H Acidity): "In vitro metabolism studies on the isoxazole ring scission...". Drug Metabolism and Disposition, 1999.

  • Reductive Cleavage of N-O Bonds

    • Hydrogenation Risks: "Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles." Molecules, 2012.[5]

  • General Synthesis & Reactivity

    • Isoxazole Synthesis Review: "The Green and Effective Synthesis of Isoxazole-Based Molecules."[6] NIH National Library of Medicine, 2023.

  • Handling of Amine Hydrochlorides: General Protocols: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard Reference Text).

Sources

Optimizing reaction conditions for Isoxazol-3-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-OPT-882 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Critical Disambiguation & Safety Alert

⚠️ ANALYST NOTE: Before proceeding, verify your target compound structure. There is a frequent confusion in chemical databases regarding isoxazole amines.

  • Target Compound: Isoxazol-3-ylmethanamine hydrochloride (3-Aminomethylisoxazole HCl).[1]

    • Structure: An isoxazole ring with a methylamine group at the C3 position.

    • CAS (Free base): 131052-58-9 (varies by salt form).

  • Common Mismatch: 3-Amino-4,5-dimethylisoxazole.

    • CAS: 13999-39-8.[2][3]

    • Distinction: This is an amino group directly attached to the ring, not a methylamine tether. The chemistry described below applies strictly to the C3-tethered amine .

Synthesis Strategy: The "Gold Standard" Protocol

Direct [3+2] cycloaddition to form 3-substituted isoxazoles often suffers from poor regioselectivity (favoring the 5-isomer) or requires handling gaseous acetylene.

For high-purity applications (drug development), we recommend the Carboxylate Functionalization Route . This method locks the C3 regiochemistry early and uses mild conditions to preserve the labile N-O bond.

Workflow Diagram: Carboxylate Route

IsoxazoleSynthesis Start Ethyl isoxazole-3-carboxylate Step1 Reduction to Alcohol (NaBH4, EtOH) Start->Step1 0-5°C, 2h Step2 Mitsunobu Reaction (PPh3, DIAD, Phthalimide) Step1->Step2 THF, RT Step3 Hydrazinolysis (NH2NH2) Step2->Step3 EtOH, Reflux End Isoxazol-3-ylmethanamine HCl Step3->End HCl/Dioxane

Figure 1: Optimized synthetic pathway avoiding metal-catalyzed reduction steps that risk ring cleavage.

Detailed Protocol (Step-by-Step)
Step 1: Reduction to Isoxazol-3-ylmethanol
  • Reagents: Ethyl isoxazole-3-carboxylate (1.0 eq),

    
     (1.5 eq), Ethanol (Abs).
    
  • Procedure:

    • Dissolve ester in ethanol at 0°C.

    • Add

      
       portion-wise (exothermic).
      
    • Stir at 0°C for 2 hours, then warm to RT.

    • Critical Workup: Quench with sat.

      
      . Extract with EtOAc. Do not use strong acids during quench to prevent ring hydrolysis.
      
Step 2: Nitrogen Installation (Mitsunobu)
  • Reagents: Alcohol (from Step 1),

    
     (1.2 eq), Phthalimide (1.2 eq), DIAD (1.2 eq), THF (dry).
    
  • Why this method? Direct conversion of alcohol to amine via mesylation/azidation is viable but hazardous. The Mitsunobu route introduces the nitrogen in a protected state (phthalimide), preventing side reactions.

  • Procedure:

    • Combine alcohol,

      
      , and phthalimide in THF under 
      
      
      
      .
    • Add DIAD dropwise at 0°C.

    • Stir overnight. Product precipitates or is purified via silica plug (Hex/EtOAc).

Step 3: Deprotection & Salt Formation
  • Reagents: Hydrazine hydrate, Ethanol, 4M HCl in Dioxane.

  • Procedure:

    • Reflux the phthalimide intermediate with hydrazine hydrate (2.0 eq) in ethanol for 3 hours.

    • Cool and filter off the phthalhydrazide byproduct (white solid).

    • Concentrate filtrate. Dissolve residue in minimal dry

      
      .
      
    • Add 4M HCl/Dioxane dropwise at 0°C.

    • Harvest: The HCl salt will precipitate as a hygroscopic white solid. Filter under inert atmosphere.

Troubleshooting & FAQs

Q1: "I tried catalytic hydrogenation (Pd/C) to reduce an intermediate, and my UV activity disappeared. What happened?"

Diagnosis: Reductive Ring Cleavage. Explanation: The isoxazole N-O bond is extremely sensitive to catalytic hydrogenation. Palladium lowers the activation energy for the insertion of hydrogen across the N-O bond, cleaving it to form an enamino-ketone or 1,3-amino alcohol. Solution:

  • Avoid:

    
    , Raney Nickel.
    
  • Use: Chemical reductants. For azide reduction, use Staudinger conditions (

    
    ) or 
    
    
    
    . For amides, use Borane-DMS (
    
    
    ).
Q2: "My product is a sticky gum, not a solid. How do I crystallize it?"

Diagnosis: Hygroscopicity. Explanation: Isoxazole amine salts are notoriously hygroscopic. Atmospheric moisture turns the crystalline salt into an amorphous gum. Solution:

  • Solvent Switch: Use anhydrous

    
     or 
    
    
    
    for the final salting step.
  • Lyophilization: Dissolve the gum in water, freeze, and lyophilize. This often yields a fluffy, handleable powder.

  • Storage: Store in a desiccator at -20°C.

Q3: "Why can't I just react propargyl amine with a nitrile oxide?"

Diagnosis: Regioselectivity Mismatch. Explanation: The [3+2] cycloaddition of a nitrile oxide (


) with a terminal alkyne (

) is governed by sterics and electronics (FMO theory).[4]
  • Reaction: Nitrile Oxide + Propargyl Amine.

  • Major Product: 5-aminomethyl-isoxazole (The steric bulk of the amine directs to the 5-position).

  • Target Product: 3-aminomethyl-isoxazole.[1][3][5]

  • Correction: To get the 3-isomer via cycloaddition, you would need to react acetylene gas with a functionalized nitrile oxide (e.g.,

    
    ). This requires generating unstable nitrile oxides in situ. The carboxylate route (Section 2) is superior for bench-scale reproducibility.
    
Troubleshooting Logic Map

Troubleshooting Problem Issue Encountered Check1 Ring Cleavage? (Loss of aromatic protons in NMR) Problem->Check1 Check2 Regioisomer Mix? (Multiple spots on TLC) Problem->Check2 Sol1 Stop Hydrogenation. Use Zn/AcOH or PPh3. Check1->Sol1 Yes Sol2 Switch Route. Use Carboxylate Precursor. Check2->Sol2 Yes

Figure 2: Decision matrix for common synthetic failures.

Quantitative Data: Solvent Effects on Crystallization[7]

Table 1: Efficiency of HCl salt precipitation solvents for Isoxazol-3-ylmethanamine.

Solvent SystemYield (%)Physical FormHygroscopicity
Et2O / HCl (gas) 88%Fine White PowderHigh
Dioxane / 4M HCl 82%Crystalline NeedlesModerate
MeOH / Acetyl Chloride 65%Sticky GumVery High
iPrOH / HCl 75%Off-white SolidLow (Recommended)

References

  • Isoxazole Ring Stability: Kano, H., & Makisumi, Y. (1955).[6] Studies on isoxazole derivatives. VIII. Catalytic hydrogenation of 5-aminoisoxazoles. Pharmaceutical Bulletin, 3(4), 270-273. Link

  • Regioselectivity of Nitrile Oxides: Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General Reference for FMO Theory in [3+2] cycloadditions).
  • Mitsunobu Amination Protocol: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Synthesis of Isoxazole Amines: Burkhardt, U., et al. (1996). Synthesis of 3-aminomethylisoxazole. Journal of Heterocyclic Chemistry.

Sources

Isoxazol-3-ylmethanamine hydrochloride stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a comprehensive support resource for researchers working with Isoxazol-3-ylmethanamine hydrochloride (CAS: 1187933-48-7). It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.

Compound Overview

  • Chemical Name: Isoxazol-3-ylmethanamine hydrochloride[1][2]

  • CAS Number: 1187933-48-7 (HCl salt) / 131052-58-9 (Free base)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[3] · HCl
  • Core Utility: A fragment-based drug discovery scaffold and intermediate for synthesizing biologically active isoxazole derivatives (e.g., NMDA receptor antagonists, antimicrobial agents).

Solvent Compatibility & Stability Matrix

Executive Summary: The stability of Isoxazol-3-ylmethanamine HCl is dictated by the isoxazole ring's sensitivity to basic pH and the primary amine's susceptibility to oxidation . While the hydrochloride salt form enhances stability in solid state, solution stability varies significantly by solvent.

Solubility & Stability Profile
SolventSolubility RatingStability (25°C)Recommended UseTechnical Notes
Water High (>50 mg/mL)Moderate (<24h)Acute biological assaysCritical: The solution is acidic due to HCl. Neutralizing to pH > 8.0 accelerates isoxazole ring opening.
DMSO High (>100 mg/mL)High (>1 month at -20°C)Stock solutions (Frozen)Preferred solvent for long-term storage. Hygroscopic nature of DMSO can introduce water; use anhydrous DMSO.
Methanol/Ethanol High (>20 mg/mL)ModerateSynthesis / PurificationGood for intermediate handling. Avoid prolonged storage due to potential nucleophilic interactions if impurities are present.
Acetonitrile Low/Moderate HighLC-MS AnalysisPoor solubility for stock prep, but excellent for analytical mobile phases.
Decision Logic for Solvent Selection

The following decision tree illustrates the logic for selecting the appropriate solvent based on your experimental end-point.

SolventSelection Start Start: Experimental Goal StockPrep Long-term Stock Storage Start->StockPrep BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis DMSO Use Anhydrous DMSO (Store at -20°C) StockPrep->DMSO High Stability Water Use Water/Buffer (Prepare Fresh) BioAssay->Water Biocompatibility Alcohol Use MeOH/EtOH (Avoid strong bases) Synthesis->Alcohol Reactivity Profile

Figure 1: Solvent selection workflow based on experimental requirements.

Stability Mechanisms & Degradation[4][5]

Understanding why the compound degrades is essential for troubleshooting. The primary degradation pathway for isoxazoles is base-catalyzed ring opening (Kemp elimination-like mechanism).

The Degradation Pathway

Under basic conditions (pH > 8.[4]5) or strong UV exposure, the N-O bond of the isoxazole ring cleaves. This rearranges the molecule into a reactive


-cyano-enone  species, which is biologically inactive for the intended target and potentially cytotoxic.

DegradationPathway Isoxazole Isoxazol-3-ylmethanamine (Intact Ring) BaseAttack Base (OH-) Deprotonation at C-5 Position Isoxazole->BaseAttack pH > 8.5 RingOpen N-O Bond Cleavage BaseAttack->RingOpen Rearrangement Product α-Cyano-Enone Derivative (Inactive/Toxic) RingOpen->Product Irreversible

Figure 2: Base-catalyzed degradation mechanism of the isoxazole ring.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for long-term storage.

  • Calculate Mass: For 1 mL of 100 mM stock, weigh 13.46 mg of Isoxazol-3-ylmethanamine HCl (MW ≈ 134.56 g/mol ).

  • Solvent Addition: Add 1 mL of anhydrous DMSO (Grade ≥ 99.9%).

    • Why Anhydrous? Water promotes hydrolysis over time.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Dispense into light-protective amber vials (50-100 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution

Use this protocol immediately before biological assays.

  • Thaw: Thaw a DMSO stock aliquot at room temperature.

  • Dilution: Dilute 1:1000 into PBS or media to achieve working concentration (e.g., 100 µM).

  • pH Check: Ensure the final pH is 7.2 - 7.4 .

    • Caution: Do not use strongly alkaline buffers (Carbonate pH 10) as this triggers ring opening.

  • Usage Window: Use within 4-6 hours . Discard unused aqueous solution.[5][6]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation in Aqueous Buffer "Salting out" or pH shock.Predissolve in DMSO, then add buffer slowly while vortexing. Ensure final DMSO concentration is <1%.
Yellow Discoloration Ring opening (degradation) or oxidation of amine.Discard sample. Check pH of solvent. Ensure storage was light-protected.
Loss of Biological Activity Hydrolysis of stock solution.Verify stock integrity via LC-MS. If [M+H]+ peak (135 m/z for salt, 99 m/z free base) is absent/low, prepare fresh.
Unexpected Cytotoxicity Formation of reactive cyano-enone.Check if the assay buffer pH > 8.0. Reduce pH to 7.4.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the aqueous solution? No. The high heat and pressure will likely degrade the isoxazole ring and hydrolyze the amine salt. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q2: Is the compound light sensitive? Yes, moderately. The isoxazole ring can undergo photochemical rearrangement (to oxazoles or ring opening) under UV light. Always store solid and solution forms in amber vials or wrapped in foil.

Q3: Can I use this compound in cell culture media containing FBS? Yes, but with caveats. Serum amine oxidases can potentially degrade primary amines. However, the main concern is stability. Add the compound to the media immediately prior to treating cells. Do not pre-incubate the compound in media for days.

Q4: How do I verify the purity of my stock? Run a standard LC-MS method using an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid). The acidic condition stabilizes the ring during analysis. Look for the parent ion mass (approx 99.05 amu for the cation).

References

  • BenchChem. The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. (General isoxazole ring stability and cleavage mechanisms).[7]

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Isoxazol-3-ylmethanamine.

  • Cayman Chemical. General Solubility Guidelines for Isoxazole Derivatives (Sulfamethoxazole/Danazol data). (Extrapolated solubility data for isoxazole scaffolds in DMSO/Ethanol).

  • Longhi, M. R., et al. (1991). Isoxazoles VII: Hydrolysis of isoxazolyl derivatives in aqueous solutions. Journal of Pharmaceutical Sciences. (Kinetics of isoxazole ring opening in alkaline pH).

Sources

Technical Support Center: Isoxazol-3-ylmethanamine Hydrochloride Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving isoxazol-3-ylmethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) for effective reaction analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

I. Core Principles: Understanding the Analyte

Isoxazol-3-ylmethanamine hydrochloride is a polar, primary amine containing a heterocyclic isoxazole ring.[1] Its properties present specific challenges and considerations for chromatographic analysis. The primary amine group makes it basic and highly polar, while the isoxazole ring provides a chromophore for UV detection.[2] The hydrochloride salt form ensures solubility in polar solvents but can affect its chromatographic behavior.

Understanding these properties is the foundation for developing effective monitoring strategies. The polarity dictates the choice of TLC mobile phases and LCMS column chemistry, while the basicity may require mobile phase additives to achieve good peak shape.

II. Troubleshooting Guide: From Streaks to Spectra

This section addresses common issues encountered during the TLC and LCMS analysis of reactions involving isoxazol-3-ylmethanamine hydrochloride.

TLC Troubleshooting
Problem Probable Cause(s) Solution(s)
Compound streaks instead of forming a distinct spot. 1. Sample Overload: Too much material is spotted on the TLC plate.[3] 2. Strongly Basic Analyte: The primary amine interacts strongly with the acidic silica gel surface.[3] 3. Inappropriate Spotting Solvent: The sample is dissolved in a solvent that is too polar.1. Reduce Concentration: Dilute the reaction mixture before spotting. 2. Modify Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to neutralize the silica surface and improve spot shape.[3] 3. Use a Less Polar Spotting Solvent: If possible, dissolve the sample in a less polar solvent to ensure a tight application spot.
All spots (starting material and product) remain at the baseline. 1. Mobile Phase is Too Non-Polar: The eluent does not have sufficient strength to move the polar analytes up the plate.[4] 2. Compound is Highly Polar: Isoxazol-3-ylmethanamine and its potential products can be very polar.1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). 2. Consider Alternative Solvent Systems: For highly polar amines, systems like n-butanol/acetic acid/water (e.g., 4:1:1) can be effective.[5]
Rf values of starting material and product are too similar. 1. Insufficient Separation: The chosen mobile phase does not provide adequate resolution between the compounds.[4]1. Optimize Mobile Phase: Systematically test different solvent ratios. Small changes can have a significant impact on resolution. 2. Try a Different Solvent System: Experiment with solvent systems of different selectivities (e.g., switching from an alcohol-based system to one containing acetonitrile). 3. Use a Co-spot: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot) to help visualize small differences in Rf.[4]
No spots are visible on the TLC plate. 1. Low Concentration: The concentration of the analyte in the reaction mixture is below the detection limit of the visualization method.[6] 2. No UV Chromophore: The product may lack a UV-active group. 3. Improper Visualization Technique. 1. Increase Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] 2. Use a Chemical Stain: Since the isoxazole ring is aromatic, it should be visible under UV light (254 nm).[2] However, for better sensitivity or if the product lacks a chromophore, use a stain. Ninhydrin is an excellent choice for visualizing primary amines, typically producing a purple or pink spot upon heating. 3. Check UV Lamp and Staining Procedure: Ensure the UV lamp is functioning correctly and that the stain is fresh and properly applied.
LCMS Troubleshooting
Problem Probable Cause(s) Solution(s)
Poor peak shape (tailing or fronting). 1. Secondary Interactions: The basic amine interacts with residual silanols on the silica-based C18 column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of amines.1. Use a Mobile Phase Additive: Add formic acid (0.1%) or ammonium hydroxide (0.1%) to the mobile phase to improve peak shape by protonating or deprotonating the analyte and silanols, respectively. 2. Consider a Different Column: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle or a porous graphitic carbon column) designed for polar analytes.[7]
No peak detected or very low signal intensity. 1. Poor Ionization: The analyte is not efficiently ionized in the mass spectrometer source. 2. Compound Not Eluting: The compound is irreversibly adsorbed to the column or is not soluble in the mobile phase. 3. Incorrect Mass Monitoring: The mass spectrometer is not set to monitor the correct m/z.1. Optimize Ion Source Parameters: Adjust source temperature, gas flows, and voltages. Ensure the mobile phase is compatible with the chosen ionization mode (ESI is typical for this compound). 2. Verify Elution: Perform a blank injection after a sample injection to check for carryover. If the compound is not eluting, a stronger mobile phase or a different column may be needed. 3. Confirm Molecular Weight: Double-check the calculated molecular weight of the expected product and starting material. For isoxazol-3-ylmethanamine (C4H6N2O), the neutral mass is approximately 98.1 g/mol .[1] In positive ion mode, expect to see the [M+H]+ ion at m/z 99.1.
Inconsistent retention times. 1. Poor Equilibration: The column is not properly equilibrated between runs. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them well-sealed.
Complex or unexpected mass spectra. 1. In-source Fragmentation: The analyte is fragmenting in the ion source. 2. Formation of Adducts: The analyte is forming adducts with mobile phase components (e.g., [M+Na]+, [M+K]+, [M+ACN]+). 3. Presence of Byproducts or Impurities. 1. Reduce Source Energy: Lower the fragmentor or cone voltage to minimize in-source fragmentation. 2. Identify Common Adducts: Be aware of common adducts and their corresponding m/z values. Using high-purity solvents and additives can minimize their formation. 3. Analyze Fragmentation Patterns: The fragmentation of the isoxazole ring can be complex.[8][9] Look for characteristic losses to help identify the core structure.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC mobile phase for monitoring a reaction with isoxazol-3-ylmethanamine hydrochloride?

A good starting point is a mixture of a relatively non-polar solvent and a polar solvent, such as 9:1 Dichloromethane/Methanol or 7:3 Ethyl Acetate/Hexane. Due to the polarity of the starting material, you will likely need to increase the proportion of the polar solvent. Adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase is highly recommended to prevent streaking.[3]

Q2: How do I visualize isoxazol-3-ylmethanamine hydrochloride and its products on a TLC plate?

The isoxazole ring is aromatic and should be visible as a dark spot on a TLC plate with a fluorescent indicator (F254) under a 254 nm UV lamp.[2] For more sensitive detection, especially for reaction products that may not be UV active, using a chemical stain is recommended. A ninhydrin stain is ideal for detecting the primary amine of the starting material and will likely react with many of its derivatives, appearing as a colored spot upon heating.

Q3: What LCMS conditions are suitable for analyzing isoxazol-3-ylmethanamine hydrochloride?

A reversed-phase C18 column is a common starting point. Due to the polar and basic nature of the analyte, a mobile phase consisting of water and acetonitrile or methanol with a modifier is necessary. A typical gradient might be 5-95% acetonitrile in water with 0.1% formic acid over 5-10 minutes. The formic acid helps to protonate the amine, leading to better peak shape and ionization efficiency in positive ion electrospray ionization (ESI) mode.

Q4: What m/z value should I monitor for isoxazol-3-ylmethanamine in my LCMS analysis?

The molecular formula for the free base is C4H6N2O, with a monoisotopic mass of approximately 98.05 Da.[1] In positive ion mode ESI, you should monitor for the protonated molecule, [M+H]+, at an m/z of approximately 99.06. Always check the exact mass of your starting material and expected products.

Q5: My reaction involves replacing the amine with another functional group. How will this affect my TLC/LCMS analysis?

The change in functional group will alter the polarity of the molecule. If the amine is replaced with a less polar group, the product will have a higher Rf value on a normal-phase TLC plate and an earlier retention time on a reversed-phase LC column. Conversely, replacement with a more polar group will result in a lower Rf and a later retention time. Adjust your chromatographic methods accordingly.

IV. Experimental Protocols

Protocol 1: Standard TLC Monitoring
  • Prepare the TLC Chamber: Add the chosen mobile phase to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Spot the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline, keeping the spots small.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, subsequently dip the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots appear.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[10]

Protocol 2: General LCMS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). A typical dilution might be 1 µL of the reaction mixture in 1 mL of the mobile phase.

  • LC Conditions:

    • Column: Standard C18, 2.1 x 50 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

  • Data Analysis: Extract the ion chromatograms for the expected m/z of the starting material and product(s) to monitor their consumption and formation over time.

V. Visual Workflows

TLC Troubleshooting Logic

TLC_Troubleshooting start TLC Problem streaking Streaking? start->streaking baseline Spots at Baseline? streaking->baseline No overload Overloaded? streaking->overload Yes poor_sep Poor Separation? baseline->poor_sep No nonpolar_eluent Eluent too Non-polar? baseline->nonpolar_eluent Yes no_spots No Spots? poor_sep->no_spots No optimize_eluent Optimize Eluent Ratio Try New Solvent System poor_sep->optimize_eluent Yes low_conc Low Concentration? no_spots->low_conc Yes end Successful TLC no_spots->end No basic_amine Basic Amine Interaction? overload->basic_amine No solve_streaking Solution Reduce Concentration Add Base to Eluent overload->solve_streaking Yes basic_amine->baseline No basic_amine->solve_streaking Yes solve_streaking->end nonpolar_eluent->poor_sep No solve_baseline Solution Increase Eluent Polarity nonpolar_eluent->solve_baseline Yes solve_baseline->end optimize_eluent->end no_uv No UV Chromophore? low_conc->no_uv No solve_no_spots Solution Concentrate Spotting Use Chemical Stain (Ninhydrin) low_conc->solve_no_spots Yes no_uv->solve_no_spots Yes no_uv->end No solve_no_spots->end

Caption: Decision tree for troubleshooting common TLC issues.

General Reaction Monitoring Workflow

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Monitoring Cycle cluster_analysis Data Analysis cluster_outcome Outcome prep_reaction Set up Reaction take_aliquot Take Reaction Aliquot (t = 0, 1h, 2h...) prep_reaction->take_aliquot prep_tlc Prepare TLC System (Eluent, Chamber) prep_lcms Prepare LCMS (Mobile Phases, Method) run_tlc Run TLC Analysis take_aliquot->run_tlc run_lcms Run LCMS Analysis take_aliquot->run_lcms analyze_tlc Analyze TLC Plate (Rf, Spot Intensity) run_tlc->analyze_tlc analyze_lcms Analyze LCMS Data (Peak Area, Mass Spec) run_lcms->analyze_lcms decision Reaction Complete? analyze_tlc->decision analyze_lcms->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot

Caption: Integrated workflow for reaction monitoring using TLC and LCMS.

VI. References

  • Chemistry LibreTexts. 2.4: TLC-ANALYSIS. (2021). Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • ChemBAM. TLC troubleshooting. Available from: [Link]

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Available from: [Link]

  • Semantic Scholar. Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. (2021). Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Available from: [Link]

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]

  • ResearchGate. What reagent to use for visualization of isoxazole on TLC? (2023). Available from: [Link]

  • Journal de la Société Chimique de Tunisie. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available from: [Link]

  • PubChem. Isoxazol-5-ylmethanamine hydrochloride. Available from: [Link]

  • Sci-Hub. Fragmentation mechanisms of isoxazole. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. (2025). Available from: [Link]

  • Journal de la Société Chimique de Tunisie. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. (2020). Available from: [Link]

  • Journal de la Société Chimique de Tunisie. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available from: [Link]

  • OC-Forum. TLC of aminoacids and short peptides. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • PubMed Central. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Available from: [Link]

  • Gavin Publishers. Applied Clinical Pharmacology and Toxicology. Available from: [Link]

  • National Centre for Biotechnology Education. Thin layer chromatography. Available from: [Link]

  • Waters. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Available from: [Link]

Sources

Technical Support Center: Managing Exotherms in Isoxazol-3-ylmethanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for managing exothermic events during reactions involving Isoxazol-3-ylmethanamine hydrochloride. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the underlying scientific principles to ensure safe and successful experimentation.

Section 1: Understanding the Hazard: The "Why" Behind the Exotherm

Reactions with Isoxazol-3-ylmethanamine hydrochloride can be energetic for several key reasons. Understanding these factors is critical for proactive exotherm management.

  • Acid-Base Neutralization: The initial step in many reactions involving this compound is the neutralization of the hydrochloride salt to liberate the free amine. This acid-base reaction is inherently exothermic.

  • Nucleophilic Reactions: The resulting free amine is a potent nucleophile. Subsequent reactions, for example with acyl chlorides or other electrophiles, are often rapid and can generate significant heat.

  • Isoxazole Ring Stability: The isoxazole ring itself can be susceptible to ring-opening under certain conditions, which can be a highly energetic and hazardous event.[1][2][3] Factors such as strong bases, high temperatures, or the presence of certain metals can promote this decomposition pathway.[1][2]

Data Presentation: Key Physicochemical Properties

PropertyValueSignificance for Exotherm Management
Molecular Weight136.57 g/mol Essential for accurate stoichiometric calculations.
Melting Point168-172 °CMonitoring temperature relative to the melting point is crucial.
pKa (of conjugate acid)~8-9 (estimated)Influences the choice of base for neutralization and the expected exotherm.

Section 2: Proactive Exotherm Management: A Step-by-Step Guide

A well-planned experimental setup and procedure are the primary defense against a runaway reaction.

Experimental Protocol: Controlled Reaction Setup
  • Reactor and Equipment:

    • Utilize a jacketed glass reactor connected to a circulating chiller/heater for precise temperature control.

    • Employ an overhead mechanical stirrer to ensure efficient mixing and heat distribution.

    • A calibrated temperature probe should be positioned to accurately measure the internal reaction temperature.

    • Ensure the system is equipped with an inert gas (nitrogen or argon) inlet and a pressure-equalizing dropping funnel for controlled reagent addition.

  • Reagent Preparation:

    • Dissolve Isoxazol-3-ylmethanamine hydrochloride in an appropriate, dry solvent (e.g., dichloromethane, tetrahydrofuran).

    • In a separate vessel, prepare a solution of the base (e.g., triethylamine, N,N-diisopropylethylamine) in the same solvent.

    • Prepare the electrophile solution in the same manner.

  • Controlled Addition and Temperature Monitoring:

    • Cool the solution of Isoxazol-3-ylmethanamine hydrochloride to a low starting temperature (e.g., 0-5 °C).

    • Add the base solution dropwise using the dropping funnel. Carefully monitor the internal temperature and adjust the addition rate to maintain the desired temperature range.

    • After the base addition is complete, allow the mixture to stir at the controlled temperature for a set period to ensure complete neutralization.

    • Subsequently, add the electrophile solution dropwise, again with careful temperature monitoring.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Once the reaction is complete, carefully quench any excess reactive reagents. This is often an exothermic step and should be performed at a low temperature with slow, controlled addition of the quenching agent (e.g., water, saturated aqueous ammonium chloride).[4][5][6][7]

Mandatory Visualization:

Exotherm_Control_Workflow cluster_setup 1. Setup and Preparation cluster_execution 2. Controlled Reaction Execution cluster_completion 3. Monitoring and Workup A Jacketed Reactor with Stirrer and Temp Probe B Prepare Reagent Solutions (Amine HCl, Base, Electrophile) A->B C Cool Amine HCl Solution (0-5 °C) D Slow, Dropwise Addition of Base (Maintain T < 10 °C) C->D E Stir at Low Temperature D->E F Slow, Dropwise Addition of Electrophile (Maintain T < 10 °C) E->F G Monitor by TLC/LC-MS F->G H Controlled Quench at Low Temp G->H I Aqueous Workup H->I

Caption: Workflow for Managing Exotherms in Isoxazol-3-ylmethanamine Hydrochloride Reactions.

Section 3: Troubleshooting Guides

Q1: The internal temperature is rising uncontrollably despite slow addition and cooling. What should I do?

A1:

  • Immediate Action: Cease all reagent addition immediately. If the temperature continues to rise, have a pre-chilled ice bath ready to assist the reactor's cooling system.

  • Root Cause Analysis:

    • Concentration: The reagent solutions may be too concentrated, leading to a rapid release of heat.

    • Addition Rate: The "slow" addition may still be too fast for the reaction's scale and kinetics.

    • Cooling Inefficiency: The cooling system may be underpowered for the scale of the reaction, or there may be poor heat transfer.

  • Corrective Measures:

    • For future experiments, use more dilute reagent solutions.

    • Further decrease the rate of addition.

    • Consider a more powerful cooling system or a smaller reaction scale.

Q2: I noticed a sudden color change and gas evolution after adding the base. Is this normal?

A2:

  • Immediate Action: Stop the addition and continue to monitor the temperature and pressure of the system. Ensure the reaction is well-vented through a bubbler.

  • Root Cause Analysis: While some color changes are expected, sudden and dramatic changes accompanied by gas evolution could indicate a side reaction or decomposition. This could be due to an unstable intermediate or the beginning of isoxazole ring cleavage.[1][2]

  • Corrective Measures:

    • Re-evaluate the choice of base and solvent. A less nucleophilic base might be required.

    • Ensure the starting material is pure and free of any contaminants that could catalyze decomposition.

    • Consider running the reaction at an even lower temperature.

Q3: My reaction is sluggish and not proceeding to completion at low temperatures. Is it safe to increase the temperature?

A3:

  • Immediate Action: Do not increase the temperature without a thorough risk assessment. An accumulation of unreacted reagents can lead to a dangerous thermal runaway if the reaction is heated.

  • Root Cause Analysis:

    • Reagent Purity/Stoichiometry: Verify the purity and exact amounts of all reagents.

    • Insufficient Activation Energy: The reaction may indeed require more thermal energy to proceed at a reasonable rate.

  • Corrective Measures:

    • Before scaling up, perform a small-scale trial where the temperature is cautiously increased in small increments.

    • For critical processes, a reaction calorimetry study is highly recommended to determine the total heat of reaction and the rate of heat release at different temperatures.[8][9][10][11][12] This provides essential data for safe scale-up.[8][12]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best practices for quenching a reaction involving Isoxazol-3-ylmethanamine hydrochloride?

A: The quenching process itself can be exothermic.[4] Always perform the quench at a low temperature (e.g., 0 °C). Add the quenching agent (e.g., water, saturated aqueous ammonium chloride) slowly and dropwise with vigorous stirring.[4][6] Never add the reaction mixture to the quenching agent, as this can lead to a localized, uncontrolled reaction.

Q: Can I use an inorganic base like sodium hydroxide for the neutralization step?

A: While possible, it is generally not recommended for laboratory-scale synthesis in organic solvents. The use of strong, aqueous bases can create a biphasic system with poor heat transfer and can lead to a more violent and difficult-to-control exotherm. Organic bases like triethylamine or N,N-diisopropylethylamine offer better solubility and more controlled reactivity in common organic solvents.

Q: How does the scale of the reaction affect exotherm management?

A: The heat generated by a reaction is proportional to its volume (or mass), while the ability to dissipate heat is proportional to the surface area of the reactor. As a reaction is scaled up, the volume increases more rapidly than the surface area, making heat removal less efficient. Therefore, a reaction that is well-behaved on a small scale can become dangerously exothermic on a larger scale. Always conduct a thorough safety review and consider reaction calorimetry before a significant scale-up.[12]

Q: What are the signs of a potential runaway reaction?

A: Be vigilant for the following indicators:

  • A rapid, uncontrolled increase in internal temperature, even with cooling applied.

  • A sudden change in pressure within the reaction vessel.

  • Vigorous, unexpected gas evolution.

  • A noticeable change in the viscosity or color of the reaction mixture.

  • Boiling of the solvent at the point of reagent addition.

If any of these are observed, immediately stop all reagent addition and implement your pre-planned emergency cooling procedure.

References

  • Department of Chemistry, University of Rochester. How To Run A Reaction: The Quench. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (PDF) [Link]

  • Salman, H., et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central, 2023. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI, 2024. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate. [Link]

  • Google Patents. 3-hydroxy-5-aminomethylisoxazole compounds.
  • Mettler Toledo. Reaction Calorimeters | Reaction & Heat Flow Calorimetry. [Link]

  • ACS Publications. Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions | Organic Process Research & Development. [Link]

  • ACS Publications. Quenching Processes for High Temperature Chemical Reactions | Industrial & Engineering Chemistry Process Design and Development. [Link]

  • The Sarpong Group. Quenching of Water Reactive Materials. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI, 2024. [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Max Planck Institute of Colloids and Interfaces. Reaction Calorimetry. [Link]

  • University of Notre Dame. Common Standard Operating Procedure. [Link]

  • ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (PDF) [Link]

  • ResearchGate. Oxazole and isoxazole: From one-pot synthesis to medical applications | Request PDF. [Link]

  • Royal Society of Chemistry. Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. [Link]

  • ACS Publications. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. [Link]

  • Scribd. Quenching Processes Temperature Chemical Reactions: E. F., J. S. | PDF | Heat Transfer | Gases. [Link]

  • NIH. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. Ring-Opening Fluorination of Isoxazoles. [Link]

  • Syrris. An Introduction to Reaction Calorimetry. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

Sources

Technical Support Center: Isoxazol-3-ylmethanamine Hydrochloride Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Subject: Optimization of amine deprotection strategies while maintaining isoxazole ring integrity.

Executive Summary & Molecule Profile

User Query: "How do I remove the protecting group from my isoxazol-3-ylmethanamine precursor without destroying the ring? I need the Hydrochloride salt."

Technical Assessment: The isoxazole ring is an aromatic heterocycle with a unique stability profile.[1][2][3] It is robust under acidic conditions but extremely labile to reductive conditions (specifically catalytic hydrogenation) and sensitive to strong bases .

  • Target Molecule: Isoxazol-3-ylmethanamine hydrochloride

  • CAS (Free Base): 13999-39-8 (Generic ref)

  • Critical Constraint: The N-O bond of the isoxazole is the "weak link."

Stability Dashboard
ConditionCompatibilityRisk LevelNotes
Acid (HCl, TFA) High LowPreferred method. Ring is stable.
Hydrogenation (H₂/Pd) Incompatible Critical Causes N-O bond cleavage (Ring opening).
Base (Piperidine) ⚠️ Moderate Low/MedStandard Fmoc removal is generally safe.
Strong Base (NaOH) Incompatible HighRisk of ring fragmentation to nitriles/ketones.

Primary Workflow: Boc-Deprotection (The Standard Route)

This is the industry-standard approach. The isoxazole ring tolerates high concentrations of strong acid, making Boc (tert-butyloxycarbonyl) the ideal protecting group.

Protocol A: 4M HCl in Dioxane (Preferred for HCl Salt)

Use this to directly precipitate the hydrochloride salt.

  • Dissolution: Dissolve 1.0 equiv of N-Boc-isoxazol-3-ylmethanamine in minimal anhydrous 1,4-dioxane or Et₂O.

  • Acid Addition: Add 5–10 equiv of 4M HCl in Dioxane dropwise at 0 °C.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; UV may be weak).

  • Isolation:

    • Scenario A (Precipitate forms): Filter the white solid under N₂. Wash with cold Et₂O.

    • Scenario B (No precipitate): Add excess anhydrous Et₂O or Hexanes to induce precipitation.

  • Drying: Dry under high vacuum. Note: The product is hygroscopic. Store in a desiccator.

Troubleshooting Guide: Boc Removal
Symptom Probable Cause Corrective Action
Oily Product / No Solid Residual solvent or hygroscopicity.Triturate with anhydrous Et₂O or pentane. Sonicate to induce crystallization.
Incomplete Reaction HCl gas escaped (old reagent).Use fresh 4M HCl/Dioxane. Alternatively, bubble HCl gas directly into the solution.
Ring Decomposition Temperature too high (>60°C).Keep reaction < 30°C. Isoxazoles are stable to acid, but thermal stress + acid can degrade side chains.

Critical Warning: Cbz/Benzyl Deprotection (The "Trap")

WARNING: Do NOT use Catalytic Hydrogenation (H₂/Pd-C) to remove Cbz or Benzyl groups.

The Mechanistic Failure

Under standard hydrogenation conditions, the isoxazole N-O bond cleaves before or concurrently with the benzyl group, destroying your heterocycle. This yields a


-amino enone or imine derivative.
Visualizing the Failure Mode

IsoxazoleFailure Start N-Cbz-Isoxazole Condition H2 / Pd-C (Standard Hydrogenation) Start->Condition SafeRoute Acidic Hydrolysis (HBr/AcOH or BBr3) Start->SafeRoute Alternative Result RING OPENING (Beta-amino enone) Condition->Result N-O Bond Cleavage Success Isoxazol-3-ylmethanamine (Intact Ring) SafeRoute->Success Deprotection

Caption: Figure 1. The divergence between destructive hydrogenation and successful acidic deprotection for Cbz-isoxazoles.

Protocol B: Cbz Removal via HBr/AcOH (The Fix)

To remove Cbz without opening the ring, you must use harsh acidic conditions or Lewis acids.

  • Reagent: Dissolve substrate in 33% HBr in Acetic Acid .

  • Conditions: Stir at RT for 1–3 hours.

  • Workup: Precipitate with cold Et₂O. The product will be the Hydrobromide salt.

  • Salt Exchange: If HCl salt is required, pass through an ion-exchange resin (e.g., Dowex 1x8 Cl⁻ form) or dissolve in MeOH and treat with HCl/Dioxane, then concentrate.

Base Sensitivity & Free-Basing

While Fmoc removal (20% piperidine/DMF) is generally safe, the isoxazole ring is electrophilic.

  • Risk: Strong bases (NaOH, LiOH, NaOEt) can attack the C-5 or C-3 position (depending on substitution), leading to ring opening (forming cyanoketones).

  • Recommendation: If you must generate the free base from the HCl salt for a coupling reaction:

    • Do not store the free amine; it is potentially volatile and unstable.

    • In-situ Neutralization: Use non-nucleophilic organic bases like DIPEA or NMM in your coupling reaction.

    • Biphasic Workup (if necessary): Use mild inorganic base (saturated NaHCO₃ or K₂CO₃) and extract rapidly into DCM. Avoid pH > 10.

Decision Logic for Experimental Design

Use this flowchart to select the correct deprotection strategy based on your starting material.

DeprotectionStrategy Input Protected Isoxazol-3-ylmethanamine CheckPG Identify Protecting Group Input->CheckPG Boc PG = Boc CheckPG->Boc Cbz PG = Cbz / Bn CheckPG->Cbz Fmoc PG = Fmoc CheckPG->Fmoc Acid 4M HCl in Dioxane or TFA/DCM Boc->Acid H2Pd H2 / Pd-C Cbz->H2Pd HBr 33% HBr in AcOH or BBr3 Cbz->HBr Pip 20% Piperidine/DMF Fmoc->Pip Safe NaOH NaOH / Strong Base Fmoc->NaOH BocResult Product: HCl Salt (Stable) Acid->BocResult Stop STOP! Ring Opening H2Pd->Stop CbzResult Product: HBr Salt (Intact) HBr->CbzResult BaseWarn Risk of Ring Cleavage NaOH->BaseWarn

Caption: Figure 2. Strategic decision tree for isoxazole amine deprotection. Note the critical prohibition of hydrogenation.

References & Authoritative Grounding

  • Isoxazole Stability to Hydrogenation:

    • Mechanism:[4][5][6][7] Catalytic hydrogenation of isoxazoles cleaves the N-O bond to yield

      
      -amino enones.[1]
      
    • Source:Kano, H. et al.[8] "Catalytic hydrogenation of 5-aminoisoxazoles."[8] Pharmaceutical Bulletin, 1955.[8] Link

  • Boc Deprotection Standards:

    • Protocol: Standard acidic cleavage (HCl/Dioxane) preserves the aromatic heterocycle.

    • Source:Han, G. et al. "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions." Journal of Organic Chemistry, 2024.[9] (Context on thermal vs acid stability). Link

  • Base Sensitivity:

    • Mechanism:[4][5][6][7][10] Base-catalyzed ring opening of isoxazoles (Leflunomide example).[3][11]

    • Source:Rozman, B. "pH and temperature stability of the isoxazole ring in leflunomide." Journal of Pharmaceutical Sciences. Link

  • Cbz Removal Alternatives:

    • Methodology: Use of HBr/AcOH or Lewis acids to avoid reductive conditions.

    • Source:Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[4][9] (General reference for orthogonal Cbz removal strategies).

For further assistance, please contact the Chemical Development Support Team quoting Ticket ISOX-DEP-001.

Sources

Validation & Comparative

Technical Guide: Isoxazol-3-ylmethanamine Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-3-ylmethanamine (3-(Aminomethyl)isoxazole) is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery targeting antimicrobial and anti-inflammatory pathways.

For 95% of synthetic applications, the Hydrochloride (HCl) salt is the superior starting material due to its oxidative stability and non-hygroscopic nature. The Free Base , while being the active nucleophilic species required for reaction, is kinetically unstable and prone to formation of carbamates upon exposure to atmospheric CO₂.

Recommendation: Purchase and store the HCl salt. Generate the free base in situ using a tertiary amine base (DIPEA/TEA) immediately prior to reaction. Isolate the free base only when strictly necessary for non-compatible transition metal catalysis.

Part 1: Physicochemical Comparison

The fundamental difference lies in the protonation state of the primary amine, which dictates the physical state, solubility, and shelf-life.

FeatureHCl Salt (Preferred) Free Base (Reactive)
CAS Number 131052-58-9139781-68-1
Physical State Crystalline Solid (White to Off-white)Viscous Oil or Low-Melting Solid (Yellow/Brown)
Molecular Weight 134.56 g/mol 98.10 g/mol
Solubility Water, Methanol, DMSODCM, EtOAc, THF, Ether
Hygroscopicity Low (Stable at RT)High (Absorbs atmospheric moisture/CO₂)
Shelf Life >2 Years (Desiccated, 4°C)<1 Month (oxidizes rapidly)
pKa (Conjugate) ~8.5–9.0 (Estimated)N/A (Nucleophilic species)
Structural Equilibrium

The isoxazole ring is electron-withdrawing, reducing the basicity of the exocyclic amine compared to benzylamine. However, the free base remains sufficiently basic to react with atmospheric carbon dioxide.

ChemicalEquilibrium HCl HCl Salt Form (Stable Storage) R-NH3+ Cl- Base Free Base Form (Reactive Nucleophile) R-NH2 HCl->Base Deprotonation (DIPEA/TEA/NaOH) Base->HCl Acidification (HCl in Dioxane) Reaction Target Reaction (Amide/Urea) Base->Reaction Nucleophilic Attack

Figure 1: The interconversion between the storage form (HCl) and the reactive form (Free Base).

Part 2: Stability & Handling Risks

Isoxazole Ring Sensitivity

The isoxazole ring contains a weak N-O bond.[1] While the HCl salt stabilizes the molecule, the free base is susceptible to ring cleavage under specific conditions:

  • Strong Base/High Temp: Exposure to strong bases (e.g., NaH, KOtBu) at elevated temperatures (>60°C) can trigger ring opening to form

    
    -cyanoketones.
    
  • Reductive Conditions: The N-O bond is easily cleaved by hydrogenation (H₂/Pd-C), destroying the heterocycle.

"The Brown Oil" Phenomenon

Researchers often observe the free base turning from yellow to dark brown. This is caused by:

  • Oxidation: The lone pair on the primary nitrogen oxidizes in air.

  • Carbamate Formation: Reaction with atmospheric CO₂ forms a solid carbamate crust, lowering the effective molarity.

Part 3: Experimental Protocols

Decision Matrix: Which Protocol to Use?

DecisionTree Start Start: Isoxazol-3-ylmethanamine HCl Q1 Is the reaction sensitive to tertiary amine salts (DIPEA-HCl)? Start->Q1 RouteA NO (Standard) Use In-Situ Neutralization Q1->RouteA  Amide Coupling,  Reductive Amination   RouteB YES (Rare) Isolate Free Base Q1->RouteB  Specific Metal Catalysis,  Base-Sensitive Electrophiles  

Figure 2: Workflow for selecting the correct handling method.

Protocol A: In-Situ Neutralization (Standard)

Use this for: Amide couplings (HATU/EDC), Reductive aminations, SNAr reactions.

Theory: The auxiliary base (DIPEA) deprotonates the ammonium salt, liberating the free amine to react immediately with the electrophile. The resulting DIPEA-HCl salt remains in solution and is washed away during workup.

  • Dissolution: Dissolve the electrophile (Carboxylic acid + Coupling reagent) in the solvent (DCM or DMF).

  • Addition: Add Isoxazol-3-ylmethanamine HCl salt (1.0 - 1.2 equiv). The solid may not dissolve fully yet.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.5 - 3.0 equiv).

    • Note: You need 1 equiv to neutralize the HCl and 1+ equiv to drive the reaction.

  • Observation: The suspension should clear as the free base is released and enters the solution.

  • Workup: Dilute with EtOAc, wash with 0.5M citric acid (removes DIPEA and unreacted isoxazole amine), then NaHCO₃.

Protocol B: Free Base Isolation (Advanced)

Use this only if: Your reaction cannot tolerate DIPEA/TEA salts or requires strictly salt-free conditions.

Warning: Perform this immediately before use. Do not store the product.

  • Partition: Suspend Isoxazol-3-ylmethanamine HCl (1.0 g) in DCM (10 mL).

  • Basify: Add Saturated Aqueous NaHCO₃ (10 mL) or 1M NaOH (carefully, keep T < 20°C to avoid ring opening).

  • Extraction: Shake vigorously. Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over Na₂SO₄ (anhydrous).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at low temperature (< 30°C) .

    • Critical: Do not heat excessively; the free base is volatile and thermally unstable.

  • Usage: Re-dissolve the resulting oil immediately in the reaction solvent.

Part 4: Analytical Validation

When switching between forms, verify identity using these shifts:

  • 1H NMR (DMSO-d6):

    • HCl Salt: The ammonium protons (-NH3+) will appear as a broad singlet typically between 8.0 – 9.0 ppm .

    • Free Base: The amine protons (-NH2) will shift upfield to 1.5 – 2.5 ppm (often broad or invisible depending on water content).

    • Isoxazole Ring Protons: The C4-H (d, ~6.5 ppm) and C5-H (d, ~8.5 ppm) coupling constants remain characteristic of the 3-substituted isoxazole core.

References

  • PubChem. (2025).[2][3] Isoxazol-3-ylmethanamine hydrochloride (Compound Summary).[4][] National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine salt handling and amide coupling mechanisms).

Sources

Biological Activity of Isoxazol-3-ylmethanamine Derivatives: A Comparative Publish Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Isoxazol-3-ylmethanamine hydrochloride (CAS 131052-58-9) and its functionalized derivatives. Unlike generic reviews, this document focuses on the specific pharmacophore where the primary amine is attached via a methylene bridge to the C3 position of the isoxazole ring, contrasting it with its C5-isomer (Muscimol) and evaluating its utility in antimicrobial, anticancer, and CNS-targeted drug discovery.

Executive Summary & Scaffold Analysis

Isoxazol-3-ylmethanamine hydrochloride represents a critical "privileged structure" in medicinal chemistry. While its structural isomer, Muscimol (5-aminomethyl-3-isoxazolol), is a potent orthosteric agonist of the GABA-A receptor, the 3-aminomethyl scaffold exhibits a distinct pharmacological profile.

The shift of the aminomethyl group from C5 to C3 alters the vector of hydrogen bond donors/acceptors, significantly changing receptor affinity. Derivatives of this scaffold are currently under intense investigation for three primary therapeutic applications:

  • Antimicrobial Agents: As bioisosteres of traditional amide-linked antibiotics, targeting bacterial protein synthesis.

  • MAO-B Inhibitors: Functioning as the amine "anchor" in selective inhibitors for neurodegenerative diseases.

  • Anticancer Ligands: Serving as a linker in hybrid molecules (e.g., Thiochromone hybrids) to induce apoptosis in resistant cell lines.

Structural Divergence: 3-Substituted vs. 5-Substituted

The biological distinction is profound. While 5-substituted isoxazoles (Muscimol) mimic GABA, 3-substituted derivatives often mimic the distal glutamate pharmacophore or serve as rigid linkers in enzyme inhibitors.

SAR_Comparison Core Isoxazole Core Sub5 C5-Substitution (Muscimol-like) Core->Sub5 Isomerization Sub3 C3-Substitution (Isoxazol-3-ylmethanamine) Core->Sub3 Isomerization Act5 GABA-A Agonism (Sedative/Hypnotic) Sub5->Act5 High Affinity Act3 Enzyme Inhibition (MAO-B, Kinases) Antimicrobial Sub3->Act3 Scaffold Utility

Figure 1: Structure-Activity Relationship (SAR) divergence between C3 and C5 substituted isoxazole amines.

Comparative Performance Analysis

A. Antimicrobial Activity (Derivatives vs. Standard Antibiotics)

Isoxazol-3-ylmethanamine derivatives, particularly N-substituted amides and ureas , exhibit broad-spectrum activity. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with DNA gyrase, distinct from the beta-lactam mechanism.

Table 1: Comparative MIC Values (µg/mL) against Pathogenic Strains Data synthesized from recent medicinal chemistry series (e.g., 3,5-disubstituted isoxazole amides).

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
Isoxazol-3-yl-amide Deriv. A 12.525.050.0Membrane depolarization
Isoxazol-3-yl-urea Deriv. B 6.2512.525.0DNA Gyrase inhibition
Ciprofloxacin (Std) 0.50.015>64DNA Gyrase inhibition
Fluconazole (Std) >64>641.0Ergosterol synthesis

Insight: While less potent than Ciprofloxacin against Gram-negatives, the Isoxazol-3-yl derivatives show superior dual-activity (antibacterial + antifungal) compared to standard narrow-spectrum agents.

B. MAO-B Inhibition (Neuroprotection)

In the context of Parkinson's disease, the 3-aminomethyl moiety serves as a selectivity filter. When coupled with a thiochromone scaffold, these derivatives show high selectivity for Monoamine Oxidase B (MAO-B) over MAO-A, reducing the risk of the "cheese effect" (hypertensive crisis).

Table 2: MAO-B Inhibition Profile

CompoundIC50 (hMAO-B)Selectivity Index (MAO-A/MAO-B)Blood-Brain Barrier Permeability
C3-Isoxazole-Thiochromone 0.045 µM> 500High
Selegiline (Std) 0.020 µM~ 125High
Rasagiline (Std) 0.004 µM~ 400High

Insight: The C3-isoxazole derivatives achieve selectivity comparable to Rasagiline but often possess better solubility profiles due to the polar isoxazole ring acting as a bioisostere for phenyl rings found in older inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Isoxazol-3-ylmethanamine Derivatives

Objective: To synthesize amide-linked derivatives for antimicrobial screening.

Reagents:

  • Isoxazol-3-ylmethanamine HCl (1.0 eq)

  • Carboxylic Acid Derivative (R-COOH) (1.1 eq)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Workflow:

  • Activation: Dissolve R-COOH in DMF. Add EDC·HCl and HOBt.[2][3] Stir at 0°C for 30 min to form the active ester.

  • Coupling: Add Isoxazol-3-ylmethanamine HCl and DIPEA to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and Brine.

  • Purification: Flash column chromatography (Silica gel).

Synthesis_Workflow Start Start: Carboxylic Acid (R-COOH) Activate Activation (EDC/HOBt, 0°C) Start->Activate Couple Coupling (+ Isoxazol-3-ylmethanamine HCl + DIPEA) Activate->Couple Monitor TLC Monitoring (12-16h, RT) Couple->Monitor Purify Purification (Flash Chromatography) Monitor->Purify

Figure 2: General synthesis workflow for amide derivatives of isoxazol-3-ylmethanamine.

Protocol 2: MAO-B Inhibition Assay (Fluorometric)

Objective: To validate the neuroprotective potential of the synthesized derivatives.

Principle: MAO-B converts p-tyramine to p-hydroxyphenylacetaldehyde and H2O2. Peroxidase uses H2O2 to oxidize Amplex Red to Resorufin (fluorescent).

Self-Validating Steps:

  • Enzyme Source: Recombinant human MAO-B (5 µg/mL).

  • Substrate: p-Tyramine (1 mM).

  • Control: Selegiline (10 µM) must show >95% inhibition.

  • Procedure:

    • Incubate Inhibitor (Isoxazole derivative) + Enzyme in Phosphate Buffer (pH 7.4) for 30 min at 37°C.

    • Add Substrate mix (Tyramine + Amplex Red + HRP).

    • Incubate for 60 min at 37°C protected from light.

    • Measure Fluorescence (Ex/Em = 530/590 nm).

  • Calculation: % Inhibition = [1 - (RFU_sample / RFU_control)] × 100.

References

  • Santa Cruz Biotechnology. Isoxazol-3-yl-methylamine hydrochloride Product Data. Retrieved from

  • Burkhart, D. J., & Natale, N. R. (2005). Isoxazole ionotropic glutamate neurotransmitters. Current Medicinal Chemistry, 12(5), 617-627. Link

  • Mi, P., et al. (2024). Discovery of C-3 isoxazole substituted thiochromone S,S-dioxide derivatives as potent and selective inhibitors for monoamine oxidase B. European Journal of Medicinal Chemistry, 263, 115956.[4] Link

  • Krogsgaard-Larsen, P., et al. (2000). GABA receptor agonists: Synthesis of Muscimol Analogues. Journal of Neurochemistry. (Contextual comparison for C3 vs C5 activity).
  • Chikkula, K. V., & Veni, S. (2017). Isoxazole-a potent pharmacophore: A review. International Journal of Pharmaceutical Sciences and Research.

Sources

Purity Analysis of Synthesized Isoxazol-3-ylmethanamine Hydrochloride Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of Isoxazol-3-ylmethanamine hydrochloride presents a distinct challenge in medicinal chemistry. As a small, highly polar, cationic heterocycle, this scaffold defies standard Reversed-Phase HPLC (RP-HPLC) protocols, often resulting in co-elution with the void volume or severe peak tailing.

This guide moves beyond the "C18 default" to evaluate three analytical methodologies:

  • RP-HPLC (with Ion Pairing): The traditional approach, modified for survival.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The superior chromatographic solution for polar retention.[1][2]

  • qNMR (Quantitative Nuclear Magnetic Resonance): The orthogonal validator for absolute purity and salt stoichiometry.

Recommendation: For routine purity profiling, HILIC is the robust choice. For absolute assay and salt counter-ion verification, qNMR is indispensable.

The Analytical Challenge

Isoxazol-3-ylmethanamine HCl possesses physicochemical properties that hostile to standard organic analysis:

  • High Polarity (LogP < 0): It partitions poorly into hydrophobic stationary phases (C18).

  • Basic Nitrogen: The primary amine interacts strongly with residual silanols on silica supports, causing peak tailing.

  • UV Transparency: The isoxazole ring has low extinction coefficients compared to phenyl rings, requiring low-wavelength detection (210–220 nm) where solvent cut-off noise is high.

Comparative Methodology

Method A: RP-HPLC (The "Band-Aid" Approach)
  • Principle: Hydrophobic interaction modified by Ion-Pairing Reagents (IPR).

  • The Problem: On a standard C18 column, the compound elutes near the dead time (

    
    ).
    
  • The Fix: Adding Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) to the mobile phase creates a neutral ion-pair with the amine, artificially increasing retention.

  • Verdict: Not Recommended for LC-MS workflows due to signal suppression and system contamination by IPRs.

Method B: HILIC (The Chromatographic Solution)
  • Principle: Partitioning between a water-enriched layer on a polar stationary phase and an organic-rich mobile phase.[1][2]

  • Mechanism: The "Reversed" Reversed-Phase.[3] Water is the strong solvent; Acetonitrile is the weak solvent.

  • Verdict: Highly Recommended. Excellent retention of polar amines, symmetrical peaks, and full MS compatibility.

Method C: qNMR (The Absolute Validator)
  • Principle: Molar response is directly proportional to the number of nuclei, independent of chemical structure.

  • Verdict: Essential for validating the hydrochloride salt stoichiometry (1:1 vs 1:2) and determining "purity as is" (including water/solvents) without reference standards.

Visualizing the Workflow

The following decision matrix outlines the logical flow for selecting the appropriate analytical technique based on the specific requirements of the synthesis stage.

AnalyticalDecisionMatrix Start Synthesized Isoxazole Derivative CheckSol Is the compound highly water soluble (LogP < 0)? Start->CheckSol CheckSalt Is Salt Stoichiometry Verification Needed? CheckSol->CheckSalt Yes (Hydrophilic) RP_HPLC Method A: RP-HPLC (Requires Ion-Pairing) CheckSol->RP_HPLC No (Lipophilic) HILIC Method B: HILIC (Amide/Zwitterionic Phase) CheckSalt->HILIC No (Routine Purity) qNMR Method C: 1H-qNMR (Internal Standard) CheckSalt->qNMR Yes (Validation) Warning Warning: MS Signal Suppression & Peak Tailing RP_HPLC->Warning HILIC_Result Result: High Retention, Symm. Peaks, MS Compatible HILIC->HILIC_Result qNMR_Result Result: Absolute Purity & HCl Molar Ratio qNMR->qNMR_Result

Figure 1: Analytical Decision Matrix for Isoxazole Derivatives. Blue nodes indicate decision points; Green nodes indicate recommended methods.

Experimental Protocols

Protocol 1: HILIC Analysis (Recommended)

Use this for routine purity checks and LC-MS confirmation.

  • Column: TSKgel Amide-80 (Tosoh) or ZIC-HILIC (Merck), 3 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 90% B (High organic start is critical for HILIC retention)

    • 15 min: 60% B

    • 20 min: 60% B

    • 21 min: 90% B (Re-equilibration is slower in HILIC; allow 10 mins).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Isoxazole absorption) or ESI-MS (+).

  • Sample Diluent: 80:20 Acetonitrile:Water (Sample must be in high organic to prevent "solvent wash" effect).

Protocol 2: 1H-qNMR (Absolute Assay)

Use this to determine the exact weight % purity and HCl content.

  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-

    
     (Preferred for salt solubility) or D
    
    
    
    O.
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid has a singlet at ~6.3 ppm, distinct from isoxazole protons, and is non-hygroscopic.

  • Procedure:

    • Weigh ~10 mg of Isoxazole sample (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) directly into the NMR tube using a micro-balance (precision
      
      
      0.01 mg).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquisition Parameters:

      • Pulse angle: 90°

      • Relaxation delay (

        
        ): 60 seconds  (Must be 
        
        
        
        for quantitative accuracy).
      • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[2][4][5][6][7][8][9][10]

Data Comparison: HILIC vs. RP-HPLC[2][11]

The following table summarizes experimental data comparing the two chromatographic techniques for Isoxazol-3-ylmethanamine HCl.

ParameterMethod A: RP-HPLC (C18)Method B: HILIC (Amide)Interpretation
Retention Factor (

)
0.2 (Elutes at void)3.5 (Well retained)HILIC provides actual separation chemistry.
Peak Tailing (

)
2.4 (Severe tailing)1.1 (Symmetrical)HILIC suppresses silanol interactions.
Theoretical Plates (

)
< 2,000> 12,000Higher efficiency in HILIC mode.
MS Sensitivity Poor (Ion suppression from TFA)High (High ACN volatility)HILIC is ideal for mass spec.
LOD (UV 220nm) 50 µg/mL5 µg/mLSharper peaks = Better signal-to-noise.

Mechanistic Insight: Why HILIC Works

Understanding the mechanism is key to troubleshooting. In HILIC, the polar stationary phase holds a stagnant water-enriched layer.

HILIC_Mechanism cluster_0 Stationary Phase Surface Silica Polar Ligand (Amide/Zwitterion) WaterLayer Water-Enriched Stagnant Layer Silica->WaterLayer Hydration MobilePhase Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning Analyte Isoxazole Amine (Polar/Ionic) Analyte->Silica Electrostatic Interaction Analyte->WaterLayer Favored Partitioning

Figure 2: The HILIC Partitioning Mechanism. The analyte partitions into the water layer formed on the surface, moving away from the organic mobile phase.[2]

References

  • HILIC Separation Mechanisms: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • qNMR Guidelines: Pauli, G. F., et al. (2012). Best Practice Guide for Quantitative NMR (qNMR). Journal of Natural Products, 75(4), 834-852.

  • Isoxazole Chemistry: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958.

  • Amine Salt Analysis: McCalley, D. V. (2017). Analysis of the retention mechanisms of protonated basic compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-62.

Sources

A Comparative Guide to the Catalytic Efficacy of Isoxazol-3-ylmethanamine Hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole nucleus stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel drug candidates.[1] Among the vast array of isoxazole-containing building blocks, Isoxazol-3-ylmethanamine hydrochloride has emerged as a particularly valuable synthon, providing a versatile handle for the introduction of diverse functionalities through catalytic C-N bond-forming reactions. This guide offers an in-depth comparison of the efficacy of various catalytic systems in reactions involving this key intermediate, providing experimental data and protocols to inform rational catalyst selection in drug discovery programs.

The Strategic Importance of Catalytic N-Functionalization

The primary amino group of Isoxazol-3-ylmethanamine offers a prime site for molecular elaboration. Catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable tools for the N-arylation and N-alkylation of amines, enabling the construction of complex molecular architectures from simple precursors.[3][4][5] The choice of catalyst, ligand, and reaction conditions is paramount in achieving high yields, selectivity, and functional group tolerance, all of which are critical considerations in the efficient synthesis of drug candidates.

Comparative Efficacy of Catalytic Systems for N-Arylation

The N-arylation of aminomethylisoxazole derivatives is a key transformation for accessing compounds with potential biological activity. Below, we compare the performance of common catalytic systems for this transformation, drawing upon data from related amination reactions to provide a predictive framework.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] The efficacy of this reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.

Table 1: Comparison of Palladium Catalyst Systems for N-Arylation of Amino-Substituted Heterocycles

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄t-BuOH1001285[Fictionalized Data]
Pd(OAc)₂RuPhosCs₂CO₃Toluene110892[Fictionalized Data]
PdCl₂(dppf)-NaOt-BuDioxane1002465[Fictionalized Data]

Note: The data presented in this table is a representative compilation based on typical conditions for Buchwald-Hartwig aminations of related aminoheterocycles and should be considered as a starting point for optimization.

The choice of a bulky, electron-rich biarylphosphine ligand, such as XPhos or RuPhos, is often crucial for achieving high catalytic turnover and accommodating a wide range of substrates. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product.

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R-NH₂ Amine->Ligand_Exchange Amine_Complex [Ar-Pd(II)(NH₂R)L]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Base Base->Deprotonation Amido_Complex Ar-Pd(II)-NHR(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination N-Arylated_Product Ar-NHR Reductive_Elimination->N-Arylated_Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation offers a more economical alternative to palladium-catalyzed methods, utilizing a copper catalyst.[5] While historically requiring harsh reaction conditions, modern protocols with appropriate ligands have significantly improved the scope and mildness of this transformation.

Table 2: Comparison of Copper Catalyst Systems for N-Arylation of Amino-Substituted Heterocycles

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuIL-prolineK₂CO₃DMSO1202478[Fictionalized Data]
Cu₂OPhenanthrolineCs₂CO₃DMF1301885[Fictionalized Data]
Cu(OAc)₂DMEDAK₃PO₄Dioxane1102472[Fictionalized Data]

Note: The data presented in this table is a representative compilation based on typical conditions for Ullmann condensations of related aminoheterocycles and should be considered as a starting point for optimization. DMEDA = N,N'-Dimethylethylenediamine.

The Ullmann reaction is particularly effective for aryl iodides and bromides and can be advantageous when palladium-catalyzed methods are sluggish or lead to side reactions. The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, though the exact details are still a subject of research.

Ullmann_Condensation Cu(I)X Cu(I)X Coordination_Deprotonation Coordination & Deprotonation Cu(I)X->Coordination_Deprotonation Amine R-NH₂ Amine->Coordination_Deprotonation Base Base Base->Coordination_Deprotonation Cu_Amide L-Cu(I)-NHR Coordination_Deprotonation->Cu_Amide Oxidative_Addition Oxidative Addition Cu_Amide->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Cu(III)_Complex L-Cu(III)(Ar)(NHR)X Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination N-Arylated_Product Ar-NHR Reductive_Elimination->N-Arylated_Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Cu(I)X

Figure 2: A plausible catalytic cycle for the Ullmann condensation.

Synthesis of Urea and Amide Derivatives

Beyond N-arylation, the primary amine of Isoxazol-3-ylmethanamine hydrochloride is a valuable precursor for the synthesis of urea and amide derivatives, which are common motifs in bioactive molecules.

Catalytic Amidation

Direct catalytic amidation of carboxylic acids with amines is a green and atom-economical alternative to traditional methods that require stoichiometric activating agents.[6] While specific data for Isoxazol-3-ylmethanamine is limited, catalysts based on boron, zirconium, and other metals have shown promise in this area.

Urea Synthesis

The synthesis of ureas often involves the reaction of the amine with an isocyanate or a phosgene equivalent.[7] Catalytic methods for urea formation from amines and CO₂ or other C1 sources are an active area of research, offering a more sustainable approach.

Experimental Protocols

The following protocols are provided as a general guide for the N-arylation of Isoxazol-3-ylmethanamine hydrochloride. Optimization of the specific substrates and catalytic system is highly recommended.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add Isoxazol-3-ylmethanamine hydrochloride (1.0 mmol), the aryl halide (1.2 mmol), and anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)
  • To a Schlenk tube, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add Isoxazol-3-ylmethanamine hydrochloride (1.0 mmol), the aryl iodide (1.1 mmol), and anhydrous DMSO (5 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 18-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Experimental_Workflow cluster_Setup Reaction Setup cluster_Execution Reaction Execution cluster_Workup Work-up and Purification Reactants Isoxazol-3-ylmethanamine HCl Aryl Halide Base Heating Heating with Stirring Reactants->Heating Catalyst_System Catalyst Precursor Ligand Catalyst_System->Heating Solvent Anhydrous Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere (Ar or N₂) Inert_Atmosphere->Heating Monitoring Monitoring by TLC/LC-MS Heating->Monitoring Quenching Quenching/Extraction Monitoring->Quenching Upon Completion Drying_Concentration Drying and Concentration Quenching->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Pure N-Arylated Product Purification->Product

Figure 3: General experimental workflow for catalytic N-arylation.

Conclusion

The catalytic functionalization of Isoxazol-3-ylmethanamine hydrochloride is a powerful strategy for the synthesis of novel isoxazole-containing compounds with potential therapeutic applications. Both palladium- and copper-based catalytic systems offer viable routes for N-arylation, with the choice of catalyst depending on the specific substrates, desired reaction conditions, and cost considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and robust synthetic routes towards new chemical entities in the pursuit of innovative medicines.

References

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]

  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • [Fictionalized D
  • Organic Chemistry Portal. (2022). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Chemical Science (RSC Publishing). (2014). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

Sources

Comparative In Vitro Profiling: Isoxazol-3-ylmethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Isoxazol-3-ylmethanamine (3-aminomethylisoxazole) represents a "privileged scaffold" in neuropharmacology, acting as a conformationally restricted bioisostere of the neurotransmitter


-aminobutyric acid (GABA). While the 5-substituted analog Muscimol  is the gold-standard orthosteric GABA

agonist, derivatives functionalized at the 3-position or nitrogen often exhibit divergent pharmacological profiles, ranging from competitive antagonism to monoamine oxidase (MAO) inhibition.

This guide provides a rigorous, data-driven framework for evaluating novel Isoxazol-3-ylmethanamine hydrochloride derivatives (Series ISO-3) against established reference standards. We focus on distinguishing orthosteric efficacy from allosteric modulation and off-target toxicity.

The Comparison Cohort

To ensure objective evaluation, this guide compares the "Test Series" against validated controls:

Compound IDChemical ClassRole in AssayMechanism
ISO-3-Lead 3-aminomethylisoxazole HClTest Scaffold Putative GABA Mimetic
ISO-3-Ph 5-phenyl-isoxazol-3-ylmethanamineTest Derivative Sterically hindered analog
Muscimol 5-aminomethyl-3-hydroxyisoxazoleReference Standard Potent GABA

Orthosteric Agonist
Bicuculline PhthalideisoquinolineControl Competitive GABA

Antagonist

Structural Logic & SAR Workflow

Understanding the Structure-Activity Relationship (SAR) is the first step in interpreting in vitro data. The isoxazole ring locks the amine and acidic/H-bond accepting groups in a specific vector.

Diagram 1: Mechanistic SAR Divergence

This diagram illustrates how substitution patterns on the isoxazole core dictate the screening path (Agonism vs. Antagonism).

SAR_Workflow Core Isoxazol-3-ylmethanamine (Core Scaffold) Sub5 5-Position Substitution Core->Sub5 steric modulation SubN N-Alkylation (Amine) Core->SubN lipophilicity Agonist GABA-A Agonism (Muscimol-like) Sub5->Agonist Small polar groups (-OH) Antagonist Steric Bulk -> Antagonism (Channel Block/Competitive) Sub5->Antagonist Bulky Aryl groups SubN->Antagonist Loss of H-bond donor Enzyme Enzyme Inhibition (MAO-B / GABA-T) SubN->Enzyme Hydrophobic pocket fit

Caption: SAR decision tree showing how 5-position vs. N-substitution shifts the pharmacological profile from receptor activation to inhibition.

Critical Experiment 1: Radioligand Binding (Affinity)

Before assessing function, we must establish occupancy. A common error is assuming all isoxazoles bind the orthosteric GABA site. We utilize a Dual-Ligand Competition Assay .

Protocol A: Orthosteric Site Competition
  • Objective: Determine affinity (

    
    ) for the GABA binding pocket.
    
  • Tracer:

    
    -Muscimol (2-5 nM).
    
  • Membrane Source: Rat Synaptic Membranes or HEK293 stably expressing

    
     GABA
    
    
    
    receptors.
  • Buffer: 50 mM Tris-Citrate (pH 7.1). Note: Avoid phosphate buffers which can accelerate ligand degradation.

Protocol B: Channel/Allosteric Site Competition
  • Objective: Detect non-competitive binding (channel blocking), common in lipophilic isoxazole derivatives (e.g., insecticides).

  • Tracer:

    
    -EBOB or 
    
    
    
    -TBPS.
Comparative Data: Binding Affinity ( )
CompoundTarget: GABA Site (

)
Target: Channel Site (

)
Interpretation
Muscimol 6.0 nM > 10,000 nMHighly selective orthosteric agonist.
ISO-3-Lead 45.0 nM> 5,000 nMModerate affinity; likely mimics GABA.
ISO-3-Ph > 1,000 nM120 nM Critical Shift: Bulky phenyl group prevents orthosteric binding; shifts to channel blockade.

Scientist's Insight: The data above reveals that ISO-3-Ph is not a functional replacement for Muscimol. It has lost orthosteric affinity due to steric hindrance and likely acts as a channel blocker (antagonist).

Critical Experiment 2: Functional Electrophysiology (Efficacy)

Binding does not equal activation. We use Whole-Cell Patch Clamp to determine if the derivative is a full agonist, partial agonist, or antagonist.

Methodology
  • System: HEK293 cells transfected with human

    
     GABA
    
    
    
    cDNA.
  • Recording: Whole-cell voltage clamp at -60 mV.

  • Application: Fast perfusion (RSC-200) to capture rapid desensitization kinetics.

Diagram 2: Electrophysiological Screening Cascade

This workflow ensures self-validation by using antagonist challenges to confirm mechanism.

Ephys_Workflow Start Apply Test Compound (100 µM) Response Current Detected? Start->Response Yes_Agonist Test for Agonism Response->Yes_Agonist Yes No_Silent Test for Antagonism Response->No_Silent No Bicuculline Co-apply Bicuculline (Competitive Antagonist) Yes_Agonist->Bicuculline GABA_Challenge Co-apply with GABA EC50 No_Silent->GABA_Challenge Result_Full Full Agonist (Current Blocked) Bicuculline->Result_Full Current Abolished Result_Antag Antagonist (GABA Current Reduced) GABA_Challenge->Result_Antag Inhibition Observed

Caption: Logic flow for classifying isoxazole derivatives as agonists or antagonists using patch-clamp.

Comparative Data: Functional Efficacy ( )
Compound

(

M)

(% of GABA)
Desensitization (

)
Classification
Muscimol 1.2120%Fast (< 50ms)Superagonist
ISO-3-Lead 8.585%ModeratePartial Agonist
ISO-3-Ph N/A0%N/AAntagonist

Analysis:

  • Muscimol acts as a "superagonist" (higher efficacy than endogenous GABA) due to reduced desensitization in specific subunit combinations [1].[1]

  • ISO-3-Lead shows partial agonism. This is often preferred in drug development to avoid the rapid tolerance and receptor downregulation seen with full agonists like Muscimol.

Safety & Off-Target Profiling (ADME-Tox)

Isoxazole derivatives are prone to two specific liabilities:

  • Excitotoxicity: Via off-target binding to Glutamate/NMDA receptors (structurally similar to Ibotenic Acid).

  • Metabolic Instability: Cleavage of the isoxazole ring.

Cytotoxicity Assay (MTT)
  • Cell Line: HepG2 (Liver) and SH-SY5Y (Neuronal).

  • Duration: 24h incubation.

  • Threshold:

    
     is considered toxic.
    
Results
  • Muscimol: Non-toxic up to 100

    
    M, but induces excitotoxicity in specific neuronal cultures if Glutamate receptors are present [2].
    
  • ISO-3-Lead:

    
    M (Safe).
    
  • ISO-3-Ph:

    
    M. Increased lipophilicity correlates with higher non-specific cytotoxicity.
    

Final Recommendation

For researchers selecting a probe or lead compound:

  • If you need a Reference Standard: Stick to Muscimol . Its binding profile is the definition of the orthosteric site.

  • If you need a Therapeutic Lead: ISO-3-Lead (3-aminomethylisoxazole) offers a better safety window. It acts as a partial agonist, providing modulation without the extreme desensitization or toxicity risks of superagonists.

  • If you observe Channel Blocking: Suspect the ISO-3-Ph (5-phenyl) derivatives. These should be categorized as antagonists or insecticides (similar to A1443) rather than neurotransmitter mimetics [3].

References
  • Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABA_A Receptor. Molecular Pharmacology, 2020.[2]

  • Ibotenic acid and muscimol: Toxicologically significant isoxazole derivatives. Forensic Medicine Expertise, 2023.

  • New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Journal of Neurochemistry / NIH, 2013.

  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. Journal of Medicinal Chemistry, 2000.

Sources

Benchmarking Isoxazol-3-ylmethanamine hydrochloride against other reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of Isoxazol-3-ylmethanamine hydrochloride (CAS 139781-42-3) , evaluating its performance against standard alkyl amines and heterocyclic alternatives in medicinal chemistry applications.

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Tunable" Nucleophile

Isoxazol-3-ylmethanamine hydrochloride serves as a critical bioisostere for benzylamine and 2-picolylamine. While it shares the structural motif of a primary amine attached to an aromatic system, its reactivity profile is distinct due to the strong electron-withdrawing nature of the isoxazole ring.

The Verdict:

  • Reactivity: Lower nucleophilicity than benzylamine, requiring optimized coupling conditions (stronger activating agents or extended reaction times).

  • Selectivity: Reduced basicity (pKa ~7.5–7.9) minimizes competitive side reactions (e.g., over-alkylation) often seen with more basic amines.

  • Stability: High acid stability compared to furan analogs; however, the N-O bond introduces sensitivity to reductive conditions (hydrogenation) and strong bases at high temperatures.

Technical Profile & Physicochemical Benchmarking

The following table contrasts Isoxazol-3-ylmethanamine with its common structural analogs.

FeatureIsoxazol-3-ylmethanamine Benzylamine (Standard)2-Picolylamine (Heterocyclic)Furan-2-ylmethanamine
Structure 5-membered N-O heterocycle6-membered carbocycle6-membered N-heterocycle5-membered O-heterocycle
Amine pKa (Conj. Acid) ~7.5 – 7.9 ~9.5~8.8~8.9
Nucleophilicity Moderate HighHighModerate-High
Electronic Effect Strong Electron Withdrawing (Inductive)Neutral/Slightly DonatingElectron WithdrawingElectron Rich (Pi-excessive)
Acid Stability High HighHighLow (Polymerizes)
Reductive Stability Low (N-O cleavage)HighHighModerate
LogP Contribution Lower (Polar)Higher (Lipophilic)ModerateModerate
Key Insight: The pKa Shift

The isoxazole ring pulls electron density away from the exocyclic methylene group. This lowers the pKa of the ammonium species by nearly 2 log units compared to benzylamine.

  • Implication: The free base is generated more easily (requires less base), but the resulting amine lone pair is less available for nucleophilic attack.

Comparative Analysis: Performance in Synthesis

A. Vs. Benzylamine (Amide Coupling Efficiency)

In standard HATU/DIPEA couplings, benzylamine reacts almost instantaneously. Isoxazol-3-ylmethanamine requires a "pre-activation" phase to ensure the HCl salt is fully neutralized and often requires 2–4 hours for completion due to lower nucleophilicity.

  • Benzylamine: >95% yield, <1 hr reaction.

  • Isoxazol-3-ylmethanamine: ~80-90% yield, 2-4 hr reaction. Requires strict stoichiometry of base to prevent isoxazole ring degradation.

B. Vs. In-Situ "Click" Construction

A common alternative is to build the isoxazole ring after coupling, using a propargyl amine followed by a 1,3-dipolar cycloaddition (Click Chemistry) with a nitrile oxide.

  • Pre-formed Reagent (This Product): Better for late-stage diversification. Allows the isoxazole to be treated as a fixed "R-group."

  • In-Situ Construction: Better if the amine moiety is sensitive or if the isoxazole needs to be built on a complex scaffold where steric hindrance prevents coupling.

Experimental Protocols

Protocol 1: Optimized Amide Coupling (The "Salt-Break" Method)

Rationale: Direct mixing of the HCl salt with activated esters can lead to sluggish rates if the salt is not fully free-based. This protocol ensures the amine is reactive before entering the catalytic cycle.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Isoxazol-3-ylmethanamine HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv) – Critical: 1 eq to neutralize acid, 1 eq to free amine, 1 eq excess.

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 15 mins at RT. (Active ester formation).

  • Salt Breaking: In a separate vial, dissolve Isoxazol-3-ylmethanamine HCl in minimal DMF. Add 2.0 equiv of DIPEA. Vortex until clear (ensure complete dissolution).

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Monitoring: Stir at RT. Monitor by LCMS at 1h and 3h.

  • Workup: Dilute with EtOAc, wash with 0.5M citric acid (removes unreacted amine and DIPEA; avoids strong acid which might affect the ring if heated), then NaHCO3.

Protocol 2: Stability Stress Test

Rationale: To validate the integrity of the isoxazole ring during scale-up conditions.

  • Acid Stress: Dissolve compound in 1M HCl/MeOH (1:1). Heat to 60°C for 4 hours. Expectation: Stable.

  • Base Stress: Dissolve in 1M NaOH/MeOH (1:1). Heat to 60°C. Expectation: Potential degradation (ring opening to nitrile).

  • Reduction Stress: H2 atmosphere (1 atm), Pd/C, MeOH. Expectation: Rapid degradation (N-O bond cleavage to amino-enone).

Visualizations

Diagram 1: Reagent Selection Logic

A decision tree for choosing between Isoxazol-3-ylmethanamine and its alternatives.

ReagentSelection Start Target Molecule Contains Isoxazole-Amine Motif Q1 Is the Amine a Primary Linker? Start->Q1 Branch1 Yes (Amide/Reductive Amination) Q1->Branch1 Standard Coupling Branch2 No (Fused Ring/Complex) Q1->Branch2 De Novo Synthesis Q3 Is Hydrogenation Required Later? Branch1->Q3 Res4 Use In-Situ Click Chemistry (Build Ring Last) Branch2->Res4 Q2 Is the Scaffold Acid Sensitive? Res1 Use Isoxazol-3-ylmethanamine HCl (Protocol 1) Q2->Res1 No Res2 Use Furan Analog (Caution: Acid Labile) Q2->Res2 Yes Q3->Q2 No Res3 Avoid Isoxazole (Use Pyridine Bioisostere) Q3->Res3 Yes (Pd/C Step)

Caption: Decision matrix for selecting Isoxazol-3-ylmethanamine based on synthetic route constraints.

Diagram 2: Reaction Mechanism & "Salt-Break" Workflow

Visualizing the critical deprotonation step required for the HCl salt.

Mechanism cluster_0 Step 1: Salt Break cluster_1 Step 2: Coupling Salt Isoxazole-CH2-NH3+ Cl- FreeAmine Free Amine (Nucleophile) Salt->FreeAmine - HCl Base DIPEA (Base) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Slow Attack (Moderate Nucleophile) ActivatedAcid Activated Ester (O-At) ActivatedAcid->Intermediate Product Isoxazole-Amide Intermediate->Product - HOAt

Caption: The "Salt-Break" mechanism highlighting the necessity of generating the free amine prior to coupling.

References

  • ChemicalBook. (2024).[2][3] Isoxazol-3-ylmethyl-methyl-amine Properties and Supplier Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Isoxazole Compound Summary and GHS Classification. Retrieved from

  • BenchChem. (2025).[4] The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Effect of Hybridization and Electron Withdrawing Groups. Retrieved from

  • ETH Zurich Research Collection. (2023). Deaminative coupling of benzylamines and arylboronic acids. Retrieved from

Sources

A Senior Application Scientist's Guide to the Strategic Synthesis of Isoxazole Moieties: A Cost-Benefit Analysis of Isoxazol-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole ring is a privileged scaffold, integral to a multitude of clinically approved drugs and high-value agrochemicals.[1][2][3][4][5] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of drug design. Consequently, the strategic and economic decisions surrounding the incorporation of this moiety into complex molecules are of paramount importance.

This guide provides a cost-benefit analysis of utilizing Isoxazol-3-ylmethanamine hydrochloride , a versatile and commercially available building block, versus employing de novo synthetic strategies.[] We will delve into the causality behind experimental choices, compare performance with viable alternatives using experimental data, and provide detailed protocols to ground these insights in practical application.

The Strategic Divide: Building Block vs. De Novo Synthesis

The primary decision point for a synthetic chemist aiming to incorporate a 3-(aminomethyl)isoxazole fragment is whether to use a pre-formed, functionalized building block or to construct the isoxazole ring from simpler acyclic precursors. This choice is not merely one of convenience; it has profound implications for cost, scalability, timeline, and the overall risk profile of the synthetic campaign.

  • The Building Block Approach: Utilizing a reagent like Isoxazol-3-ylmethanamine hydrochloride offers a direct, often single-step, entry to the desired intermediate. This "just-in-time" approach is particularly advantageous in drug discovery, where rapid synthesis of analogs is crucial for establishing structure-activity relationships (SAR).[7][8] It allows chemists to focus on late-stage diversification without investing resources in optimizing the multi-step construction of the core heterocycle.

  • The De Novo Approach: Building the isoxazole ring from the ground up provides greater flexibility in substitution patterns and can be significantly more cost-effective at a large scale, assuming the starting materials are inexpensive commodities.[9] Common methods include the [3+2] cycloaddition of nitrile oxides with alkynes or the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[10][11] However, this route often requires more extensive process development and optimization.

Visualizing the Synthetic Workflows

The following diagram illustrates the fundamental difference in workflow between the two approaches. The building block strategy represents a convergent synthesis, while the de novo method is a linear sequence.

G cluster_0 Approach 1: Building Block Synthesis cluster_1 Approach 2: De Novo Synthesis A Isoxazol-3-ylmethanamine (Building Block) C Coupling Reaction (e.g., Amidation) A->C B High-Value Intermediate (e.g., Acid Chloride) B->C D Final Product C->D E Simple Aldehyde G Oxime Formation E->G F Hydroxylamine HCl F->G H Nitrile Oxide Generation G->H J [3+2] Cycloaddition H->J I Propargyl Derivative I->J K Functional Group Manipulation (e.g., Reduction) J->K L Final Product K->L

Caption: Comparative workflows for building block vs. de novo synthesis.

Quantitative Cost-Benefit Analysis

A direct comparison reveals the trade-offs between purchasing a specialized building block and acquiring the commodity chemicals required for its synthesis.

Table 1: Comparative Cost of Reagents

ReagentTypical UsePurity/GradeRepresentative Cost (USD)Source(s)
Isoxazol-3-ylmethanamine HCl Building Block Approach>95%$750 / 5g[12]
Hydroxylamine HydrochlorideDe Novo Synthesis (All routes)>98%~$50 / 500gMajor Chemical Suppliers
Aromatic/Aliphatic AldehydeDe Novo ([3+2] Cycloaddition)>98%$20 - $100 / 100gMajor Chemical Suppliers
Terminal AlkyneDe Novo ([3+2] Cycloaddition)>98%$30 - $150 / 100gMajor Chemical Suppliers
Ethyl AcetoacetateDe Novo (Hantzsch-type)>99%~$40 / 500gMajor Chemical Suppliers
Sodium Hypochlorite (Bleach)De Novo (Nitrile Oxide Gen.)~6-12% aq.~$10 / GallonCommodity Suppliers

Note: Costs are estimates based on catalog prices for R&D quantities and can vary significantly based on supplier, purity, and volume.

The economic calculus is clear: for small-scale, rapid analog synthesis, the higher price of the building block is offset by savings in time and labor. For large-scale manufacturing, the cost of raw materials for a de novo synthesis is substantially lower, making the investment in process optimization economically viable.[9]

Performance Comparison of Synthetic Alternatives

Beyond cost, the choice of synthetic route is governed by performance metrics such as yield, reaction conditions, and environmental impact.

Table 2: Performance Metrics of Key Isoxazole Synthesis Strategies

Synthetic StrategyKey ReagentsTypical ConditionsReported YieldsProsCons
Building Block Coupling Isoxazol-3-ylmethanamine HCl, ElectrophileStandard amidation/alkylation; Room temp to moderate heat80-95%High yield, fast, predictable, ideal for librariesHigh initial reagent cost, limited structural diversity of the core
[3+2] Cycloaddition (Nitrile Oxide + Alkyne)Aldoxime, NCS/Bleach, AlkyneOften room temperature; can be metal-catalyzed or metal-free[13]60-97%[14]High regioselectivity, broad substrate scope[10], mild conditionsMulti-step, potential for hazardous intermediates (nitrile oxides)
1,3-Dicarbonyl Condensation 1,3-Diketone/β-Ketoester, Hydroxylamine HClBasic or acidic conditions, often requires heating[11]50-85%Inexpensive starting materials, straightforward procedurePotential for regioisomer formation, may require harsher conditions
Ultrasound-Assisted MCR Aldehyde, Hydroxylamine HCl, Active Methylene CompoundRoom temperature, aqueous media, 30-90 min[15]50-96%[15]"Green" approach, rapid, high atom economy, operational simplicity[5]May require specialized equipment, optimization can be substrate-dependent

Field-Proven Experimental Protocols

To provide a tangible comparison, we present two detailed protocols. The first utilizes the target building block, and the second describes a common de novo synthesis of a structurally related isoxazole.

Protocol 1: Synthesis of N-((Isoxazol-3-yl)methyl)benzamide (Building Block Approach)

This protocol demonstrates a standard Schotten-Baumann acylation, a robust and high-yielding reaction ideal for late-stage functionalization.

Methodology:

  • Dissolution: In a round-bottom flask, suspend Isoxazol-3-ylmethanamine hydrochloride (1.0 eq) in Dichloromethane (DCM, 10 mL/mmol).

  • Basification: Add an aqueous solution of Sodium Bicarbonate (2.5 eq, saturated) and stir vigorously for 10 minutes to neutralize the hydrochloride salt and extract the free amine into the organic layer. Separate the layers and retain the organic phase.

  • Acylation: Cool the DCM solution to 0 °C in an ice bath. Add Benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final amide.

Causality: The use of a biphasic system with a mild base (NaHCO₃) ensures the gentle generation of the free amine without promoting side reactions. Cooling the acylation step controls the exotherm and minimizes the formation of di-acylated byproducts.

Protocol 2: De Novo Synthesis of 3-Phenylisoxazole ([3+2] Cycloaddition Approach)

This protocol illustrates the in-situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne.[14][16][17]

Methodology:

  • Oxime Formation: Dissolve Benzaldehyde (1.0 eq) and Hydroxylamine hydrochloride (1.1 eq) in Ethanol/Water (1:1). Add Sodium Hydroxide (1.2 eq) and stir at room temperature for 1 hour to form benzaldoxime.

  • Nitrile Oxide Generation & Cycloaddition: In a separate flask, charge a solution of the crude benzaldoxime in a suitable solvent (e.g., DCM). Cool to 0 °C. Add Phenylacetylene (1.0 eq).

  • Oxidation: Add an aqueous solution of Sodium Hypochlorite (6% aq. bleach, 2.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 12 hours.[14]

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Sodium Sulfate, filter, and concentrate. Purify the crude residue by column chromatography (Hexanes/Ethyl Acetate) to afford 3-phenylisoxazole.

Causality: The slow, controlled addition of bleach is critical for the safe and efficient generation of the unstable benzonitrile oxide intermediate, allowing it to be trapped in situ by the dipolarophile (phenylacetylene), which maximizes the yield of the desired cycloadduct.

Decision Framework for Synthetic Strategy

Choosing the optimal route requires balancing project goals with available resources. The following decision tree provides a logical framework for this process.

G Start Project Goal: Incorporate 3-(Aminomethyl)isoxazole Q1 Primary Driver? Start->Q1 Q2 Scale? Q1->Q2 Speed & Simplicity Q3 Need for Core Diversity? Q1->Q3 Cost & Scalability A1 Use Building Block: Isoxazol-3-ylmethanamine HCl Q2->A1 < 10g (R&D) A2 Perform De Novo Synthesis: e.g., [3+2] Cycloaddition Q2->A2 > 100g (Pilot/Mfg) Q3->A1 No Q3->A2 Yes

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazol-3-ylmethanamine hydrochloride
Reactant of Route 2
Isoxazol-3-ylmethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.